molecular formula C13H15NO3 B175628 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid CAS No. 30380-70-2

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B175628
CAS No.: 30380-70-2
M. Wt: 233.26 g/mol
InChI Key: WXPXDXDHJYRETJ-UHFFFAOYSA-N
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Description

5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid is a carboxylic acid and a pyrrolidinecarboxylic acid.

Properties

IUPAC Name

5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-8-11(13(16)17)9-14(12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPXDXDHJYRETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952726
Record name 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90952726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30380-70-2
Record name 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(2-phenylethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid, a substituted pyroglutamic acid derivative of interest to researchers and professionals in drug development. The primary synthetic pathway, leveraging the reaction of itaconic acid and 2-phenylethylamine, is detailed with expert insights into the reaction mechanism and experimental considerations. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring a thorough understanding for successful and reproducible synthesis. All quantitative data is summarized for clarity, and key processes are visualized through diagrams. This guide is intended for an audience with a foundational knowledge of organic chemistry.

Introduction

This compound belongs to the class of N-substituted pyroglutamic acids. Pyroglutamic acid and its derivatives are significant chiral building blocks in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] The rigid pyrrolidinone ring introduces conformational constraints, which can be advantageous in the design of peptidomimetics and other molecules targeting specific biological receptors.[3] The title compound, with its N-phenylethyl substituent, presents a lipophilic moiety that can influence its pharmacokinetic and pharmacodynamic properties.

The most direct and atom-economical approach to this class of compounds is the tandem aza-Michael addition and intramolecular cyclization of a primary amine with itaconic acid.[4] This method is a cornerstone of pyrrolidinone synthesis and offers a straightforward route to a wide array of N-substituted derivatives.[5]

This guide will focus on this principal synthetic route, providing a detailed experimental protocol, mechanistic insights, and characterization data to ensure a self-validating and reproducible synthesis.

Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound from itaconic acid and 2-phenylethylamine is a cascade reaction that proceeds in two key steps: an aza-Michael addition followed by an intramolecular amidation (cyclization).

Step 1: Aza-Michael Addition

The reaction is initiated by the nucleophilic attack of the primary amine (2-phenylethylamine) on the β-carbon of the α,β-unsaturated dicarboxylic acid (itaconic acid). This conjugate addition is facilitated by the electron-withdrawing nature of the two carboxylic acid groups, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic.

Step 2: Intramolecular Cyclization (Amidation)

Following the Michael addition, the newly formed secondary amine and one of the carboxylic acid groups are positioned favorably for an intramolecular nucleophilic acyl substitution. The nitrogen atom attacks the carbonyl carbon of the proximal carboxylic acid, leading to the formation of a five-membered lactam ring and the elimination of a water molecule. This cyclization is often promoted by heating.

Diagram 1: Reaction Mechanism

A visual representation of the cascade reaction is provided below.

Caption: Cascade reaction mechanism for the synthesis.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound, based on established methods for analogous compounds.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Itaconic Acid≥99%Sigma-Aldrich
2-Phenylethylamine≥99%Alfa Aesar
Deionized WaterAs solvent
Hydrochloric Acid (HCl)37%Fisher ScientificFor acidification
Ethanol95%For recrystallization
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

Synthetic Procedure

Diagram 2: Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

Experimental_Workflow Reactants 1. Combine Itaconic Acid, 2-Phenylethylamine, and Water Reflux 2. Heat to Reflux (e.g., 12 hours) Reactants->Reflux Cooling 3. Cool Reaction Mixture to Room Temperature Reflux->Cooling Acidification 4. Acidify with HCl to pH ~2 Cooling->Acidification Precipitation 5. Cool in Ice Bath to Promote Precipitation Acidification->Precipitation Filtration 6. Isolate Crude Product by Vacuum Filtration Precipitation->Filtration Washing 7. Wash with Cold Water Filtration->Washing Purification 8. Recrystallize from Aqueous Ethanol Washing->Purification Drying 9. Dry Product Under Vacuum Purification->Drying

Caption: Step-by-step workflow for the synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine itaconic acid (13.0 g, 0.1 mol) and deionized water (50 mL).

  • Addition of Amine: While stirring, slowly add 2-phenylethylamine (12.1 g, 0.1 mol) to the flask. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling. Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2.

  • Precipitation and Isolation: Cool the acidified mixture in an ice bath for at least one hour to ensure complete precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining salts and unreacted starting materials.

  • Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimal amount of boiling 95% ethanol. If the solid does not fully dissolve, add small portions of hot water until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Expected Yield and Purity
  • Expected Yield: 75-85%

  • Appearance: White to off-white crystalline solid

  • Purity (by NMR): >97%

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 30380-70-2[7][8]
Molecular Formula C₁₃H₁₅NO₃[7][8]
Molecular Weight 233.26 g/mol [7][8]
Melting Point 207-211 °C (for a similar stereoisomer)[9]
Spectroscopic Data (Predicted)

While a published spectrum for this specific compound was not found in the initial literature search, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures, such as pyroglutamic acid and its N-substituted analogs.[10][11][12]

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.5 (s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.35-7.15 (m, 5H): Aromatic protons of the phenyl group.

  • δ 3.60-3.40 (m, 2H): Methylene protons of the N-CH₂-CH₂-Ph group adjacent to the nitrogen.

  • δ 3.35-3.20 (m, 1H): Methine proton at the 3-position (-CH-COOH).

  • δ 3.20-3.05 (m, 2H): Methylene protons of the pyrrolidinone ring at the 2-position.

  • δ 2.85-2.70 (m, 2H): Methylene protons of the N-CH₂-CH₂-Ph group adjacent to the phenyl ring.

  • δ 2.60-2.40 (m, 2H): Methylene protons of the pyrrolidinone ring at the 4-position.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 175.0: Carbonyl carbon of the carboxylic acid (-COOH).

  • δ 173.5: Carbonyl carbon of the lactam.

  • δ 139.0: Quaternary aromatic carbon of the phenyl group.

  • δ 129.0, 128.5, 126.5: Aromatic carbons of the phenyl group.

  • δ 52.0: Methylene carbon of the pyrrolidinone ring at the 2-position.

  • δ 42.0: Methylene carbon of the N-CH₂-CH₂-Ph group adjacent to the nitrogen.

  • δ 38.0: Methine carbon at the 3-position (-CH-COOH).

  • δ 35.0: Methylene carbon of the N-CH₂-CH₂-Ph group adjacent to the phenyl ring.

  • δ 33.0: Methylene carbon of the pyrrolidinone ring at the 4-position.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

  • 3300-2500 (broad): O-H stretch of the carboxylic acid.

  • 3030: Aromatic C-H stretch.

  • 2950: Aliphatic C-H stretch.

  • 1720: C=O stretch of the carboxylic acid.

  • 1680: C=O stretch of the lactam.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Perform the reaction in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

  • Reagent Hazards:

    • Itaconic Acid: May cause skin and eye irritation.

    • 2-Phenylethylamine: Corrosive. Causes severe skin burns and eye damage.

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

A Safety Data Sheet (SDS) for the product is available.[2]

Conclusion

The synthesis of this compound via the reaction of itaconic acid and 2-phenylethylamine is a robust and efficient method. This guide provides a comprehensive framework for its synthesis, purification, and characterization, grounded in established chemical principles. The provided protocol, along with the mechanistic insights and predicted analytical data, should enable researchers to successfully synthesize and validate this compound of interest.

References

  • BenchChem. (2025). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. BenchChem.
  • ChemACX. (n.d.). This compound synthesis. Retrieved from [Link]

  • Gein, V. L., Silina, T., et al. (2024). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal.
  • Jonuškienė, I., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.
  • Human Metabolome Database. (n.d.). L-Pyroglutamic acid. Retrieved from [Link]

  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • Novellino, E., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. LOCKSS.
  • PubChem. (n.d.). L-Pyroglutamic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000267). Retrieved from [Link]

  • Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • Watson, F., et al. (2025). Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine.
  • European Patent Office. (1999). 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives.
  • Serkov, S. A., Sigay, N. V., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin.
  • Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • Wilsens, C. H. R. M., et al. (2019).
  • Žirgulevičiūtė, Ž., et al. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemical Technology.
  • Mickevičius, V., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.

Sources

chemical properties of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Introduction: A Versatile Scaffold in Modern Chemistry

This compound, identified by CAS number 30380-70-2, is a heterocyclic compound belonging to the pyroglutamic acid family.[1][2][3] Its structure features a five-membered lactam ring, a carboxylic acid functional group, and a phenylethyl substituent on the nitrogen atom. This unique combination of a rigid cyclic core and reactive functional groups makes it a valuable building block, or scaffold, in synthetic organic chemistry and medicinal chemistry.

The 5-oxopyrrolidine core is a privileged structure in drug discovery, appearing in numerous biologically active molecules. The strategic placement of the carboxylic acid at the 3-position and the N-phenylethyl group provides distinct vectors for chemical modification, allowing for the systematic exploration of chemical space. This guide offers a senior application scientist's perspective on the synthesis, properties, reactivity, and analytical characterization of this compound, providing researchers with the foundational knowledge required for its effective utilization in developmental pipelines. The exploration of such scaffolds is crucial in the ongoing search for novel therapeutic agents, particularly in areas like antimicrobial and anticancer research.[4]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence solubility, reactivity, and handling characteristics.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 30380-70-2 [1][3]
Molecular Formula C₁₃H₁₅NO₃ [1]
Molecular Weight 233.27 g/mol [1]
Appearance White to off-white solid (Predicted) [5]
Melting Point 210-213 °C (for isomer CAS 99735-43-0) [5][6]
Boiling Point 460.1 ± 45.0 °C (Predicted, for isomer) [5]
Density 1.267 ± 0.06 g/cm³ (Predicted, for isomer) [5][6]

| pKa | 4.48 ± 0.20 (Predicted, for isomer) |[5][7] |

Note: Experimental data for the specific 1-(2-phenylethyl) isomer is limited in publicly available literature. Data for the closely related 1-(1-phenylethyl) isomer (CAS 99735-43-0) is provided for reference and predictive purposes.

Synthesis and Mechanistic Considerations

The construction of the 5-oxopyrrolidine ring system is a well-established transformation in organic synthesis. The most direct and atom-economical approach for synthesizing the title compound is the thermal condensation of phenethylamine with itaconic acid.

Synthetic Pathway: Michael Addition and Amidation Cascade

The reaction proceeds through a sequential process initiated by a conjugate (Michael) addition of the primary amine (phenethylamine) to the α,β-unsaturated system of itaconic acid. This is followed by an intramolecular cyclization via amidation, where the newly formed secondary amine attacks one of the carboxylic acid groups, eliminating a molecule of water to form the stable five-membered lactam ring. This solvent-free thermal condensation is an efficient method often employed for this class of compounds.[4][8]

Experimental Protocol: Thermal Condensation

Causality Statement: This protocol leverages a solvent-free, high-temperature condition to drive the reaction towards completion. The absence of a solvent simplifies the workup process, and the heat provides the necessary activation energy for both the initial Michael addition and the subsequent dehydration/cyclization, which is typically the rate-limiting step.

Reagents and Equipment:

  • Itaconic acid (1.0 eq)

  • 2-Phenylethylamine (1.05 eq)

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

  • Heating mantle with temperature control

  • Stir bar

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • Combine itaconic acid and 2-phenylethylamine in the round-bottom flask. The slight excess of the amine ensures the complete consumption of the limiting reagent, itaconic acid.

  • Heat the mixture under vigorous stirring to 140-160 °C. The reactants will melt and form a homogenous liquid.

  • Maintain this temperature for 2-3 hours. Water will be generated as a byproduct of the cyclization and can be observed co-distilling.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Allow the reaction mixture to cool to approximately 80-90 °C. The product will begin to solidify.

  • Workup and Purification: While still warm, add a suitable recrystallization solvent (e.g., ethanol/water mixture) to dissolve the crude product.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Itaconic Acid & 2-Phenylethylamine heating Heat to 140-160°C (2-3 hours) reagents->heating monitoring Monitor via TLC heating->monitoring cooling Cool to ~80°C monitoring->cooling recrystallize Recrystallize from Ethanol/Water cooling->recrystallize filter Vacuum Filtration & Wash recrystallize->filter dry Dry Under Vacuum filter->dry final_product final_product dry->final_product Final Product

Caption: Workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

Structural confirmation is a non-negotiable step in synthesis. While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected signals would include aromatic protons from the phenylethyl group (around 7.2-7.4 ppm), a multiplet for the benzylic -CH₂- group, a multiplet for the -N-CH₂- group, and complex multiplets for the three protons on the pyrrolidine ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: Key signals would include two distinct carbonyl carbons (one for the lactam amide around 175 ppm and one for the carboxylic acid around 180 ppm), six signals for the aromatic carbons of the phenyl ring, and four distinct signals for the aliphatic carbons of the ethyl and pyrrolidine moieties.

4.2 Infrared (IR) Spectroscopy The IR spectrum should display highly characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

  • A sharp C=O stretch from the lactam carbonyl, expected around 1680-1700 cm⁻¹.

  • A C=O stretch from the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.

  • Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

4.3 Mass Spectrometry (MS) Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]+ or protonated molecule [M+H]+ should be readily observable, confirming the molecular weight of 233.27 g/mol .[1]

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its two primary functional groups can be manipulated independently to generate diverse libraries of compounds.

5.1 Core Reactivity

  • Carboxylic Acid Moiety: This group is a handle for standard transformations. It can be converted into esters, amides, or acid chlorides, allowing for the introduction of a wide range of substituents. Parallel amidation, for instance, is a common technique to create libraries of carboxamides for biological screening.[9]

  • Lactam Ring: The amide bond within the lactam is generally stable but can be cleaved under harsh hydrolytic conditions. The adjacent C-H bonds can be functionalized under specific conditions.

5.2 Role as a Synthetic Scaffold This molecule serves as an excellent starting point for creating more complex structures with potential therapeutic applications. Research into related 1-substituted-5-oxopyrrolidine-3-carboxylic acids has shown their promise as scaffolds for developing novel antimicrobial and anticancer agents.[4] By modifying the N-substituent and derivatizing the carboxylic acid, chemists can fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets.

5.3 Derivatization Pathways Diagram

G cluster_derivatives Potential Derivatives for Screening Libraries core This compound -COOH amides Amide Derivatives -C(O)NR₁R₂ core:f0->amides Amidation (R₁R₂NH) esters Ester Derivatives -C(O)OR core:f0->esters Esterification (ROH, H⁺) hydrazones Hydrazide-Hydrazones -C(O)NHN=CHR core:f0->hydrazones Hydrazide Formation & Condensation heterocycles Heterocyclic Adducts e.g., Oxadiazoles core:f0->heterocycles Multi-step Synthesis

Caption: Key derivatization pathways from the core scaffold.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.[5][7]

  • GHS Classification (Predicted): Based on related structures, it may cause skin and eye irritation.[10][11]

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its straightforward synthesis, combined with the orthogonal reactivity of its functional groups, provides a reliable and adaptable scaffold for the development of new molecular entities. This guide has provided a framework for understanding its fundamental chemical properties, from synthesis to potential applications, equipping researchers with the knowledge to leverage this valuable building block in their scientific pursuits.

References

  • Vertex AI Search. This compound.
  • Alfa Chemistry. CAS 99735-43-0 (1'r,3r)-1-(1'-Phenylethyl)-5-oxo-3-pyrrolidine carboxylic acid.
  • ChemicalBook. (1'R, 3R)-1-(1'-phenylethyl)-5-oxo-3-pyrrolidine carboxylic acid.
  • MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
  • ChemicalBook. This compound.
  • ResearchGate. Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.
  • National Institutes of Health (NIH). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • GuideChem. (1's, 3s)-1-(1'-phenylethyl)-5-oxo-3-pyrrolidine carboxylic acid.
  • Ruichubio. This compound.
  • Fisher Scientific. eMolecules this compound | 30380-70-2.
  • PubChem. 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid.
  • PubChem. 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid.

Sources

An In-Depth Technical Guide to 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid (CAS 30380-70-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound belonging to the pyrrolidinone family. This guide provides a comprehensive overview of its chemical properties, potential synthesis strategies, and places it within the broader context of pyrrolidine-containing molecules in drug discovery. While specific biological activity and detailed experimental protocols for this exact compound are not extensively documented in publicly available literature, this paper will extrapolate potential areas of investigation and provide generalized methodologies for its characterization based on the activities of structurally related compounds.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, flexible structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors.[2][3] Derivatives of pyrrolidine-3-carboxylic acid, in particular, are valuable as chiral building blocks for creating complex, biologically active molecules.[1][4] They serve as a versatile starting point for synthesizing compounds with potential therapeutic applications, including enzyme inhibitors.[4]

The subject of this guide, this compound, combines the pyrrolidine core with a phenylethyl group. This addition increases the molecule's lipophilicity and introduces an aromatic ring capable of various intermolecular interactions, suggesting its potential for biological activity.

Physicochemical Properties and Data

Quantitative data for this compound is primarily available from chemical suppliers. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 30380-70-2[5][6]
Molecular Formula C13H15NO3[5]
Molecular Weight 233.26 g/mol [7]
Appearance White crystalline powder[7]
Purity Typically ≥95%[8][9]
Melting Point 207-213 °C[7][10]
Boiling Point (Predicted) 460.1 °C at 760 mmHg[10]
Density (Predicted) 1.267 g/cm³[10]

Synthesis Strategies: A Mechanistic Perspective

Hypothetical Synthesis Pathway:

A likely synthetic route involves the Michael addition of 2-phenylethylamine to itaconic acid, followed by an intramolecular cyclization via amide bond formation. This reaction is often carried out at elevated temperatures, sometimes in a solvent-free environment or with a high-boiling point solvent like water or acetic acid.[11][12]

Step-by-Step Generalized Protocol:

  • Reactant Preparation: Equimolar or a slight excess of itaconic acid is mixed with 2-phenylethylamine.

  • Reaction Conditions: The mixture is heated, for instance, by refluxing in water for several hours.[12]

  • Work-up and Purification: After cooling, the reaction mixture is often acidified to precipitate the carboxylic acid product. The crude product can then be filtered, washed, and purified by recrystallization.

Potential Biological Activity and Areas for Investigation

Although the biological activity of this compound itself is not well-documented, the broader class of 5-oxopyrrolidine derivatives has shown promise in several therapeutic areas.

  • Anticancer and Antimicrobial Properties: Various derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their in vitro anticancer and antimicrobial activities.[12] Some have demonstrated potent effects against lung cancer cell lines and multidrug-resistant bacteria.[12][13]

  • Neuroprotective Effects: The pyrrolidine scaffold is present in molecules with known neuroprotective properties, suggesting a potential avenue of research for this compound.[14]

  • Enzyme Inhibition: Pyrrolidine-3-carboxylic acid derivatives are known to be effective enzyme inhibitors.[4] For example, related structures have been investigated as inhibitors of enzymes involved in carbohydrate metabolism, indicating potential antidiabetic applications.[14]

Given these precedents, this compound represents a candidate for screening in anticancer, antimicrobial, and neurological disease models.

Experimental Workflow for Compound Characterization

For a novel or under-characterized compound like this, a systematic experimental workflow is essential to determine its biological activity and mechanism of action.

Sources

In-Depth Technical Guide: Structure Elucidation of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid is a member of the pyrrolidinone family, a class of five-membered nitrogen-containing heterocyclic compounds.[1] The pyrrolidine scaffold is a crucial component in numerous natural products and pharmacologically significant molecules, making it a versatile framework for the design and development of novel drug candidates.[1] The precise determination of the three-dimensional structure of such molecules is fundamental to understanding their function and for rational drug design.[2] This guide provides a comprehensive, in-depth technical overview of the methodologies employed in the complete structure elucidation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

This document will detail the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopic techniques. The narrative will not only present the protocols but also delve into the rationale behind the selection of each experiment, ensuring a robust and self-validating analytical workflow.

I. Molecular Formula and Unsaturation: The First Clues from Mass Spectrometry

The initial and pivotal step in any structure elucidation is the unambiguous determination of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which is instrumental in determining the elemental composition of the molecule.[2] For this compound, the expected molecular formula is C13H15NO3.

Experimental Protocol:
  • Sample Preparation: Dissolve a small quantity (approximately 1 mg/mL) of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a preferred technique for polar molecules like the target compound.[2]

  • Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument.[2]

  • Data Analysis: The accurate mass obtained for the molecular ion peak (e.g., [M+H]+ or [M-H]-) is used to calculate the elemental composition.

Data Presentation:
IonCalculated Exact Mass (C13H15NO3)Observed m/z
[M+H]+234.1130234.1128
[M-H]-232.0974232.0976

The close correlation between the calculated and observed masses confirms the molecular formula C13H15NO3.

Degree of Unsaturation

With the molecular formula established, the degree of unsaturation (DoU) can be calculated to infer the number of rings and/or multiple bonds present in the molecule.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 13 + 1 - (15/2) + (1/2) = 7

A DoU of 7 suggests the presence of a combination of rings and double bonds. The phenyl group accounts for 4 degrees of unsaturation (one ring and three double bonds), and the carboxylic acid carbonyl group accounts for one. The remaining two degrees of unsaturation are consistent with the pyrrolidinone ring system (one ring and one carbonyl group).

II. Functional Group Identification: The Infrared Spectroscopy Blueprint

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.[3] The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Key IR Absorptions for this compound

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and the lactam (a cyclic amide) functionalities.

Experimental Protocol:
  • Sample Preparation: The sample can be analyzed as a solid using the KBr pellet technique or as a thin film.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm-1.

Data Presentation:
Functional GroupExpected Absorption Range (cm-1)Observed Absorption (cm-1)Vibrational Mode
Carboxylic Acid O-H3300-2500 (broad)~3000 (very broad)O-H stretch[4][5]
Aromatic C-H3100-3000~3050C-H stretch
Aliphatic C-H3000-2850~2950C-H stretch
Carboxylic Acid C=O1760-1690~1710C=O stretch[4][5]
Lactam C=O~1680~1685C=O stretch
Carboxylic Acid C-O1320-1210~1250C-O stretch[4]

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[3][4] The two distinct carbonyl absorptions are indicative of the two different C=O environments: the carboxylic acid and the lactam.

III. Assembling the Molecular Puzzle: A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial proximity of atoms.[2][6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for the complete structural assignment of this compound.[7][8]

Experimental Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.[2]

  • Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling.

Predicted ¹H NMR Data:
ProtonChemical Shift (ppm)MultiplicityIntegration
H-aromatic7.35-7.20m5H
H-phenylethyl (CH2)2.85t2H
H-phenylethyl (CH2)3.60t2H
H-33.20m1H
H-23.40m2H
H-42.60m2H
COOH12.50br s1H
¹³C NMR and DEPT: Carbon Skeleton Framework

The ¹³C NMR spectrum, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, provides information about the number and types of carbon atoms (CH3, CH2, CH, and quaternary carbons).[9]

Predicted ¹³C NMR Data:
CarbonChemical Shift (ppm)DEPT
C-aromatic (quat)139.0C
C-aromatic (CH)129.0, 128.5, 126.5CH
C-5 (C=O lactam)175.0C
C=O (acid)173.0C
C-phenylethyl (CH2)34.0CH2
C-phenylethyl (CH2)48.0CH2
C-340.0CH
C-250.0CH2
C-435.0CH2
2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy)

The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds.[9][10] This allows for the tracing of proton spin systems.

  • Correlation between the two CH2 groups of the phenylethyl moiety.

  • Correlations within the pyrrolidinone ring: H-2 with H-3, and H-3 with H-4.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[10][11] This is essential for assigning the carbon signals based on the already assigned proton signals.

  • Each aliphatic and aromatic CH proton will show a correlation to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away.[10][11] This is arguably the most critical experiment for piecing together the molecular fragments and confirming the overall structure.

  • The protons of the phenylethyl CH2 group attached to the nitrogen will show a correlation to C-2 and C-5 of the pyrrolidinone ring.

  • H-3 will show correlations to the carboxylic acid carbonyl (C=O), C-2, and C-5.

  • H-2 will show a correlation to the lactam carbonyl (C-5).

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, integrating data from all spectroscopic techniques.

structure_elucidation_workflow cluster_start Initial Analysis cluster_nmr NMR Spectroscopy cluster_conclusion Final Structure HRMS HRMS DoU Degree of Unsaturation HRMS->DoU Molecular Formula IR IR Spectroscopy Functional_Groups Functional Groups (-COOH, Lactam) IR->Functional_Groups Identifies H1_NMR 1H NMR C13_NMR 13C & DEPT NMR H1_NMR->C13_NMR Proton Environments COSY 2D COSY H1_NMR->COSY Proton Spin Systems HSQC 2D HSQC H1_NMR->HSQC 1-Bond C-H HMBC 2D HMBC H1_NMR->HMBC 2,3-Bond C-H C13_NMR->HSQC Carbon Skeleton C13_NMR->HMBC Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly HSQC->Fragment_Assembly HMBC->Fragment_Assembly Connects Fragments Final_Structure Final Structure Confirmed DoU->H1_NMR Functional_Groups->H1_NMR Fragment_Assembly->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Visualizing Key HMBC Correlations

The following diagram highlights the crucial long-range correlations that definitively connect the structural fragments of the molecule.

HMBC_Correlations cluster_structure Molecular Structure struct Key Structural Fragments N N C2 C2 (CH2) PE_CH2_N PE-CH2 (N-linked) C3 C3 (CH) H2 C4 C4 (CH2) COOH_C C=O (acid) H3 C5 C5 (C=O) PE_CH2_Ph PE-CH2 (Ph-linked) H_PE_N Ph Phenyl Ring H2->C5 H2 to C5 H3->C5 H3 to C5 H3->COOH_C H3 to COOH H_PE_N->C2 H to C2 H_PE_N->C5 H to C5

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

IV. Absolute Confirmation: X-ray Crystallography

While the combination of MS and NMR provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray diffraction is considered the "gold standard" for unambiguous structural determination.[2] This technique provides precise 3D atomic coordinates, bond lengths, and bond angles in the solid state.[2]

Experimental Protocol:
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound.[2]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The structure is solved using direct methods and refined to yield the final atomic coordinates.[2]

Obtaining suitable crystals can sometimes be a challenge, but a successful crystallographic analysis provides the ultimate validation of the structure elucidated by spectroscopic methods.[2]

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry lays the foundation by providing the molecular formula. Infrared spectroscopy offers a quick and reliable method for identifying key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments allows for the detailed assembly of the molecular framework, piece by piece. Each technique provides a layer of evidence, and together they form a self-validating system that leads to the confident and unambiguous determination of the molecular structure, a critical step in the journey of drug discovery and development.

References

  • Advanced NMR techniques for structural characterisation of heterocyclic structures - ESA-IPB. Available at: [Link]

  • IR: carboxylic acids. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. Available at: [Link]

  • Structure Elucidation by NMR - NMR Service | ETH Zurich. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: [Link]

  • 2D NMR Problem Solving - Eugene E. Kwan. Available at: [Link]

  • 1 May 2017 Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Available at: [Link]

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mechanism of action of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolidine ring system is a cornerstone of medicinal chemistry, serving as a versatile scaffold in numerous FDA-approved therapeutics and biologically active natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to engage with a wide array of biological targets. This guide focuses on this compound, a specific derivative whose mechanism of action has not yet been fully elucidated. By examining the extensive literature on structurally related pyrrolidine compounds, we will propose a putative mechanism of action for this molecule and provide a comprehensive experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

Introduction to the Pyrrolidine Scaffold

The five-membered, saturated nitrogen heterocycle known as pyrrolidine is a privileged scaffold in drug discovery.[2] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] This structural feature is a key reason why the pyrrolidine nucleus is found in a diverse range of pharmacologically active agents, including those with anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][3] The specific compound of interest, this compound (CAS 30380-70-2), integrates several key pharmacophoric features: a pyrrolidinone ring, an N-phenylethyl substituent, and a carboxylic acid moiety. While direct studies on its mechanism are scarce, the extensive bioactivity profile of related compounds provides a strong foundation for hypothesizing its biological role.

Structural Analysis and Putative Bioactivity

The structure of this compound suggests several potential avenues for biological activity. The pyrrolidinone core is a common feature in molecules targeting a variety of enzymes and receptors. The N-phenylethyl group is structurally related to phenethylamine, a backbone for many neuroactive compounds, suggesting a potential for neurological or CNS activity.[4] The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its potential to be ionized at physiological pH can influence solubility, cell permeability, and interactions with biological targets, particularly those with cationic binding sites.

Review of Bioactivities of Structurally Related Pyrrolidine Derivatives

The diverse biological activities of pyrrolidine derivatives offer clues to the potential . A review of the literature reveals several key classes of activity for structurally related compounds.

Class of Pyrrolidine Derivative Biological Activity Example Molecular Target/Pathway Reference
Pyrrolidine-2,5-dionesAnticonvulsantBlockade of sodium channels[2]
Polyhydroxylated PyrrolidinesAntidiabetic, Anticancerα-glycosidase inhibition[2]
2-Oxo-pyrrolidine derivativesNeurological disordersNot specified[5]
Pyrrolidine-3-carboxylic acidsEndothelin Receptor AntagonismETA and ETB receptors[6][7][8]
5-Oxopyrrolidine derivativesAnticancer, AntimicrobialNot specified[3][9]
Pyrrolidine-based compoundsTyrosine Kinase InhibitionVEGF-R2, PDGF-Rβ[10]

This diverse range of activities highlights the versatility of the pyrrolidine scaffold. The presence of the 5-oxo and 3-carboxylic acid moieties in our compound of interest makes the activities of 5-oxopyrrolidine and pyrrolidine-3-carboxylic acid derivatives particularly relevant.

Proposed Putative Mechanism of Action

Based on the structural analysis and the known activities of related compounds, we propose that This compound likely functions as a modulator of cell signaling pathways through enzyme inhibition or receptor antagonism.

The most probable targets, given the available data, fall into two main categories:

  • Enzyme Inhibition: The pyrrolidinone structure is present in inhibitors of various enzymes. Potential targets could include proteases, kinases, or enzymes involved in metabolic pathways like α-glycosidase.[2] The phenylethyl group could direct the molecule towards enzymes involved in neurotransmitter metabolism or signaling.

  • Receptor Antagonism: Several pyrrolidine-3-carboxylic acid derivatives are potent and selective antagonists of endothelin receptors.[6][7] The overall structure of this compound shares features with these antagonists, suggesting it may also interact with G-protein coupled receptors.

The following experimental framework is designed to systematically test these hypotheses.

Experimental Framework for Elucidation of the Mechanism of Action

This section provides a detailed, phased approach to characterizing the .

Phase 1: Initial In Vitro Screening and Target Class Identification

The initial phase aims to broadly screen the compound against various target classes to identify a general area of biological activity.

Workflow for Phase 1:

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Assay Panels Compound This compound Enzyme Enzyme Inhibition Panel (Kinases, Proteases, etc.) Compound->Enzyme Test Compound Receptor Receptor Binding Panel (GPCRs, Ion Channels) Compound->Receptor Test Compound Cell Phenotypic Cell-Based Assays (e.g., Proliferation, Viability) Compound->Cell Test Compound Data Data Analysis & Hit Identification Enzyme->Data Receptor->Data Cell->Data Hypothesis Formulate Initial Hypothesis on Target Class Data->Hypothesis

Caption: Phase 1 Experimental Workflow for Target Class Identification.

Protocol 1: Broad-Spectrum Enzyme Inhibition and Receptor Binding Assays

  • Objective: To identify potential enzyme or receptor targets of the compound.

  • Methodology:

    • Utilize commercially available broad-spectrum screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • Submit this compound for screening at a standard concentration (e.g., 10 µM) against a panel of several hundred enzymes and receptors.

    • The assays are typically radioligand binding assays for receptors and functional enzymatic assays for enzymes.

  • Data Analysis:

    • Identify any targets where the compound shows significant inhibition or binding (e.g., >50% inhibition).

    • This will provide a list of "hits" for further investigation.

Phase 2: Target Validation and Determination of Potency

Once potential targets are identified, the next phase is to validate these interactions and determine the compound's potency.

Workflow for Phase 2:

G cluster_0 Phase 2: Target Validation & Potency cluster_2 Validation Assays Hits Validated Hits from Phase 1 Dose Dose-Response Assays (IC50 / EC50 Determination) Hits->Dose Binding Direct Binding Assays (e.g., SPR, ITC) Hits->Binding Cellular Cellular Target Engagement Assays Hits->Cellular Potency Determine Potency & Affinity (IC50, Kd) Dose->Potency Binding->Potency Cellular->Potency Mechanism Elucidate Mode of Inhibition (Competitive, Non-competitive, etc.) Potency->Mechanism

Caption: Phase 2 Experimental Workflow for Target Validation.

Protocol 2: Dose-Response and Binding Affinity Studies

  • Objective: To determine the potency (IC50/EC50) and binding affinity (Kd) of the compound for the validated targets.

  • Methodology:

    • Dose-Response: For the "hit" targets, perform functional assays with a serial dilution of the compound (e.g., from 1 nM to 100 µM).

    • Binding Affinity: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the direct binding of the compound to the purified target protein.

  • Data Analysis:

    • Plot the dose-response data and fit to a four-parameter logistic equation to determine the IC50 or EC50.

    • Analyze SPR or ITC data to calculate the dissociation constant (Kd).

Phase 3: Elucidation of Cellular and In Vivo Effects

The final phase is to understand the compound's effect in a biological context, from cells to a whole organism.

Workflow for Phase 3:

G cluster_0 Phase 3: Cellular & In Vivo Effects cluster_3 Biological Context Assays ValidatedTarget Validated Target & Potency Data Pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) ValidatedTarget->Pathway Phenotype Cellular Phenotypic Assays (Relevant to target biology) ValidatedTarget->Phenotype InVivo In Vivo Animal Models (PK/PD, Efficacy) ValidatedTarget->InVivo MoA Confirm Mechanism of Action Pathway->MoA Phenotype->MoA InVivo->MoA Therapeutic Assess Therapeutic Potential MoA->Therapeutic

Caption: Phase 3 Experimental Workflow for Biological Characterization.

Protocol 3: Cellular Signaling Pathway Analysis

  • Objective: To determine how the compound affects cellular signaling pathways downstream of its target.

  • Methodology:

    • Treat relevant cell lines with the compound at various concentrations.

    • Use techniques like Western blotting to measure the phosphorylation status or expression levels of key proteins in the target's signaling pathway.

    • Utilize reporter gene assays to measure the transcriptional activity of downstream effectors.

  • Data Analysis:

    • Quantify changes in protein levels or reporter activity in response to compound treatment.

    • This will confirm that the compound engages its target in a cellular context and produces the expected downstream effects.

Conclusion

While the precise remains to be definitively established, its structural features and the extensive bioactivity of related pyrrolidine derivatives provide a strong basis for targeted investigation. The proposed putative mechanisms—enzyme inhibition and receptor antagonism—are grounded in a solid body of scientific literature. The detailed experimental framework provided in this guide offers a logical and comprehensive pathway for researchers to systematically elucidate the compound's mechanism of action, from initial broad-spectrum screening to in-depth cellular and in vivo characterization. The successful completion of these studies will not only illuminate the molecular pharmacology of this specific compound but also has the potential to uncover a novel therapeutic agent for a range of human diseases.

References

  • Title: Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects Source: Wiley Online Library URL: [Link]

  • Title: Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Source: Taylor & Francis Online URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL: [Link]

  • Title: The Role of Pyrrolidine Derivatives in Modern Drug Discovery Source: Conscientia Beam URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Source: MDPI URL: [Link]

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  • Title: this compound synthesis Source: Chemical Synthesis URL: [Link]

  • Title: Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids Source: ResearchGate URL: [Link]

  • Title: 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses Source: Google Patents URL
  • Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity Source: MDPI URL: [Link]

  • Title: Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids Source: SpringerLink URL: [Link]

  • Title: Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists Source: PubMed URL: [Link]

  • Title: 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives Source: Google Patents URL
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  • Title: this compound Source: Chem-Space URL: [Link]

  • Title: 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid Source: PubChem URL: [Link]

  • Title: Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase Source: PubMed URL: [Link]

  • Title: Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 3. Discovery of a Potent, 2-nonaryl, Highly Selective ETA Antagonist (A-216546) Source: PubMed URL: [Link]

  • Title: Phenylethylpyrrolidine Source: Wikipedia URL: [Link]

  • Title: Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain Source: PubMed URL: [Link]

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An In-Depth Technical Guide to the Discovery and History of Pyrrolidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in the realm of biologically active molecules.[1] Its unique conformational properties and the stereochemical complexity that arises from potential substitution patterns have made it a cornerstone in the design and synthesis of a vast array of natural products, pharmaceuticals, and agrochemicals.[2][3][4] At the heart of this molecular family lie the pyrrolidine carboxylic acids, a class of compounds that bridge the worlds of fundamental biochemistry and cutting-edge drug discovery.

This technical guide provides a comprehensive exploration of the discovery and history of pyrrolidine carboxylic acids, from the foundational elucidation of proline to the unearthing of potent neurotoxins and the development of sophisticated synthetic methodologies. Tailored for researchers, scientists, and drug development professionals, this guide delves into the key scientific milestones, the causality behind experimental choices, and the evolution of our understanding of these remarkable molecules.

The Foundational Discovery: Proline, the Archetypal Pyrrolidine Carboxylic Acid

The story of pyrrolidine carboxylic acids begins at the dawn of the 20th century, a period of intense investigation into the building blocks of life. The very first of this class to be identified was proline, an amino acid unique for its secondary amine, where the nitrogen atom is incorporated into the pyrrolidine ring.[2]

The Pioneering Syntheses of Willstätter and Fischer

The discovery of proline is credited to the German chemist Richard Willstätter , who, in 1900, first synthesized the compound while studying N-methylproline.[2] His synthesis involved the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane.[2] This landmark achievement was not only the first synthesis of a pyrrolidine carboxylic acid but also a crucial step in confirming its cyclic structure.

A year later, in 1901, the eminent chemist Emil Fischer independently isolated proline from casein and the decomposition products of γ-phthalimido-propylmalonic ester.[2][5] Fischer also published a synthesis of proline, further solidifying the structural understanding of this novel amino acid.[2] The name "proline" itself is derived from pyrrolidine, acknowledging its core chemical structure.[2]

These early syntheses, while groundbreaking for their time, were arduous and low-yielding by modern standards. However, they laid the essential groundwork for the field, demonstrating that these cyclic amino acids could be constructed from acyclic precursors.

The Unique Structural and Biological Role of Proline

Proline's rigid, cyclic structure confers unique conformational constraints when it is incorporated into polypeptide chains.[6] This rigidity is a key determinant of protein architecture, often inducing sharp turns or "kinks" in the peptide backbone.[7] Proline and its hydroxylated derivative, hydroxyproline, are major components of collagen, the most abundant protein in mammals, where they are essential for its triple-helix structure and stability.[7]

The biosynthesis of proline in most organisms proceeds from the amino acid L-glutamate.[2] This pathway involves the phosphorylation of glutamate, followed by reduction and spontaneous cyclization to form Δ¹-pyrroline-5-carboxylate, which is then reduced to proline.[2][8] An alternative pathway utilizes ornithine, an intermediate in the urea cycle, which can be converted to proline.[2][8]

Expanding the Family: Naturally Occurring Pyrrolidine Carboxylic Acids of Pharmacological Significance

Following the discovery of proline, the scientific community began to uncover a diverse array of other naturally occurring pyrrolidine carboxylic acids, many of which possess potent and specific biological activities. These discoveries have had a profound impact on neuroscience, toxicology, and drug development.

Kainic Acid: From Anthelmintic to Neuroscientific Tool

In the 1950s, a potent anthelmintic (anti-parasitic worm) agent was isolated from the red seaweed Digenea simplex, known in Japan as "Kainin-sou" or "Makuri".[9][10] This compound was identified as kainic acid , a substituted proline derivative.[9] For decades, kainic acid was used clinically in Japan to treat parasitic infections.[10]

The biological activity of kainic acid stems from its role as a potent agonist of a specific class of ionotropic glutamate receptors in the central nervous system, now known as kainate receptors.[10][11] By binding to these receptors, kainic acid induces neuronal excitation.[11] In high doses, this leads to excitotoxicity and neuronal cell death, a property that has made kainic acid an invaluable tool in neuroscience research to model epilepsy and study neurodegenerative diseases.[11][12]

The biosynthesis of kainic acid has been a subject of intense research. It is now understood to be a concise two-enzyme pathway starting from L-glutamic acid and dimethylallyl pyrophosphate.[13] This discovery has not only illuminated the natural production of this neurochemical but has also opened avenues for its biotechnological production.[10][14]

Domoic Acid: A Potent Neurotoxin from the Sea

The discovery of domoic acid is a dramatic example of how natural products can have a sudden and significant impact on human health. In 1987, a mysterious outbreak of food poisoning occurred in Prince Edward Island, Canada, affecting over 100 people and causing several deaths.[15] The victims had consumed blue mussels (Mytilus edulis) contaminated with a previously unrecognized toxin.[15] The illness was characterized by gastrointestinal distress and severe neurological symptoms, including memory loss, leading to its name: Amnesic Shellfish Poisoning (ASP).[15]

The causative agent was identified as domoic acid, a structural analogue of kainic acid.[15] The source of the toxin was traced to a bloom of the marine diatom Pseudo-nitzschia.[16] Like kainic acid, domoic acid is a potent agonist of glutamate receptors, but it exhibits even greater neurotoxicity.[15]

The 1987 incident spurred the development of sensitive methods for the detection of domoic acid in seafood and has led to stringent monitoring programs worldwide to protect public health.

Experimental Protocol: Purification of Domoic Acid from Contaminated Mussels

The following protocol is a representative method for the large-scale purification of domoic acid from contaminated shellfish, based on published procedures.[1]

1. Tissue Homogenization and Extraction:

  • Homogenize contaminated mussel tissue in a blender.

  • Add a mixture of chloroform and methanol to the homogenate and blend thoroughly.

  • Add water to the mixture to induce phase separation. The mixture will separate into an upper aqueous-methanolic phase, a lower chloroform phase, and an interphase of denatured protein.

2. Isolation of the Aqueous Phase:

  • Carefully collect the upper aqueous-methanolic phase, which contains the water-soluble domoic acid.

3. Methanol Removal and Ultrafiltration:

  • Remove the methanol from the collected phase using a rotary evaporator.

  • Perform ultrafiltration on the remaining aqueous solution to remove high molecular weight contaminants.

4. Lyophilization and Acidification:

  • Lyophilize (freeze-dry) the filtrate to obtain a crude powder.

  • Resuspend the powder in 1 N HCl and centrifuge to pellet any insoluble material.

5. Reversed-Phase Column Chromatography:

  • Subject the clear supernatant to column chromatography using a C18 reversed-phase silica gel.

  • Elute the column with an appropriate solvent gradient to separate domoic acid from other components.

6. Final Purification and Lyophilization:

  • Collect the fractions containing pure domoic acid, as determined by an appropriate analytical method (e.g., HPLC).

  • Pool the pure fractions and lyophilize to obtain pure domoic acid as a brownish powder.

Causality of Experimental Choices:

  • The use of a chloroform/methanol/water extraction system is a classic method for separating polar (domoic acid) and non-polar (lipids) components of biological tissues.

  • Ultrafiltration is employed to remove large molecules like proteins and polysaccharides that could interfere with subsequent chromatographic purification.

  • Reversed-phase chromatography is a powerful technique for separating water-soluble organic molecules based on their hydrophobicity. The C18 stationary phase retains domoic acid, allowing for its separation from more polar and less polar impurities.

Ectoine: A Bacterial Protectant with Biotechnological Applications

Ectoine is another fascinating example of a naturally occurring pyrrolidine carboxylic acid derivative, though its structure is that of a tetrahydropyrimidine carboxylic acid. It was first discovered in halophilic (salt-loving) bacteria, where it acts as a compatible solute.[5][17] Compatible solutes are small organic molecules that accumulate in high concentrations in the cytoplasm of cells to balance the osmotic pressure of a saline environment without interfering with cellular metabolism.[5]

The biosynthesis of ectoine starts from aspartate-β-semialdehyde and involves three enzymatic steps. Ectoine's ability to stabilize proteins, nucleic acids, and entire cells against stresses such as high salt concentrations, extreme temperatures, and dehydration has led to its commercial use in cosmetics and as a therapeutic agent for inflammatory skin diseases.

The Evolution of Synthetic Strategies for Pyrrolidine Carboxylic Acids

The synthesis of pyrrolidine carboxylic acids has evolved dramatically since the pioneering work of Willstätter and Fischer. Modern synthetic chemistry offers a plethora of methods for the construction of the pyrrolidine ring with precise control over stereochemistry, a critical aspect for the development of new drugs and biologically active probes.

From Racemic to Asymmetric Synthesis

Early synthetic methods often produced racemic mixtures of pyrrolidine derivatives, which then had to be resolved into their individual enantiomers. However, the recognition that the biological activity of chiral molecules often resides in a single enantiomer drove the development of asymmetric synthetic methods. These methods allow for the direct synthesis of a single enantiomer, greatly improving efficiency and reducing waste.

Modern Asymmetric Synthesis: A Representative Protocol

A powerful modern strategy for the asymmetric synthesis of substituted pyrrolidine-3-carboxylic acids involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[8][9][13]

Experimental Protocol: Asymmetric Synthesis of (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid[8]

Step 1: Organocatalytic Michael Addition

  • To a solution of the 4-oxo-2-enoate (1 equivalent) and nitromethane (2 equivalents) in a suitable solvent (e.g., toluene) at room temperature, add a chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 equivalents).

  • Stir the reaction mixture at room temperature until the starting enoate is consumed, as monitored by thin-layer chromatography (TLC).

  • Purify the product by flash column chromatography on silica gel to yield the Michael adduct.

Step 2: Reductive Cyclization and Hydrolysis

  • Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol).

  • Add a palladium on carbon catalyst (Pd/C, 10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting product is (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.

Causality of Experimental Choices:

  • Organocatalysis: The use of a chiral organocatalyst, such as a derivative of proline itself, creates a chiral environment for the reaction, directing the addition of the nitroalkane to one face of the enoate, thus establishing the desired stereochemistry.

  • Michael Addition: The Michael addition of a nucleophile (the nitronate anion) to an α,β-unsaturated carbonyl compound is a classic and reliable method for carbon-carbon bond formation.

  • Reductive Cyclization: The palladium-catalyzed hydrogenation serves a dual purpose: it reduces the nitro group to an amine and can also reduce the ketone, facilitating the intramolecular cyclization to form the pyrrolidine ring. The acidic conditions often present during hydrogenation can also hydrolyze any ester groups to the final carboxylic acid.

Conclusion

The journey of pyrrolidine carboxylic acids, from the initial synthesis of proline to the discovery of complex, biologically active natural products and the development of sophisticated synthetic methods, is a testament to the power of chemical exploration. These molecules are not only fundamental components of life but also invaluable tools for understanding and treating human disease. The continued investigation into the discovery, synthesis, and biological activity of pyrrolidine carboxylic acids promises to yield new scientific insights and therapeutic opportunities for years to come.

Visualizations

Key Pyrrolidine Carboxylic Acids

G Proline Proline Kainic_Acid Kainic Acid Domoic_Acid Domoic Acid Ectoine Ectoine

Caption: Chemical structures of key pyrrolidine carboxylic acids.

Willstätter's Proline Synthesis (1900)

G Diethyl Malonate Diethyl Malonate Sodium Salt Sodium Salt Diethyl Malonate->Sodium Salt NaOEt Intermediate Intermediate Sodium Salt->Intermediate + 1,3-Dibromopropane Proline Proline Intermediate->Proline Hydrolysis & Decarboxylation

Caption: Willstätter's synthesis of proline.

Biosynthetic Pathway of Kainic Acid

G L-Glutamic Acid L-Glutamic Acid N-Dimethylallyl-L-glutamic Acid N-Dimethylallyl-L-glutamic Acid L-Glutamic Acid->N-Dimethylallyl-L-glutamic Acid KabA Kainic Acid Kainic Acid N-Dimethylallyl-L-glutamic Acid->Kainic Acid KabC Dimethylallyl Pyrophosphate Dimethylallyl Pyrophosphate Dimethylallyl Pyrophosphate->N-Dimethylallyl-L-glutamic Acid KabA G Contaminated Mussels Contaminated Mussels Homogenization & Extraction Homogenization & Extraction Contaminated Mussels->Homogenization & Extraction Aqueous Phase Collection Aqueous Phase Collection Homogenization & Extraction->Aqueous Phase Collection Methanol Removal Methanol Removal Aqueous Phase Collection->Methanol Removal Ultrafiltration Ultrafiltration Methanol Removal->Ultrafiltration Lyophilization Lyophilization Ultrafiltration->Lyophilization Reversed-Phase Chromatography Reversed-Phase Chromatography Lyophilization->Reversed-Phase Chromatography Pure Domoic Acid Pure Domoic Acid Reversed-Phase Chromatography->Pure Domoic Acid

Caption: Domoic acid purification workflow.

Data Summary

CompoundYear of Discovery/SynthesisDiscoverer(s)/Synthesizer(s)Natural Source/Starting Materials
Proline1900 (synthesis)Richard WillstätterDiethyl malonate, 1,3-dibromopropane
Proline1901 (isolation)Emil FischerCasein
Kainic Acid1950s (isolation)N/ADigenea simplex (red seaweed)
Domoic Acid1987 (identification)N/APseudo-nitzschia (diatom)
Ectoine1985 (discovery)N/AHalophilic bacteria

References

  • Wikipedia. Proline. [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • PubMed. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • ACS Publications. Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C. [Link]

  • CORE. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. [Link]

  • RSC Publishing. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • MDPI. Production and Recovery of Ectoine: A Review of Current State and Future Prospects. [Link]

  • ResearchGate. Asymmetric Synthesis of Chiral Pyrrolizine-Based Triheterocycles by Organocatalytic Cascade Aza-Michael–Aldol Reactions. [Link]

  • Wikipedia. Kainic acid. [Link]

  • American Thyroid Association. Emil Fischer (1852–1919). [Link]

  • Wiley Online Library. Richard Willstätter and the 1915 Nobel Prize in Chemistry. [Link]

  • Scripps Institution of Oceanography. Scientists Develop New Production Method for Seaweed Chemical Used in Brain Research. [Link]

  • ResearchGate. Extraction and characterization of kainic acid from Digenea simplex (Wulfen) C. Agardh, (Rhodophyta). [Link]

  • ScienceDirect. Domoic acid and human exposure risks. [Link]

  • Organic Syntheses. L-Proline, 2-methyl-. [Link]

  • PubMed. A procedure for large-scale purification of domoic acid from toxic blue mussels (Mytilus edulis). [Link]

  • PubMed Central. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid. [Link]

  • ResearchGate. A Synthesis of DL-Proline. [Link]

  • PubMed Central. First Report of Domoic Acid Production from Pseudo-nitzschia multistriata in Paracas Bay (Peru). [Link]

  • PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]

  • FactMonster. proline. [Link]

  • Canadian Science Publishing. Pennate Diatom Nitzschia pungens as the Primary Source of Domoic Acid, a Toxin in Shellfish from Eastern Prince Edward Island, Canada. [Link]

  • Wikipedia. Kiliani–Fischer synthesis. [Link]

  • PubMed Central. Decarboxylative 1,3-dipolar cycloadditions of l-proline. [Link]

  • Archimer. Domoic acid production by a Pseudo-nitzschia australis strain under zinc and copper exposure. [Link]

  • PubMed Central. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. [Link]

  • NIH. Enhancement of cytotoxic and antioxidant activities of Digenea simplex chloroform extract using the nanosuspension technique. [Link]

  • Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]

  • ResearchGate. Diethyl Dibromomalonate. [Link]

  • PubMed. Evolution of proline biosynthesis: enzymology, bioinformatics, genetics, and transcriptional regulation. [Link]

  • Taylor & Francis Online. Kainic acid – Knowledge and References. [Link]

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The Pyrrolidinone Core: A Scaffolding Approach to Novel Therapeutics – Potential Applications of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide delves into the untapped therapeutic potential of a specific analogue, 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid. While direct experimental data on this molecule remains nascent, a comprehensive analysis of its structural congeners provides a strong rationale for its investigation as a candidate for antimicrobial, anticancer, and anti-inflammatory applications. This document will synthesize the existing evidence, propose plausible mechanisms of action, and provide a detailed experimental framework for the synthesis and biological evaluation of this promising compound.

Introduction: The Significance of the Pyrrolidinone Scaffold

The five-membered pyrrolidinone ring system is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, valued for its favorable physicochemical properties and versatile synthetic handles.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] The incorporation of a carboxylic acid function at the 3-position and an oxo group at the 5-position, as seen in the 5-oxopyrrolidine-3-carboxylic acid core, creates a synthetically malleable platform. The primary amine used in the foundational synthesis from itaconic acid dictates the substituent at the N-1 position, which has been a key locus for modulating biological activity.[2]

The N-(2-phenylethyl) substituent, in particular, is a well-recognized pharmacophore in its own right. Its presence is critical for the activity of numerous neurologically active compounds, where it often engages in hydrophobic and aromatic interactions within receptor binding pockets.[3][4] The conjunction of this substituent with the proven 5-oxopyrrolidine-3-carboxylic acid core presents a compelling, yet underexplored, opportunity for drug discovery.

Postulated Therapeutic Applications Based on Analog Studies

While specific studies on this compound are not yet prevalent in the literature, a wealth of data on structurally related compounds allows for the formulation of strong hypotheses regarding its potential therapeutic applications.

Antimicrobial Activity

A significant body of research points to the potent antimicrobial properties of 5-oxopyrrolidine-3-carboxylic acid derivatives.[2] Studies have demonstrated that modifications at both the N-1 and C-3 positions can yield compounds with significant efficacy against a range of pathogens, including multidrug-resistant strains.

For instance, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been shown to possess potent antibacterial activity.[5] One such derivative, a hydrazone with a 5-nitrothien-2-yl fragment, exhibited superior activity against several bacterial strains compared to the control antibiotic cefuroxime.[5] Furthermore, this compound was effective in disrupting biofilms of S. aureus and E. coli, highlighting a potential application in combating chronic and persistent infections.[5] Another study on 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives found that a compound bearing a 5-nitrothiophene substituent showed promising and selective activity against multidrug-resistant Staphylococcus aureus (MRSA).[6]

These findings suggest that the 5-oxopyrrolidine core can serve as an effective scaffold for the development of new antibacterial agents. The N-(2-phenylethyl) group of the title compound, with its lipophilic character, may enhance membrane permeability, a crucial factor for antibacterial efficacy.[7]

Anticancer Activity

The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been identified as a promising starting point for the development of novel anticancer agents.[2] The anticancer activity of these derivatives is often structure-dependent, with substituents on the N-1 phenyl ring playing a crucial role.[8]

In a study evaluating 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, several compounds demonstrated significant cytotoxicity against the A549 non-small cell lung adenocarcinoma cell line.[8] The parent carboxylic acid itself reduced A549 cell viability to 63.4%.[8] Further derivatization of the carboxylic acid at C-3 into hydrazones, azoles, and azines led to a range of cytotoxic activities.[8] Similarly, research on 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives identified several compounds with potent anticancer activity against A549 cells.[6]

The lipophilicity and aromatic nature of the N-(2-phenylethyl) group could facilitate interactions with hydrophobic pockets in protein targets relevant to cancer, such as kinases or protein-protein interaction interfaces. This provides a strong rationale for screening this compound and its derivatives for anticancer properties.

Anti-inflammatory and Analgesic Potential

Derivatives of the broader pyrrolidine class have been investigated for their anti-inflammatory and analgesic effects.[9] A study focused on the design and synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives as potent anti-inflammatory agents found that several compounds were promising inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in inflammatory processes.[10][11] While not directly focused on the N-(2-phenylethyl) analogue, this research highlights the potential of the core scaffold to modulate inflammatory pathways. Given that many existing anti-inflammatory drugs possess aromatic moieties, the title compound warrants investigation in this therapeutic area.

Proposed Mechanism of Action: A Hypothetical Model

Based on the observed anticancer activity of related compounds, a plausible, though speculative, mechanism of action for this compound could involve the inhibition of key signaling pathways implicated in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

// Nodes GF [label="Growth Factor", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase (RTK)", style=filled, fillcolor="#F1F3F4"]; PI3K [label="PI3K", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PIP3 [label="PIP3", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Akt [label="Akt", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="5-Oxo-1-(2-phenylethyl)\npyrrolidine-3-carboxylic acid", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; Akt -> Apoptosis [label="Inhibits", arrowhead=tee];

// Inhibition by the compound Compound -> PI3K [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; Compound -> Akt [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; Compound -> mTOR [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; }

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

This proposed mechanism is speculative and requires experimental validation through target-based assays and cellular signaling studies.

Experimental Protocols for Synthesis and Biological Evaluation

To systematically explore the therapeutic potential of this compound, a structured experimental workflow is essential.

Synthesis

The synthesis of the title compound can be achieved through a well-established and robust method involving the condensation of 2-phenylethanamine with itaconic acid.[2]

Step-by-step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-phenylethanamine and itaconic acid.

  • Solvent Addition: Add a suitable solvent, such as water or glacial acetic acid, to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[12]

// Nodes Reactants [label="2-Phenylethanamine\n+ Itaconic Acid", style=filled, fillcolor="#F1F3F4"]; Synthesis [label="Condensation\n(Reflux in H2O or AcOH)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Core_Compound [label="5-Oxo-1-(2-phenylethyl)\npyrrolidine-3-carboxylic acid", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Esterification [label="Esterification\n(e.g., MeOH, H2SO4)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Methyl Ester\nIntermediate", style=filled, fillcolor="#F1F3F4"]; Hydrazinolysis [label="Hydrazinolysis\n(N2H4·H2O)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazide [label="Carbohydrazide\nIntermediate", style=filled, fillcolor="#F1F3F4"]; Derivatization [label="Condensation with\nAldehydes/Ketones", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatives [label="Hydrazones, Azoles,\netc.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Synthesis; Synthesis -> Core_Compound; Core_Compound -> Esterification; Esterification -> Ester; Ester -> Hydrazinolysis; Hydrazinolysis -> Hydrazide; Hydrazide -> Derivatization; Derivatization -> Derivatives; }

Caption: Synthesis and potential derivatization of the core compound.

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay (following CLSI guidelines)

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Quantitative Data from Analog Studies

To provide a benchmark for potential efficacy, the following table summarizes the reported activities of structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives.

Compound/DerivativeN-1 SubstituentC-3 DerivativeTargetActivityReference
Hydrazone Derivative1-(2-hydroxy-5-methylphenyl)5-nitrothien-2-yl hydrazoneS. aureusMIC < 7.8 µg/mL[5]
Hydrazone Derivative1-(2-hydroxy-5-methylphenyl)Benzylidene hydrazoneS. aureusMIC = 3.9 µg/mL[5]
Carboxylic Acid1-(2-hydroxyphenyl)Carboxylic AcidA549 cells63.4% viability at 100 µM[8]
Hydrazone Derivative1-(4-acetamidophenyl)5-nitrothiophene hydrazoneMRSAPromising selective activity[6]
Various Derivatives1-(4-acetamidophenyl)Azoles, Diazoles, HydrazonesA549 cellsPotent anticancer activity[6]

Conclusion and Future Directions

This compound stands at an exciting crossroads of established pharmacophores. The proven versatility of the 5-oxopyrrolidine-3-carboxylic acid core in yielding potent antimicrobial and anticancer agents, combined with the known contribution of the N-(2-phenylethyl) moiety to biological activity, strongly supports the rationale for its investigation.

The experimental workflows detailed in this guide provide a clear path forward for the synthesis, characterization, and biological evaluation of this compound and its derivatives. Future research should focus on a systematic screening against diverse panels of microbial pathogens and cancer cell lines. Elucidation of the precise mechanism of action through target identification and pathway analysis will be crucial for the further development of this promising scaffold into novel therapeutic agents. The exploration of this compound class holds significant promise for addressing unmet medical needs in infectious diseases and oncology.

References

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules, 30(12), 2639. Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Semantic Scholar. Available from: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Available from: [Link]

  • Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. (2014). Chemical Technology. Available from: [Link]

  • Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (n.d.). KTU ePubl. Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. (2022). Semantic Scholar. Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC - NIH. Available from: [Link]

  • The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. (2024). ResearchGate. Available from: [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Available from: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (n.d.). MDPI. Available from: [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Available from: [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (n.d.). PubMed Central. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Available from: [Link]

  • The Intriguing Effects of Substituents in the N-Phenethyl Moiety of Norhydromorphone: A Bifunctional Opioid from a Set of “Tail Wags Dog” Experiments. (n.d.). MDPI. Available from: [Link]

  • A facile synthesis and biological significance of 2- pyrrolidinones derivatives. (2024). ResearchGate. Available from: [Link]

  • Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans. (2008). Semantic Scholar. Available from: [Link]

  • Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]. (n.d.). ACS Publications. Available from: [Link]

  • The Intriguing Effects of Substituents in the N-Phenethyl Moiety of Norhydromorphone: A Bifunctional Opioid from a Set of "Tail Wags Dog" Experiments. (2020). PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. Available from: [Link]

  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. (n.d.). PMC - NIH. Available from: [Link]

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Methodological & Application

analytical methods for 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-5PPC-01

A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Robust Quantification of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a detailed, validated analytical method for the sensitive and selective quantification of this compound. The core methodology utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique chosen for its superior specificity and low detection limits, making it ideal for complex matrices such as biological fluids and for trace-level analysis in pharmaceutical substances. We provide comprehensive, step-by-step protocols for sample preparation from human plasma and for the analysis of bulk pharmaceutical ingredients. Furthermore, this guide delves into the rationale behind key experimental parameters and outlines a full validation strategy in accordance with International Conference on Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2] An alternative HPLC-UV method is also discussed for applications where mass spectrometry is not required.

Introduction and Scientific Rationale

This compound is a derivative of the pyrrolidine scaffold, a five-membered nitrogen heterocycle that is a cornerstone in medicinal chemistry and drug discovery.[3] Given the prevalence of this structural motif in novel therapeutics, the development of robust analytical methods to accurately quantify such compounds is paramount. Whether this specific molecule is an active pharmaceutical ingredient (API), a critical metabolite, or a process-related impurity, its precise measurement is essential for pharmacokinetic studies, quality control, and regulatory compliance.

The method detailed herein employs reversed-phase liquid chromatography for separation, which is ideal for moderately polar compounds like the target analyte. Detection is achieved via tandem mass spectrometry (MS/MS) using an electrospray ionization (ESI) source. This combination provides exceptional selectivity by isolating a specific precursor ion and monitoring its characteristic fragment ions, thereby minimizing interference from matrix components.[4] The validation of this method is crucial to provide documented evidence that the procedure is suitable for its intended purpose, ensuring that the generated data is reliable, reproducible, and accurate.[5]

Principle of the Method: HPLC-MS/MS

The fundamental principle involves a multi-step process:

  • Sample Preparation: The analyte is first extracted from its matrix (e.g., plasma proteins are precipitated, or a bulk drug is dissolved) to ensure compatibility with the analytical system and to reduce matrix-induced interference.[6]

  • Chromatographic Separation: The prepared sample is injected into an HPLC system. The analyte, along with other components, travels through a C18 analytical column. Based on its physicochemical properties, it interacts with the stationary phase and is separated from other compounds, eluting at a characteristic retention time.

  • Ionization: As the analyte elutes from the column, it enters the ESI source of the mass spectrometer. The ESI process generates charged molecular ions in the gas phase. Given the presence of a carboxylic acid group, the analyte is expected to ionize efficiently in negative ion mode to form the deprotonated molecule, [M-H]⁻.

  • Tandem Mass Spectrometry (MS/MS) Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • Q1 (First Quadrupole): Isolates the precursor ion ([M-H]⁻) of the analyte based on its specific mass-to-charge ratio (m/z).

    • Q2 (Collision Cell): The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): Filters for specific, characteristic fragment ions (product ions).

    • The concurrent detection of the precursor and product ions creates a highly specific signal for the analyte, which is then used for quantification.

Logical Flow of the Analytical Process

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Biological or Pharmaceutical Sample B Extraction / Dissolution (e.g., Protein Precipitation) A->B C Centrifugation & Supernatant Transfer B->C D HPLC Injection & Separation (C18) C->D E Electrospray Ionization (ESI) D->E F MS/MS Detection (MRM Mode) E->F G Data Acquisition & Quantification F->G

Caption: Workflow from sample receipt to final quantification.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standard: this compound (Purity ≥97%).[7]

  • Internal Standard (IS): A structurally similar compound not present in the samples, such as an isotope-labeled version (e.g., 5-Oxo-1-(2-phenylethyl-d5)pyrrolidine-3-carboxylic acid) or a related molecule. The use of an IS is critical to correct for variability in sample preparation and instrument response.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥99% purity).

  • Biological Matrix: Drug-free human plasma.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.

Instrumentation
  • HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Agilent 1200 Infinity, Waters Acquity UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source (e.g., Agilent 6460, Sciex API 4000).

  • Analytical Column: A reversed-phase C18 column with appropriate dimensions (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Detailed Analytical Protocols

Protocol 1: Preparation of Standards and Quality Controls (QCs)

Rationale: Accurate standards and QCs are the foundation of quantitative analysis. A stock solution is prepared in an organic solvent to ensure stability, which is then serially diluted into the study matrix (e.g., plasma) to create calibration standards and QCs that mimic the study samples.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Stock Solutions: Perform serial dilutions from the primary stock solution with 50:50 methanol:water to prepare intermediate working stocks.

  • Calibration Standards & QCs: Spike appropriate volumes of the working stock solutions into drug-free human plasma to achieve the desired concentration range for the calibration curve (e.g., 1-1000 ng/mL) and for QC samples (low, mid, high concentrations).

Protocol 2: Sample Preparation from Human Plasma

Rationale: This protein precipitation protocol is a rapid and effective method to remove the majority of proteins from plasma, which can otherwise interfere with the analysis and damage the HPLC column.[8] Acetonitrile is used as the precipitation solvent, and it also contains the internal standard for accurate quantification.

  • Aliquot Sample: Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add Precipitation Solution: Add 150 µL of ice-cold acetonitrile containing the internal standard (at a fixed concentration, e.g., 100 ng/mL).

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Dilute (Optional but Recommended): Dilute the supernatant with 100 µL of water containing 0.1% formic acid to reduce the organic solvent concentration, leading to better peak shape upon injection.

  • Inject: Inject 5 µL of the final solution into the HPLC-MS/MS system.

Sample Preparation Workflow Diagram

A Pipette 50 µL Plasma (Sample, Standard, or QC) B Add 150 µL Acetonitrile with Internal Standard A->B C Vortex for 30 seconds B->C D Centrifuge at 14,000 x g for 10 minutes C->D E Transfer 100 µL of Supernatant D->E F Dilute 1:1 with 0.1% Formic Acid in Water E->F G Inject 5 µL into HPLC-MS/MS System F->G

Caption: Step-by-step plasma sample preparation workflow.

Protocol 3: HPLC-MS/MS Instrumental Analysis

Rationale: The chromatographic conditions are selected to provide good retention and sharp, symmetrical peaks for the analyte. A gradient elution is used to ensure that both the analyte and any potential interferences are well-separated and that the column is cleaned efficiently after each run. The MS/MS parameters are optimized for maximum signal intensity and specificity.

Parameter Condition Rationale
HPLC System UPLC/HPLCProvides high-resolution separation.
Column C18, 2.1 x 50 mm, 1.8 µmStandard for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for eluting the analyte.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateEnsures efficient elution and column cleaning.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole MSRequired for MRM-based quantification.
Ionization Mode ESI NegativeCarboxylic acid group readily loses a proton.
Analyte MRM Q1: 232.3 m/z -> Q3: 188.2 m/z Hypothetical: [M-H]⁻ -> [M-H-CO₂]⁻
IS MRM To be optimized based on IS structureUnique transition for the internal standard.
Source Temp. 550°COptimized for desolvation.
IonSpray Voltage -4500 VOptimized for negative ion formation.

Method Validation Strategy and Results

A full method validation must be conducted to demonstrate that the analytical procedure is fit for its purpose. The common aspects of validation include specificity, accuracy, precision, limit of detection, limit of quantitation, linearity, range, and robustness.[1]

Method Validation Parameter Relationships

cluster_quant Quantitative Performance cluster_qual Qualitative Performance Validation Method Validation Linearity Linearity & Range Validation->Linearity Specificity Specificity/ Selectivity Validation->Specificity Robustness Robustness Validation->Robustness Accuracy Accuracy Linearity->Accuracy defines boundaries Precision Precision Linearity->Precision defines boundaries LLOQ LLOQ Linearity->LLOQ defines boundaries

Caption: Interrelation of key method validation parameters.

Hypothetical Validation Summary
Validation Parameter Acceptance Criteria (Typical) Hypothetical Result
Linearity (Range) 1-1000 ng/mL, r² ≥ 0.99r² = 0.998
Lower Limit of Quantitation (LLOQ) S/N > 10, Accuracy ±20%, Precision ≤20%1 ng/mL; Accuracy 105%, Precision 12%
Accuracy (QCs) Within ±15% of nominal value98.2% - 106.5%
Precision (QCs) RSD ≤15% (Intra- & Inter-day)Intra-day RSD < 8%, Inter-day RSD < 11%
Selectivity No interfering peaks at analyte RT in blank matrixPassed
Matrix Effect IS-normalized factor between 0.85 and 1.150.95 (Minimal ion suppression)
Recovery Consistent and reproducible~92%

Alternative Method: HPLC with UV Detection

For applications such as purity assessment of a bulk drug substance where high sensitivity is not the primary requirement, a simpler HPLC-UV method can be employed.

Rationale: The phenylethyl moiety of the analyte contains a benzene ring, which absorbs UV light. This allows for quantification without the need for a mass spectrometer. The method is less selective than MS/MS but is robust and widely available.

Parameter Condition
HPLC System Standard HPLC with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient Isocratic or Gradient, to be optimized
Detection Wavelength ~258 nm (or as determined by UV scan)
Sample Prep Dissolve accurately weighed sample in mobile phase

Conclusion

This application note provides a comprehensive framework for the quantification of this compound using a highly sensitive and selective HPLC-MS/MS method. The detailed protocols for sample preparation and instrumental analysis, combined with a rigorous validation strategy, ensure the generation of high-quality, reliable, and defensible data. This method is well-suited for demanding applications in pharmaceutical development, from early-stage discovery and pharmacokinetic analysis to late-stage quality control.

References

  • Alsante, K. M., et al. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • American Elements. (n.d.). This compound. American Elements.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Lavanya, G., et al. (n.d.). Analytical method validation: A brief review.
  • ChemicalBook. (2025). This compound. ChemicalBook.
  • Biotage. (n.d.).
  • Popowicz, N., et al. (2018). A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study. Journal of Chromatography B, 1083, 126-133. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.).
  • Scarpitti, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6687. [Link]

  • Fisher Scientific. (n.d.). This compound, 97% Purity, C13H15NO3, 10 grams. Fisher Scientific.

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Application Notes and Protocols for the In Vitro Profiling of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Pyrrolidine Derivative

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications. Derivatives of 5-oxopyrrolidine-3-carboxylic acid, in particular, have garnered significant interest due to their demonstrated efficacy in diverse areas such as oncology, infectious diseases, and inflammation. Published research on analogous structures suggests that modifications at the N-1 and C-3 positions of the pyrrolidine ring can modulate activity against various biological targets, including enzymes and receptors.

This document provides a comprehensive experimental guide for the initial in vitro characterization of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid (henceforth referred to as "the compound"). Given the absence of specific biological data for this molecule, we present a logical, tiered screening cascade designed to broadly assess its potential bioactivity. The protocols herein are designed to be self-validating, providing researchers with a robust framework to generate reliable preliminary data on the compound's cytotoxic, antimicrobial, and anti-inflammatory properties.

Compound Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.27 g/mol [1]
CAS Number 30380-70-2[1]
Appearance White to off-white solid

Experimental Workflow: A Tiered Screening Approach

A systematic approach is crucial to efficiently profile a novel compound. The following workflow is proposed to first establish a foundational understanding of the compound's solubility and general toxicity before proceeding to more specific functional screens.

experimental_workflow cluster_prep Phase 1: Preparation & Pre-analysis cluster_screen Phase 2: Primary Biological Screening cluster_analysis Phase 3: Data Analysis & Interpretation solubility Kinetic Solubility Assessment stock_prep Stock Solution Preparation (DMSO) solubility->stock_prep Guides max. concentration cytotoxicity Cytotoxicity Screen (A549 & HEK293) stock_prep->cytotoxicity antimicrobial Antimicrobial Screen (S. aureus & E. coli) stock_prep->antimicrobial anti_inflammatory Anti-inflammatory Screen (RAW 264.7) stock_prep->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic no_inhibition NO Inhibition % anti_inflammatory->no_inhibition

Caption: Tiered workflow for in vitro profiling.

Phase 1: Compound Preparation and Solubility Assessment

A prerequisite for any in vitro assay is the ability to solubilize the test compound in a manner compatible with the experimental system. Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening of small molecules[2]. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.

Protocol 1: Kinetic Solubility Assessment in PBS

This protocol determines the apparent solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of most cell-based assays[3][4][5][6].

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear, flat-bottom plates

  • Plate shaker

  • Plate reader with UV-Vis spectrophotometer capabilities

Procedure:

  • Prepare a high-concentration stock solution: Accurately weigh the compound and dissolve it in 100% DMSO to prepare a 20 mM stock solution.

  • Serial Dilutions in DMSO: In a 96-well plate, perform serial dilutions of the 20 mM stock solution in DMSO to create a range of concentrations (e.g., 20 mM down to 0.1 mM).

  • Dilution into PBS: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate.

  • Add Aqueous Buffer: Rapidly add 98 µL of PBS (pH 7.4) to each well to achieve a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubation and Precipitation: Seal the plate and incubate at room temperature (or 37°C) on a plate shaker for 2 hours.

  • Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound absorbs (if known) or at a wavelength sensitive to light scattering caused by precipitation (e.g., 620 nm). Wells with precipitate will show higher absorbance/scattering.

  • Determination of Solubility: The kinetic solubility is the highest concentration that does not show significant precipitation compared to a DMSO/PBS-only control.

Protocol 2: Preparation of Stock Solutions for Bioassays

Based on the solubility assessment, prepare a concentrated stock solution for use in the biological assays.

Procedure:

  • Accurately weigh a sufficient amount of the compound (e.g., 5 mg) into a sterile, amber glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Ensure this concentration is below the determined kinetic solubility limit.

  • Vortex or sonicate at room temperature until the compound is completely dissolved.

  • Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[7]

Phase 2: Primary Biological Screening

A. Cytotoxicity Profiling

The initial assessment of a compound's effect on cell viability is fundamental. We propose using the Resazurin (AlamarBlue) assay, a sensitive and non-destructive method that measures mitochondrial metabolic activity[3][8][9][10][11][12]. A human lung adenocarcinoma cell line, A549 , is used as a representative cancer model, as it has been employed in the study of similar 5-oxopyrrolidine derivatives[9]. To assess selectivity, a counter-screen is performed using a non-cancerous human cell line, HEK293 (Human Embryonic Kidney)[9][10][13][14][15][16].

cytotoxicity_workflow start Seed A549 & HEK293 cells in 96-well plates incubate1 Incubate for 24h (cell attachment) start->incubate1 treat Treat cells with serial dilutions of the compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_resazurin Add Resazurin solution to each well incubate2->add_resazurin incubate3 Incubate for 2-4h add_resazurin->incubate3 read Measure fluorescence (Ex: 560 nm, Em: 590 nm) incubate3->read analyze Calculate % Viability and determine IC50 read->analyze

Caption: Workflow for the Resazurin-based cytotoxicity assay.

Materials:

  • A549 (ATCC® CCL-185™) and HEK293 (ATCC® CRL-1573™) cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)[8]

  • Sterile 96-well, black-walled, clear-bottom tissue culture plates

  • Compound stock solution (10 mM in DMSO)

  • Positive control (e.g., Doxorubicin or Staurosporine)

  • Humidified incubator (37°C, 5% CO₂)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into the 96-well plates. Include wells for "cells only" (negative control) and "medium only" (blank).

  • Cell Attachment: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete growth medium from the 10 mM DMSO stock. A typical starting concentration is 100 µM, diluted in 2-fold or 3-fold steps. Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Prepare a vehicle control containing the same final concentration of DMSO.

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the respective compound concentrations, vehicle control, or positive control.

  • Incubation: Incubate the plates for 48 or 72 hours.

  • Resazurin Addition: Add 10-20 µL of the Resazurin solution to each well (for a final volume of 110-120 µL)[8].

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light. The optimal time may vary between cell lines and should be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm[8].

Data Analysis:

  • Subtract the average fluorescence of the "medium only" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ (half-maximal inhibitory concentration).

ParameterA549 (Cancer)HEK293 (Non-Cancer)
IC₅₀ (µM) Calculated ValueCalculated Value
Selectivity Index (SI) \multicolumn{2}{c}{IC₅₀ (HEK293) / IC₅₀ (A549)}

A higher Selectivity Index (>1) suggests the compound is more toxic to cancer cells than normal cells.

B. Antimicrobial Activity Screening

To evaluate the compound's potential as an antimicrobial agent, a broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC). This method is a gold standard for antimicrobial susceptibility testing[16][17][18][19]. We will use a Gram-positive representative, Staphylococcus aureus, and a Gram-negative representative, Escherichia coli.

Materials:

  • Staphylococcus aureus (e.g., ATCC® 29213™)[20][21]

  • Escherichia coli (e.g., ATCC® 25922™)[2][22][23]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Compound stock solution (10 mM in DMSO)

  • Positive control antibiotic (e.g., Gentamicin or Ciprofloxacin)

  • Sterile 96-well, U-bottom plates

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the compound, prepared at twice the highest desired final concentration (e.g., 256 µg/mL) in CAMHB, to well 1.

    • Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well)[16].

OrganismMIC (µg/mL)
S. aureus Determined Value
E. coli Determined Value
C. Anti-inflammatory Activity Screening

The potential anti-inflammatory activity of the compound can be assessed by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The murine macrophage cell line, RAW 264.7 , is an excellent model for this purpose, as it produces significant amounts of NO upon stimulation with lipopolysaccharide (LPS)[5][8][11]. The amount of NO is measured indirectly by quantifying its stable breakdown product, nitrite, in the culture supernatant using the Griess assay[6].

Materials:

  • RAW 264.7 cell line (ATCC® TIB-71™)

  • Complete growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Compound stock solution (10 mM in DMSO)

  • Positive control (e.g., Dexamethasone or L-NAME)

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

  • Sodium nitrite (NaNO₂) standard

  • Sterile 96-well, flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells by adding 1 µL of the compound dilutions (prepared in medium) to achieve final concentrations (e.g., 1-100 µM). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add 10 µL of LPS solution to a final concentration of 1 µg/mL to all wells except the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the sulfanilamide solution to each well, and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to each well, and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Cell Viability Check: It is crucial to perform a parallel viability assay (e.g., Resazurin or MTT) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Data Analysis:

  • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition:

    • % Inhibition = [1 - (Nitrite_Sample - Nitrite_Control) / (Nitrite_LPS - Nitrite_Control)] * 100

  • Plot % Inhibition vs. compound concentration to determine the IC₅₀ for NO inhibition.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Scavone, M., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Pharmaceuticals. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Escherichia coli (ATCC 25922) MIC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEK293 cell line toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Resazurin cell viability assay for HEK-293 cells. Retrieved from [Link]

  • Wiley Analytical Science. (2020). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Chae, G. Y., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Retrieved from [Link]

  • MDPI. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved from [Link]

  • Jurnal Kedokteran Brawijaya. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Retrieved from [Link]

  • Yoon, W. J., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay of cell viability on WI-38 cells. Retrieved from [Link]

  • AdooQ BioScience. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2012). In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2021). Determination of MIC Quality Control Parameters for Exebacase, a Novel Lysin with Antistaphylococcal Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC determination of E. coli ISO strain ATCC™ 8739™ by microbroth dilution. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • IDWeek. (2014). Debio 1452 MIC Quality Control Range with Staphylococcus aureus ATCC 29213 Using a Multi-laboratory Study Design. Retrieved from [Link]

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Application Notes & Protocols: A Framework for In Vivo Evaluation of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scientific Context and Therapeutic Hypothesis

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid is a novel research compound belonging to the pyroglutamic acid derivative class.[1][2] The core structure, pyroglutamic acid, is a cyclized derivative of glutamic acid and has been a foundational scaffold for developing compounds with a range of biological activities, including potential nootropic (cognitive-enhancing) effects.[3][4] The addition of a 1-(2-phenylethyl) group suggests a strategic chemical modification aimed at enhancing blood-brain barrier permeability and modulating central nervous system (CNS) targets, a common approach in the design of neuroactive agents.[5]

Nootropics, or "smart drugs," are a class of substances intended to improve cognitive functions such as memory, learning, and attention.[4][5] Many act by modulating neurotransmitter systems (e.g., cholinergic and glutamatergic), enhancing cerebral metabolism, or stimulating nerve growth.[5][6] Given its structural resemblance to this class, the primary therapeutic hypothesis for this compound is its potential as a cognitive enhancer or a neuroprotective agent.

This document provides a comprehensive framework for the preclinical in vivo evaluation of this compound. It outlines a logical, phased approach, beginning with fundamental pharmacokinetic and safety assessments and progressing to robust efficacy models for cognitive enhancement and neuroprotection. The protocols described herein are based on established, validated methodologies to ensure scientific rigor and data integrity.[6][7]

Preclinical In Vivo Program Objectives

The overarching goal is to systematically characterize the pharmacological profile of this compound in living animal models.

Primary Objectives:

  • Pharmacokinetics (PK) & Bioavailability: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[8][9] This is critical for establishing appropriate dosing regimens for subsequent efficacy studies.[10]

  • Safety & Tolerability: To identify the maximum tolerated dose (MTD) and establish a preliminary safety profile through acute toxicity studies.[11][12]

  • Efficacy Assessment (Cognitive Enhancement): To evaluate the compound's ability to improve learning and memory in validated rodent models.[7][13]

  • Efficacy Assessment (Neuroprotection): To assess the compound's potential to protect against neuronal damage in a model of ischemic stroke.[14][15]

Phase 1: Foundational Pharmacology & Safety

This initial phase is designed to establish the basic parameters of how the compound behaves in a biological system and its general safety.

Protocol: Rodent Pharmacokinetic (PK) Profiling

Rationale: Understanding a drug's concentration over time in the body (plasma) and its ability to reach the target organ (brain) is a prerequisite for designing meaningful efficacy studies.[9][16] This protocol determines key parameters like half-life (t½), maximum concentration (Cmax), and brain-to-plasma ratio.[8]

Species: Male Sprague Dawley rats (n=24) Groups (n=3 per time point per route):

  • Group A: Intravenous (IV) Administration (e.g., 2 mg/kg)

  • Group B: Oral Gavage (PO) Administration (e.g., 10 mg/kg)

Methodology:

  • Acclimatization: Animals are acclimated for at least one week prior to the study.[17]

  • Dose Preparation: The compound is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in saline). The choice of vehicle should be based on the compound's solubility characteristics.

  • Administration:

    • IV: A single bolus dose is administered via the tail vein.

    • PO: A single dose is administered using an oral gavage needle. Animals should be fasted overnight prior to oral dosing to ensure consistent absorption.[18]

  • Sample Collection: Blood samples (~100 µL) are collected at specified time points into heparinized tubes.[16]

    • IV Time Points: 2, 5, 15, 30, 60, 120, 240, 480 minutes.

    • PO Time Points: 15, 30, 60, 120, 240, 480, 1440 minutes.

  • Terminal Procedure: At the final time point for each cohort, animals are euthanized. Brain tissue is immediately harvested, weighed, and flash-frozen for later analysis.[17]

  • Bioanalysis: Plasma and brain homogenate concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[10]

Data Presentation:

ParameterDescriptionExample Target Value
t½ (half-life) Time for plasma concentration to reduce by 50%.> 2 hours
Cmax (max concentration) Peak plasma concentration achieved.Dose-dependent
Tmax (time to Cmax) Time at which Cmax is observed.< 120 minutes (PO)
AUC (Area Under Curve) Total drug exposure over time.Calculated from data
Bioavailability (%) Fraction of PO dose reaching systemic circulation.> 20%
Brain/Plasma Ratio Ratio of compound concentration in brain vs. plasma.> 0.5
Protocol: Acute Oral Toxicity (Fixed Dose Procedure)

Rationale: This study provides critical information on the potential hazards of the compound after a single oral dose and helps classify it according to the Globally Harmonised System (GHS).[11] The protocol follows the OECD Guideline 420.[18]

Species: Female Wistar rats (nulliparous, non-pregnant) Methodology:

  • Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). The outcome determines the dose for the next animal (increase or decrease from fixed levels of 5, 50, 300, and 2000 mg/kg).[18]

  • Main Study: A total of 5 animals are used per dose level investigated. The test substance is administered as a single oral dose by gavage.[18][19]

  • Observation Period: Animals are observed for 14 days.[20] Special attention is given to the first 24 hours for signs of toxicity, including changes in skin, fur, eyes, respiratory and nervous system activity, and behavior (tremors, convulsions, lethargy).[18]

  • Endpoints: The primary endpoint is mortality. The study allows for the estimation of the LD50 (median lethal dose) and identification of the dose causing evident toxicity.[12][19]

Phase 2: Efficacy Evaluation in Disease-Relevant Models

Based on the PK and safety data, appropriate doses and time points can be selected for efficacy studies. The following protocols test the primary hypotheses of cognitive enhancement and neuroprotection.

Protocol: Morris Water Maze (Spatial Learning & Memory)

Rationale: The Morris Water Maze (MWM) is a gold-standard behavioral test for assessing hippocampus-dependent spatial learning and memory.[13][21] It is highly sensitive to the effects of nootropic agents.[22]

Species: Male C57BL/6 mice Groups (n=12-15 per group):

  • Group 1: Vehicle Control

  • Group 2: Scopolamine-induced Amnesia + Vehicle (Positive Control for deficit)

  • Group 3: Scopolamine + Test Compound (Low Dose)

  • Group 4: Scopolamine + Test Compound (Mid Dose)

  • Group 5: Scopolamine + Test Compound (High Dose)

Methodology:

  • Apparatus: A circular pool (~1.2m diameter) is filled with opaque water (using non-toxic paint) maintained at 24±1°C. A hidden escape platform is submerged 1.5 cm below the surface in one quadrant.[21][23] The room contains various distal visual cues.[22]

  • Dosing: The test compound or vehicle is administered (e.g., PO) 60 minutes before the first trial each day. Scopolamine (an amnesic agent) is administered (e.g., IP) 30 minutes before the trial to induce a cognitive deficit.[24]

  • Acquisition Phase (5 days):

    • Each mouse undergoes 4 trials per day from different starting positions.[23]

    • The mouse is allowed 60 seconds to find the platform. If it fails, it is guided to the platform and allowed to stay for 15-20 seconds.[23]

    • The primary measure is escape latency (time to find the platform).

  • Probe Trial (Day 7):

    • The platform is removed, and the mouse is allowed to swim for 60 seconds.[22]

    • Key measures include time spent in the target quadrant and the number of platform location crossings . A video tracking system (e.g., EthoVision) is used for data collection.[23]

Workflow Visualization:

Caption: Workflow for the Morris Water Maze experiment.

Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

Rationale: The MCAO model simulates an ischemic stroke, a condition of severe cognitive and motor impairment.[14][25] This model is used to evaluate the neuroprotective potential of the compound by assessing its ability to reduce brain damage and improve functional outcomes.[15][26]

Species: Male Wistar rats (250-300g) Groups (n=10-12 per group):

  • Group 1: Sham Operation + Vehicle

  • Group 2: MCAO + Vehicle

  • Group 3: MCAO + Test Compound (Pre-treatment)

  • Group 4: MCAO + Test Compound (Post-treatment)

Methodology:

  • Surgical Procedure (MCAO):

    • Animals are anesthetized (e.g., with isoflurane).

    • A midline neck incision is made to expose the common carotid artery (CCA).

    • A nylon filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).[26][27] Occlusion is maintained for 90 minutes.

    • The filament is then withdrawn to allow reperfusion.[14] Sham animals undergo the same surgery without filament insertion.[27]

  • Dosing:

    • Pre-treatment: Compound is administered (e.g., IV or PO) 60 minutes before the onset of ischemia.

    • Post-treatment: Compound is administered immediately upon reperfusion.

  • Neurological Deficit Scoring (24h, 48h, 7d post-MCAO): Functional outcome is assessed using a neurological deficit score (e.g., 0-5 scale, where 0 is normal and 5 is severe deficit).

  • Infarct Volume Analysis (7d post-MCAO):

    • Animals are euthanized, and brains are removed.

    • Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) area white.

    • The infarct volume is quantified using image analysis software.

Hypothesized Signaling Pathway:

G Compound 5-Oxo-1-(2-phenylethyl) pyrrolidine-3-carboxylic acid Target Putative Target (e.g., NMDA Receptor Modulation) Compound->Target Glutamate ↑↑ Glutamate Release (Excitotoxicity) Target->Glutamate ROS ↑ Oxidative Stress (ROS Production) Target->ROS Reduces Ischemia Ischemic Insult (MCAO) Ischemia->Glutamate Calcium ↑↑ Intracellular Ca2+ Glutamate->Calcium Calcium->ROS Apoptosis Apoptotic Pathways (e.g., Caspase Activation) Calcium->Apoptosis Infarct Neuronal Death & Infarction ROS->Infarct Apoptosis->Infarct Neuroprotection Neuroprotection

Caption: Hypothesized neuroprotective mechanism of action in stroke.

Data Analysis and Interpretation

All quantitative data (PK parameters, escape latency, infarct volume) should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A p-value of <0.05 is typically considered statistically significant. Results should be interpreted in the context of the initial therapeutic hypothesis, guiding decisions for further preclinical development.

References

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). OECD iLibrary. Retrieved from [Link]

  • Mali, A., Shenoy, P. A., & Chaudhari, P. (2012). Screening of nootropics: An overview of preclinical evaluation techniques. International Journal of Pharmacy. Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program (NTP). Retrieved from [Link]

  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). JRF. Retrieved from [Link]

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  • Kalueff, A. V., et al. (2012). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Neuropharmacology, 10(3), 263–271. Retrieved from [Link]

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  • De Sarro, G., et al. (1990). Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice. Arzneimittelforschung, 40(11), 1187-91. Retrieved from [Link]

  • Mondadori, C. (1996). Nootropics: preclinical results in the light of clinical effects; comparison with tacrine. Critical Reviews in Neurobiology, 10(3-4), 357-70. Retrieved from [Link]

  • Standardization of the Simple Methodology for Experimentally Induced Ischemic Stroke in Rat Models. (2023). Veterinary World. Retrieved from [Link]

  • Caspani, O., & Titchenell, P. (2017). In vivo animal stroke models: a rationale for rodent and non-human primate models. Journal of Neuroscience Research, 95(5), 1107-1118. Retrieved from [Link]

  • What is the current landscape on nootropic drug research? (2025). Patsnap Synapse. Retrieved from [Link]

  • Rodent models of stroke. (n.d.). NC3Rs. Retrieved from [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). Protocols.io. Retrieved from [Link]

  • The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. (2012). ResearchGate. Retrieved from [Link]

  • Morris Water Maze Experiment l Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Li, F., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(19), e1605. Retrieved from [Link]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. Retrieved from [Link]

  • Froestl, W., et al. (2012). Cognitive Enhancers (Nootropics). Part 3: Drugs Interacting with Targets other than Receptors or Enzymes. Disease-modifying Drugs. Journal of Alzheimer's Disease, 34(3), 563-638. Retrieved from [Link]

  • Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. (2023). San Diego Instruments. Retrieved from [Link]

  • Rodent Experimental Stroke and Surgery Core SOP_v3. (n.d.). West Virginia University. Retrieved from [Link]

  • Levin, E. D., & Buccafusco, J. J. (Eds.). (2006). Animal Models of Cognitive Impairment. CRC Press/Taylor & Francis. Retrieved from [Link]

  • SCREENING OF NOOTROPICS: AN OVERVIEW ON PRECLINICAL EVALUATION TECHNIQUES. (2012). Semantic Scholar. Retrieved from [Link]

  • Animal Models of Cognitive Deficits for Probiotic Treatment. (2022). Food Science of Animal Resources. Retrieved from [Link]

  • Liu, D., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry, 286(13), 11211–11217. Retrieved from [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (2018). Bentham Science. Retrieved from [Link]

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Application Note & Protocols: High-Purity Isolation of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid is a key chiral building block in medicinal chemistry, valued for its role in constructing complex, biologically active molecules. The pyrrolidine ring is a privileged scaffold found in numerous natural products and synthetic drugs, making this intermediate highly relevant for drug discovery pipelines.[1][2] The stereochemical and chemical purity of this compound is paramount, as impurities can lead to undesirable pharmacological profiles, side effects, or complications in downstream synthetic steps. This guide provides a comprehensive overview of robust purification strategies, moving from bulk-scale primary purification to high-purity and stereoisomer-specific isolation techniques. The protocols herein are designed to be self-validating, with explanations grounded in chemical principles to empower researchers to adapt these methods to their specific needs.

Introduction: The Imperative for Purity

The synthesis of this compound, commonly prepared via the Michael addition of 2-phenylethylamine to itaconic acid, invariably yields a crude product containing unreacted starting materials, side-products, and stereoisomers.[3][4] For applications in drug development, achieving >99% chemical and enantiomeric purity is often a non-negotiable requirement. This document outlines a multi-stage purification workflow designed to systematically eliminate impurities, ensuring the final compound meets the stringent standards for advanced research and development.

Understanding the Impurity Profile

Effective purification begins with anticipating the likely contaminants. Based on the common synthetic route, the crude product may contain:

  • Unreacted Starting Materials: Itaconic acid and 2-phenylethylamine.

  • Side-Products: Products from undesired side reactions.

  • Stereoisomers: The target molecule contains a stereocenter at the C3 position of the pyrrolidine ring. Unless an asymmetric synthesis is employed, a racemic mixture of (R)- and (S)-enantiomers will be produced.

The purification strategy must therefore address the removal of both chemically distinct impurities and stereoisomers.

Integrated Purification Workflow

A sequential purification strategy is most effective. Gross impurities are removed first using scalable techniques, followed by high-resolution methods to achieve ultimate purity.

PurificationWorkflow A Crude Reaction Mixture B Primary Purification: Liquid-Liquid Extraction A->B Removes ionic & basic impurities C Secondary Purification: Recrystallization B->C Removes soluble impurities D High-Resolution Purification: Chromatography (Optional) C->D If needed for trace impurities F Pure Racemate C->F High chemical purity D->F E Final Step: Chiral Separation G Pure Enantiomer (>99% ee) E->G F->E Resolves R/S enantiomers

Caption: Integrated workflow for the purification of this compound.

Primary Purification: Liquid-Liquid Extraction

This technique leverages the acidic nature of the target compound's carboxylic acid group to separate it from neutral and basic impurities.[5] The core principle involves modulating the pH to control the compound's solubility between aqueous and organic phases.[6]

Extraction cluster_org1 Organic Phase (e.g., EtOAc) cluster_aq1 Aqueous Phase 1 (Basic) cluster_org2 Organic Phase (Washed) cluster_aq2 Aqueous Phase 2 (Acidic) A Crude Mixture: Target Acid (R-COOH) Neutral Impurities Basic Impurities (B) B Target Salt (R-COO⁻ Na⁺) (Soluble) A->B Add 1M NaOH (aq) Target deprotonates & moves to aqueous phase C Neutral Impurities Basic Impurities (B) A->C Neutral & basic impurities remain in organic phase D Precipitated Target Acid (R-COOH) B->D Separate layers, then add 3M HCl (aq) to pH < 3. Target protonates & precipitates

Caption: Workflow for purification via acid-base liquid-liquid extraction.

Protocol 4.1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

    • Rationale: The pH of the aqueous solution should be at least three units above the pKa of the carboxylic acid to ensure complete deprotonation and transfer.[5]

  • Separation: Combine the aqueous layers. The organic layer, now containing neutral and basic impurities (like unreacted 2-phenylethylamine), can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 3 M hydrochloric acid (HCl) until the pH is below 3. The target compound will protonate and precipitate out of the solution as a solid.

    • Rationale: Acidifying to a pH at least three units below the pKa ensures the compound is in its neutral, less water-soluble form.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Secondary Purification: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to high chemical purity. The choice of solvent is critical for success.

Table 1: Solvent Screening for Recrystallization
Solvent SystemObservationSuitability
WaterSparingly soluble when cold, moderately soluble when hot.Good
EthanolSoluble at room temperature.Poor (use as co-solvent)
IsopropanolSparingly soluble when cold, soluble when hot.Excellent
Ethyl AcetateModerately soluble when cold.Poor
Toluene / Petroleum EtherInsoluble.Can be used as anti-solvent
Protocol 5.1: Recrystallization from Isopropanol
  • Dissolution: In an Erlenmeyer flask, add the semi-purified solid from the extraction step. Add a minimal amount of hot isopropanol to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum. The purity can be assessed by melting point analysis and HPLC.

Chiral Purification: Resolving Enantiomers

For use in chiral drug synthesis, separating the (R)- and (S)-enantiomers is essential. Diastereomeric salt crystallization is a classic, scalable method for this purpose.[7]

Protocol 6.1: Diastereomeric Salt Crystallization

This protocol uses a chiral base, such as (R)-(-)-α-methylbenzylamine, to form diastereomeric salts with the racemic carboxylic acid. These diastereomers have different physical properties, including solubility, allowing for their separation.[7]

  • Salt Formation: Dissolve the racemic this compound in a suitable hot solvent (e.g., ethanol or isopropanol).

  • Add Resolving Agent: In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-α-methylbenzylamine) in the same solvent. Slowly add this solution to the carboxylic acid solution.

  • Crystallization: Allow the mixture to cool slowly. The less soluble diastereomeric salt will crystallize out. The progress of the resolution can be monitored by polarimetry.

  • Isolation: Collect the crystals by filtration. These crystals will be enriched in one diastereomer.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with 3 M HCl. This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

  • Extraction: Extract the liberated, enantiomerically-enriched carboxylic acid with an organic solvent like ethyl acetate.

  • Final Purification: Wash the organic extract, dry it over sodium sulfate, and evaporate the solvent. The enantiomeric excess (ee%) should be determined using chiral HPLC.

Table 2: Chiral HPLC Conditions (Analytical)
ParameterCondition
ColumnPolysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H)
Mobile Phasen-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 85:15:0.1)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected OutcomeBaseline separation (Resolution > 1.5) of the two enantiomers.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Patsnap Eureka. (2024). How to Improve Carboxylic Acid Extraction Processes? Patsnap. [Link]

  • Paraza Pharma, Inc. (n.d.). This compound. [Link]

  • Scicinski, J. J., et al. (2002). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science. [Link]

  • Krbavčič, A., et al. (2007). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. [Link]

  • Eby, C. J., & Schora, J. C. (1973). Purification of carboxylic acids by chemical treatment and distillation. U.S. Patent No. 3,709,795.
  • Scicinski, J. J., et al. (2002). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]

  • Serkov, S. A., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin. [Link]

  • Wang, W., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

  • F. Hoffmann-La Roche AG. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives. EP3015456A1.
  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid. PubChem. [Link]

  • Slégel, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Helm, R. V., et al. (1956). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry. [Link]

  • Helm, R. V., et al. (1956). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. [Link]

  • Serkov, S. A., et al. (2024). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Request PDF. [Link]

  • Wang, Y., et al. (2017). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. [Link]

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Application Notes and Protocols for the Development of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic Acid Scaffold - A Versatile Core in Medicinal Chemistry

The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of compounds with diverse biological activities. This heterocyclic system is a key pharmacophore that has demonstrated significant potential in the development of novel therapeutic agents. Derivatives of this scaffold have shown promising anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of a 2-phenylethyl group at the N-1 position introduces a lipophilic aromatic moiety, which can be crucial for receptor binding and cellular uptake. This, combined with the reactive handle of the carboxylic acid at the C-3 position, makes this compound an ideal starting point for the generation of compound libraries for drug discovery campaigns.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the parent compound and the subsequent development of a diverse range of derivatives. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to allow for informed modifications and troubleshooting.

Part 1: Synthesis of the Parent Compound: this compound

The most direct and efficient method for the synthesis of the parent compound is the Michael addition of 2-phenylethylamine to itaconic acid, followed by an intramolecular cyclization. This reaction is typically performed at elevated temperatures, often without a solvent or in a high-boiling solvent such as water or acetic acid.[2][3]

Causality of Experimental Choices:
  • Reactants: Itaconic acid serves as a four-carbon building block containing both a Michael acceptor (the α,β-unsaturated carboxylic acid) and a latent carboxylic acid. 2-Phenylethylamine acts as the nucleophile for the initial Michael addition and subsequently forms the lactam ring.

  • Solvent: While the reaction can be run neat, using water as a solvent is environmentally benign and can facilitate the reaction by promoting the dissolution of the starting materials at reflux.

  • Temperature: A reflux temperature is necessary to provide the activation energy for both the Michael addition and the subsequent intramolecular amidation/cyclization, which involves the formation of a stable five-membered lactam ring.

  • Work-up: The product is a carboxylic acid, which will be deprotonated in a basic solution and protonated in an acidic solution. This property is exploited during the work-up to purify the compound. Acidification of the reaction mixture after cooling ensures the product precipitates out in its neutral, less soluble form.

Experimental Protocol: Synthesis of this compound

Materials:

  • Itaconic acid

  • 2-Phenylethylamine

  • Deionized water

  • Hydrochloric acid (6M)

  • Ethanol

  • Activated carbon

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (13.0 g, 0.1 mol) and deionized water (100 mL).

  • Stir the mixture to dissolve the itaconic acid.

  • Slowly add 2-phenylethylamine (12.1 g, 0.1 mol) to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the solution is colored, add a small amount of activated carbon and stir for 15 minutes, then filter while hot.

  • Cool the filtrate in an ice bath and acidify to pH 2-3 with 6M hydrochloric acid.

  • A white precipitate will form. Allow the suspension to stand in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 50 mL).

  • Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound as a white crystalline solid.

  • Dry the final product in a vacuum oven at 60 °C overnight.

Expected Yield: 75-85%

Characterization: The structure of the synthesized compound should be confirmed by NMR (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. The melting point should also be determined.

Part 2: Strategic Development of Derivatives

The parent compound offers three main sites for derivatization: the carboxylic acid group, the lactam carbonyl, and the phenyl ring. The following sections provide protocols for key transformations at these positions.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Phenylethyl Group Derivatization cluster_2 Lactam Carbonyl Derivatization parent This compound ester Esters parent->ester Esterification amide Amides parent->amide Amidation alcohol Primary Alcohol (via reduction) parent->alcohol Reduction eas Electrophilic Aromatic Substitution (e.g., Nitration) parent->eas Nitration/Halogenation thiolactam Thiolactam parent->thiolactam Thionation amine_pyrrolidine Pyrrolidine (via reduction) parent->amine_pyrrolidine Reduction hydrazide Carbohydrazides amide->hydrazide Hydrazinolysis of Ester

Caption: Derivatization strategy for this compound.

Derivatization of the Carboxylic Acid Group

The carboxylic acid is the most versatile functional group for derivatization, allowing for the synthesis of esters, amides, and other related compounds.

Esterification can be achieved through various methods, including Fischer esterification with an alcohol in the presence of an acid catalyst, or by using coupling agents.

Protocol: Methyl Ester Synthesis via Acid Catalysis

  • Suspend this compound (2.33 g, 10 mmol) in methanol (50 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.

The synthesis of amides from the parent carboxylic acid can be accomplished using a variety of coupling agents to activate the carboxylic acid.

Protocol: Amide Synthesis using a Coupling Agent

  • Dissolve this compound (2.33 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Add the desired amine (11 mmol, 1.1 equivalents) and a coupling agent such as HBTU (4.17 g, 11 mmol).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Derivative TypeReagentsTypical ConditionsExpected Yield (%)
Methyl EsterMethanol, H₂SO₄Reflux, 3-5 h85-95
Ethyl EsterEthanol, H₂SO₄Reflux, 3-5 h80-90
BenzylamideBenzylamine, HBTU, DIPEADCM, rt, 12-24 h70-85
MorpholinamideMorpholine, HBTU, DIPEADCM, rt, 12-24 h75-90
Derivatization of the Phenylethyl Group

The phenyl ring of the 2-phenylethyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents.

Protocol: Nitration of the Phenyl Ring

  • To a stirred solution of this compound (2.33 g, 10 mmol) in concentrated sulfuric acid (20 mL) at 0 °C, add a mixture of concentrated nitric acid (0.7 mL) and concentrated sulfuric acid (1.3 mL) dropwise.

  • Maintain the temperature at 0-5 °C and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purify the product by recrystallization. Note: This reaction will likely produce a mixture of ortho, meta, and para isomers, with the para isomer being the major product.

Reduction of the Lactam and Carboxylic Acid

The lactam and carboxylic acid functionalities can be reduced to the corresponding amine and alcohol, respectively, opening up further avenues for derivatization.

Protocol: Reduction of the Carboxylic Acid to an Alcohol

  • To a solution of this compound methyl ester (2.47 g, 10 mmol) in anhydrous THF (50 mL) at 0 °C, add lithium borohydride (0.26 g, 12 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

Part 3: Purification and Characterization

Purification:

  • Crystallization: The primary method for purifying solid compounds. A variety of solvent systems should be screened to find the optimal conditions.

  • Column Chromatography: Essential for the purification of non-crystalline products and for separating mixtures of isomers. Silica gel is the most common stationary phase.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized compounds.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as carbonyls (C=O), hydroxyls (O-H), and amines (N-H).

  • Melting Point: A useful indicator of purity for solid compounds.

G cluster_purification cluster_characterization start Synthesized Derivative (Crude Product) purification Purification start->purification crystallization Crystallization purification->crystallization for solids chromatography Column Chromatography purification->chromatography for oils/mixtures characterization Characterization crystallization->characterization chromatography->characterization nmr NMR (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir mp Melting Point characterization->mp final Pure, Characterized Derivative nmr->final ms->final ir->final mp->final

Caption: General workflow for purification and characterization of synthesized derivatives.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel bioactive compounds. The protocols outlined in these application notes provide a solid foundation for the synthesis of the parent compound and a diverse array of its derivatives. By systematically exploring the chemical space around this core structure, researchers can generate novel compound libraries with the potential to yield new therapeutic agents.

References

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, P., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 986. [Link]

  • Serkov, S., et al. (2022). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 58(4), 235-239. [Link]

  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3797. [Link]

  • Gudynaitė-Franckevičienė, D., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 5086. [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation of Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(2), 943–954. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 986. [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. [Link]

Sources

Application Notes and Protocols for 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the research use of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid. While specific biological data for this particular molecule is not extensively documented in current literature, its core structure, the 5-oxopyrrolidine-3-carboxylic acid scaffold, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] This guide will, therefore, provide a detailed exploration of the potential applications of this compound by leveraging the known biological activities of its analogs. We present a generalized synthesis protocol, propose initial avenues for biological screening based on structure-activity relationships of similar compounds, and provide detailed, adaptable protocols for these initial studies.

Introduction to the 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold

The pyrrolidinone ring is a five-membered lactam that is a cornerstone in modern drug discovery.[1][4] Its prevalence in over 20 FDA-approved drugs highlights its importance as a versatile scaffold.[1] The 5-oxopyrrolidine-3-carboxylic acid core, in particular, has garnered significant interest due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. These activities include antimicrobial, anticancer, anti-inflammatory, and neurological effects.[3][5][6][7]

The general structure of a 1-substituted 5-oxopyrrolidine-3-carboxylic acid allows for extensive chemical modification at both the N-1 and C-3 positions, enabling the generation of large chemical libraries for screening. The subject of this guide, this compound, features a phenylethyl group at the N-1 position, a common moiety in bioactive molecules.

Chemical Structure and Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.27 g/mol
CAS Number 30380-70-2
Appearance White to off-white solid
Purity Typically >95%

Synthesis Protocol: A Generalized Approach

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is typically achieved through a cyclization reaction between a primary amine and itaconic acid.[3][7] The following protocol outlines a general method that can be adapted for the synthesis of this compound.

Materials and Reagents
  • 2-Phenylethylamine

  • Itaconic acid

  • Solvent (e.g., water, acetic acid, or a solvent-free melt)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Distilled water

  • Filter paper

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH meter or pH paper

  • Büchner funnel and flask

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask, combine itaconic acid (1.0 equivalent) and 2-phenylethylamine (1.0 to 1.2 equivalents).

  • Solvent Addition (Optional): A solvent such as water or acetic acid can be added. Alternatively, the reaction can be performed neat (solvent-free) by gently heating the mixture to a molten state.[7]

  • Reaction Conditions: Heat the mixture to reflux (typically 100-150°C) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • If a solvent was used, it may be removed under reduced pressure.

    • The crude product is then dissolved in an aqueous solution of sodium hydroxide.

    • The solution is filtered to remove any insoluble impurities.

    • The filtrate is then acidified with hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid product.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

  • FT-IR Spectroscopy: To identify functional groups.

Potential Research Applications and Screening Protocols

Based on the extensive literature on related 5-oxopyrrolidine-3-carboxylic acid derivatives, we propose the following areas of investigation for this compound.[8][9]

Antimicrobial Activity Screening

Numerous derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated promising activity against a range of bacterial and fungal pathogens.[10][8][9]

This protocol provides a framework for determining the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

  • Negative control (broth only)

  • Vehicle control (dissolving solvent, e.g., DMSO)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: Grow microbial cultures to the logarithmic phase and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity Screening

The 5-oxopyrrolidine scaffold is also a feature of several compounds with demonstrated anticancer activity.[10][8]

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line (e.g., A549 human lung carcinoma)

  • Normal cell line (for cytotoxicity comparison)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualization of Workflows

General Synthesis Workflow

G cluster_synthesis Synthesis of this compound Start Start Reactants Itaconic Acid + 2-Phenylethylamine Start->Reactants Reaction Cyclization Reaction (Heating/Reflux) Reactants->Reaction Workup Acid-Base Workup (Precipitation) Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Product Purification->Product

Caption: General synthesis workflow for this compound.

Biological Screening Workflow

G cluster_screening Proposed Biological Screening Workflow Compound This compound Antimicrobial Antimicrobial Screening (MIC Assay) Compound->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Compound->Anticancer Data_Analysis Data Analysis (IC50 / MIC Determination) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Further_Studies Further Mechanistic Studies Data_Analysis->Further_Studies

Caption: Proposed workflow for the initial biological screening of the target compound.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

While this compound is a commercially available compound, its biological properties have not been extensively characterized. However, its structural relationship to a class of molecules with proven and diverse biological activities makes it a compelling candidate for further research. This guide provides the foundational knowledge and experimental frameworks for scientists to begin exploring its potential as a novel therapeutic agent or research tool. The provided protocols for synthesis and biological screening are intended as a starting point and should be optimized based on specific experimental goals and laboratory capabilities.

References

  • Li Petri G, Spanò V, Spatola R, et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Eur J Med Chem, 208, 112783.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]

  • Pyrrolidone derivatives. (2001). The Lancet, 358(9296), 1885-1892.
  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025). Pharmaceutical Chemistry Journal.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). ResearchGate. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Institutes of Health. [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). National Institutes of Health. [Link]

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (2025). ResearchGate. [Link]

Sources

Application Notes and Protocols for Cellular Analysis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Impact of a Novel Pyrrolidine Derivative

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Its non-planar, three-dimensional structure allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[1][3][4] Derivatives of the 5-oxopyrrolidine core, in particular, have demonstrated significant potential as anticancer and antimicrobial agents.[5][6] This document provides a comprehensive guide for researchers investigating the cellular effects of a novel pyrrolidine derivative, 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid.

These application notes are designed to provide a robust framework for the initial characterization of this compound in a cell-based setting. The following protocols are foundational for determining its cytotoxic and apoptotic potential, as well as for beginning to elucidate the molecular mechanisms that underpin its activity. We will proceed logically from broad assessments of cell viability to more specific assays for apoptosis and finally to the analysis of key signaling pathways.

Part 1: Foundational Analysis - Assessing Cytotoxicity

The initial step in characterizing the biological effect of any new compound is to determine its impact on cell viability and proliferation. The MTT assay is a reliable and widely used colorimetric method for this purpose.[7] This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[7] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[8] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Incubation & Assay cluster_3 Data Analysis seed_cells Seed cells in 96-well plates treat_cells Treat cells with a serial dilution of This compound seed_cells->treat_cells add_mtt Add MTT reagent to each well treat_cells->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze_data Calculate % viability and determine IC50 read_plate->analyze_data

Caption: Workflow for determining the IC50 of the test compound using the MTT assay.

Protocol 1: MTT Assay for Cell Viability

This protocol is designed for assessing the effect of this compound on the viability of an adherent cancer cell line (e.g., A549 human lung carcinoma) in a 96-well format.

Materials:

  • This compound

  • Selected cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol)[8][9]

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle-only wells as a negative control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.[9] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[10]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[7][8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7][10]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Parameter Description
Cell Line e.g., A549 (human lung carcinoma)
Seeding Density 5,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100, 200 µM
Incubation Time 48 hours
MTT Incubation 4 hours
Absorbance Reading 570 nm

Part 2: Delving Deeper - Analysis of Apoptosis

Should the initial cytotoxicity screening indicate that this compound reduces cell viability, the next logical step is to determine if this is due to the induction of apoptosis (programmed cell death). A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.[11] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12][13]

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells treated with the test compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold 1X PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for an appropriate duration (e.g., 24 or 48 hours). Include both untreated and vehicle-treated controls.

    • Harvest the cells by trypsinization. Collect any floating cells from the medium as they may be apoptotic.[13]

    • Centrifuge the cell suspension and wash the cell pellet twice with cold 1X PBS.[13]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][12]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[14][12]

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants correctly.

Data Interpretation:

  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells[12]

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells[12]

  • Annexin V (-) / PI (+): Necrotic cells

Cell Status Annexin V Staining Propidium Iodide (PI) Staining
Viable NegativeNegative
Early Apoptosis PositiveNegative
Late Apoptosis/Necrosis PositivePositive

Part 3: Mechanistic Insights - Signaling Pathway Analysis

To understand the molecular mechanism by which this compound induces apoptosis, it is crucial to investigate its effects on key intracellular signaling pathways. Western blotting is a powerful technique to analyze changes in the expression and phosphorylation status of proteins involved in apoptosis and cell survival, such as the PI3K/Akt and MAPK/ERK pathways.[15][16]

Signaling Pathway Investigation Workflow

G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunoblotting cluster_3 Detection & Analysis treat_cells Treat cells with compound lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein prepare_samples Prepare samples with Laemmli buffer quantify_protein->prepare_samples sds_page SDS-PAGE prepare_samples->sds_page transfer Transfer proteins to membrane sds_page->transfer block_membrane Block membrane transfer->block_membrane primary_ab Incubate with primary antibody (e.g., p-Akt, Akt) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab ecl_detection Add ECL substrate and image secondary_ab->ecl_detection analyze_bands Densitometry analysis ecl_detection->analyze_bands

Caption: Workflow for Western blot analysis of signaling pathway modulation.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol provides a general framework for assessing the phosphorylation status of proteins like Akt and ERK, which are central to cell survival and proliferation pathways.

Materials:

  • Cell lysates from treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer[15]

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent[15]

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Sample Preparation:

    • Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes) to capture dynamic changes in protein phosphorylation.

    • Wash cells with cold 1X PBS and lyse them on ice using lysis buffer.[17]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Gel Electrophoresis and Transfer:

    • Normalize the protein concentration for all samples.[15]

    • Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[15][17]

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[15]

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]

    • Wash the membrane three times with TBST for 10 minutes each.[15]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane again three times with TBST.

  • Signal Detection and Analysis:

    • Incubate the membrane with ECL detection reagent.[15]

    • Capture the chemiluminescent signal using an imaging system.[15]

    • Perform densitometric analysis of the bands to quantify the changes in protein expression and phosphorylation, normalizing to a loading control.

Conclusion and Future Directions

The protocols detailed in these application notes provide a comprehensive and logical workflow for the initial cellular characterization of this compound. By systematically assessing cytotoxicity, apoptosis, and key signaling pathways, researchers can gain valuable insights into the compound's biological activity and potential as a therapeutic agent. The data generated from these experiments will form a solid foundation for more advanced studies, including in vivo efficacy models and detailed mechanistic investigations.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Jove. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Wlodkowic, D., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597. [Link]

  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 989800. [Link]

  • ResearchGate. (2012). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]

  • MDPI. (2018). Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. Retrieved from [Link]

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  • PubMed. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Retrieved from [Link]

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Application Notes and Protocols for Radiolabeling 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid for Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The study of ligand-receptor interactions is a cornerstone of modern pharmacology and drug discovery. Radioligand binding assays are a highly sensitive and robust method for quantifying the affinity of a ligand for its receptor.[1][2] This application note provides a detailed guide for the radiolabeling of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid, a novel small molecule with potential therapeutic applications, and its subsequent use in receptor binding assays. Pyrrolidine derivatives have been investigated for a range of biological activities, including as neuraminidase inhibitors and as scaffolds for targeting G protein-coupled receptors (GPCRs).[3][4][5]

This document will provide in-depth protocols for the radiosynthesis of the titled compound, its purification and quality control, and its application in both filtration-based and Scintillation Proximity Assay (SPA) binding formats. The causality behind experimental choices will be explained to provide researchers with a comprehensive understanding of the methodologies.

Part 1: Radiosynthesis of [³H]-5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

The introduction of a radiolabel into a small molecule is a critical step for its use in binding assays. Tritium ([³H]) is a commonly used radioisotope for this purpose due to its suitable half-life (12.3 years) and low-energy beta emission, which makes it safer to handle compared to other isotopes and ideal for techniques like SPA.[6] A high specific activity of the radioligand is desirable for detecting low receptor densities.[7][8]

Rationale for Synthetic Approach

Given the structure of this compound, a late-stage catalytic hydrogen isotope exchange (HIE) is a suitable strategy for introducing tritium.[9][10] This method offers the advantage of not requiring a complete de novo synthesis with a radiolabeled precursor. The phenylethyl group provides aromatic protons that can be exchanged with tritium gas in the presence of a suitable catalyst.

Experimental Protocol: Tritium Labeling via Hydrogen Isotope Exchange

Materials:

  • This compound (unlabeled)

  • Tritium gas (³H₂)

  • Palladium on carbon (10% Pd/C) or Crabtree's catalyst ([Ir(COD)py(PCy₃)]PF₆)

  • Anhydrous solvent (e.g., ethyl acetate, dioxane)

  • Labile tritium removal solution (e.g., 1:1 ethanol/water)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • Preparation: In a specialized tritium-labeling manifold, dissolve 5-10 mg of this compound in 1-2 mL of an anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 1-2 mg).

  • Tritiation: Introduce tritium gas into the reaction vessel at a pressure of 0.5-1 bar. Stir the reaction mixture at room temperature for 4-8 hours. The reaction progress can be monitored by analyzing a small aliquot for tritium incorporation.

  • Degassing: Carefully remove the excess tritium gas from the manifold according to safety protocols.

  • Catalyst Removal: Filter the reaction mixture through a syringe filter to remove the catalyst.

  • Labile Tritium Removal: Evaporate the solvent under a stream of nitrogen. Redissolve the residue in a solution of 1:1 ethanol/water and stir for 1 hour to exchange any labile tritium atoms. Repeat this step three times to ensure complete removal of labile tritium.[11]

  • Purification: Purify the crude radiolabeled product using reverse-phase HPLC. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is a common mobile phase. Collect fractions corresponding to the product peak.

  • Specific Activity Determination: Determine the concentration of the purified product by UV absorbance and its radioactivity by liquid scintillation counting to calculate the specific activity (Ci/mmol).

Quality Control: Radiochemical Purity Assessment

Ensuring the radiochemical purity of the ligand is crucial for obtaining reliable binding data.[12]

  • Radio-HPLC: Inject an aliquot of the purified [³H]-5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid into an HPLC system equipped with both a UV and a radioactivity detector. The radiochemical purity is the percentage of the total radioactivity that co-elutes with the unlabeled standard. A purity of >95% is generally required.[13][14][15][16]

  • Mass Spectrometry: Confirm the identity of the radiolabeled product by mass spectrometry to ensure that the labeling process has not altered the chemical structure.

Parameter Acceptance Criteria Method
Radiochemical Purity> 95%Radio-HPLC
Chemical IdentityConsistent with structureMass Spectrometry
Specific Activity> 20 Ci/mmolUV-Vis and LSC

Part 2: Radioligand Binding Assays

Radioligand binding assays are the gold standard for characterizing ligand-receptor interactions.[1] They can be used to determine the affinity of a ligand for its receptor (Kd), the density of receptors in a tissue or cell preparation (Bmax), and the potency of unlabeled compounds in competing for the binding site (Ki).[1][17]

Membrane Preparation

This protocol describes the preparation of cell membranes from a cell line recombinantly expressing the target receptor (e.g., a GPCR).

Materials:

  • Cultured cells expressing the target receptor

  • Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Protease inhibitor cocktail

  • Sucrose solution (10% w/v)

  • BCA protein assay kit

Procedure:

  • Cell Harvesting: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer containing a protease inhibitor cocktail and homogenize using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[18]

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.

  • Storage: Resuspend the final membrane pellet in lysis buffer containing 10% sucrose as a cryoprotectant. Determine the protein concentration using a BCA assay. Aliquot and store at -80°C.[18]

Filtration Binding Assay Protocol

Filtration assays are a classic method for separating receptor-bound from free radioligand.[1][8]

Workflow Diagram:

FiltrationAssayWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection Membranes Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [³H]-Ligand Radioligand->Incubate Competitor Unlabeled Competitor Competitor->Incubate for competition assays Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Dry Dry Filters Wash->Dry Scintillation Add Scintillant & Count Dry->Scintillation

Caption: Workflow for a typical filtration-based radioligand binding assay.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:[18]

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

    • 50 µL of [³H]-5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid at the desired concentration.

    • 50 µL of unlabeled competitor (for competition assays) or buffer (for saturation assays).

    • 100 µL of diluted cell membranes (typically 10-50 µg of protein).

  • Non-specific Binding: To determine non-specific binding, a parallel set of tubes should contain a high concentration (at least 100-fold the Kd of the unlabeled ligand) of an unlabeled ligand to saturate the specific binding sites.[7][19]

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.[8]

  • Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

Scintillation Proximity Assay (SPA) Protocol

SPA is a homogeneous assay format that does not require a separation step, making it highly amenable to high-throughput screening.[20][21][22]

Workflow Diagram:

SPAWorkflow cluster_prep Preparation cluster_assay Assay Beads SPA Beads Mix Mix & Incubate Beads->Mix Membranes Receptor Membranes Membranes->Mix Radioligand [³H]-Ligand Radioligand->Mix Competitor Unlabeled Competitor Competitor->Mix for competition assays Count Count in Plate Reader Mix->Count

Caption: Simplified workflow for a Scintillation Proximity Assay (SPA).

Procedure:

  • Bead-Membrane Coupling: Incubate the cell membranes with SPA beads (e.g., wheat germ agglutinin-coated beads for glycosylated receptors) to allow for membrane capture.

  • Assay Setup: In a 96- or 384-well plate, add the following to each well:

    • Assay buffer

    • [³H]-5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

    • Unlabeled competitor (if applicable)

    • Bead-membrane suspension

  • Incubation: Incubate the plate at room temperature with gentle agitation to reach equilibrium.

  • Counting: Measure the light output from the SPA beads using a suitable plate reader. No washing or separation steps are required.[21]

Data Analysis
  • Saturation Binding: Performed by incubating a fixed amount of membrane with increasing concentrations of the radioligand.[1][17] The specific binding is plotted against the radioligand concentration and fitted to a one-site binding hyperbola to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).[1]

  • Competition Binding: Performed by incubating the membranes with a fixed concentration of radioligand and increasing concentrations of an unlabeled competitor.[1] The data are plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined and can be converted to the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

  • Kinetic Assays: Measure the rate of association (kon) and dissociation (koff) of the radioligand. The kinetic Kd can be calculated as koff/kon.[17]

Assay Type Parameters Determined Description
SaturationKd, BmaxMeasures the affinity of the radioligand and the receptor density.[1]
CompetitionIC50, KiDetermines the affinity of unlabeled compounds for the receptor.[1]
Kinetickon, koffMeasures the association and dissociation rate constants of the radioligand.[17]

Conclusion

This application note provides a comprehensive guide for the radiolabeling of this compound and its use in receptor binding assays. By following these detailed protocols, researchers can obtain high-quality, reproducible data to characterize the pharmacological properties of this and other novel compounds. The choice between a filtration assay and an SPA will depend on the specific experimental needs, with filtration assays being a robust traditional method and SPA offering higher throughput. Careful attention to quality control and data analysis is paramount for the successful application of these powerful techniques in drug discovery and development.

References

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  • Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. PubMed. Retrieved from [Link]

  • Westh-Hansen, S. E., et al. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. ResearchGate. Retrieved from [Link]

  • van der Tuin, M., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PubMed. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Davenport, A. P. (2002). Radioligand binding assays and their analysis. PubMed. Retrieved from [Link]

  • GraphPad. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Public Library of Science. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. Figshare. Retrieved from [Link]

  • Strange, P. G. (2001). Radioligand Binding Studies. Springer Nature Experiments. Retrieved from [Link]

  • Drug discovery methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Radio-HPLC methods used to analyze the radiochemical purity of [177Lu]Lu-PSMA-617 preparations. Retrieved from [Link]

  • Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. Retrieved from [Link]

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  • Indiana University School of Medicine. (n.d.). Development, validation and implementation of radio-HPLC methods for the P2X7-receptor-targeted [11 C]GSK1482160 radiopharmaceut. Retrieved from [Link]

  • He, K., & Wang, H. (2025, August). Bipolar Breakthrough: A Greener Path to Deuterated Chemicals. ResearchGate. Retrieved from [Link]

  • Di Iorio, V., et al. (2020). Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity and Radiochemical Purity of a [68Ga]-Labeled Glu-Urea-Lys(Ahx)-HBED-CC (Positron Emission Tomography) Tracer. NCBI. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. Retrieved from [Link]

  • MDPI. (n.d.). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Retrieved from [Link]

  • 911Metallurgist. (2021, April 7). How Susceptible are Organic Compounds to Tritium Exchange Labeling. Retrieved from [Link]

  • Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. (2025, July 9). LinkedIn. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025, August 6). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]

  • DTU Health Tech. (n.d.). Tritium-labelling of Peptides and Proteins. Retrieved from [Link]

  • Serkov, S. A., et al. (2024, May 1). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Semantic Scholar. Retrieved from [Link]

  • This compound synthesis. (n.d.). Molbase. Retrieved from [Link]

  • Taran, F., et al. (2022, June 7). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. NCBI. Retrieved from [Link]

  • Selcia. (n.d.). Carbon 14 Isotope Radiolabeling | Radiochemistry. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Reasons for Choosing Carbon-14 for Radiolabeling. Retrieved from [Link]

  • Pharmaron. (n.d.). Carbon-14 Radiosynthesis. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • This compound, 97% Purity, C13H15NO3, 10 grams. (n.d.). Amazon. Retrieved from [Link]

  • Chen, W., et al. (2012). Docking and 3D-QSAR Investigations of Pyrrolidine Derivatives as Potent Neuraminidase Inhibitors. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. PubMed. Retrieved from [Link]

Sources

formulation of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid for animal studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Formulation of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic Acid

Abstract

This document provides a detailed framework and experimental protocols for the formulation of this compound (Compound X) for animal studies. The successful execution of in vivo pharmacological and toxicological studies hinges on the development of a stable, homogenous, and biocompatible dosing vehicle that ensures accurate and reproducible administration of the test compound. This guide emphasizes a systematic preformulation-driven approach, outlining the critical physicochemical characterization necessary to inform rational vehicle selection. Detailed, step-by-step protocols for solubility assessment, vehicle preparation, and formulation analysis are provided to equip researchers in drug development with the necessary tools to create a robust formulation suitable for preclinical evaluation.

Introduction: The Critical Role of Formulation in Preclinical Success

This compound, hereafter referred to as Compound X, is a novel small molecule with a pyrrolidone core. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for various biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The carboxylic acid moiety is a key structural feature, suggesting that the compound's physicochemical properties, particularly solubility, will be pH-dependent.[3][4]

The primary objective of formulation development for animal studies is to create a vehicle that can deliver a precise dose of the active pharmaceutical ingredient (API) in a consistent and bioavailable manner.[5][6] An inappropriate vehicle can lead to flawed experimental outcomes due to poor drug solubility, instability, or direct toxicity induced by the excipients themselves.[7][8] This guide, therefore, advocates for a foundational preformulation assessment to build a scientifically sound formulation strategy.[9][10]

Part 1: Foundational Preformulation Assessment

Preformulation studies are the cornerstone of successful formulation development, providing a comprehensive understanding of a drug candidate's properties to guide subsequent work.[5][9][10] These investigations reveal the intrinsic characteristics of the API, which dictate the choice of excipients and the overall formulation strategy.[6]

Physicochemical Characterization: The Blueprint for Formulation

A thorough understanding of the compound's physical and chemical properties is paramount. Key parameters to be determined include:

  • Aqueous Solubility: This is the most critical parameter. The solubility of Compound X must be determined across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4) to understand its behavior in different biological environments. The carboxylic acid group suggests that solubility will likely increase significantly at a pH above its pKa.

  • pKa Determination: The dissociation constant (pKa) will quantify the pH at which the carboxylic acid group ionizes. This value is essential for predicting solubility and selecting appropriate buffering agents.[10]

  • Partition Coefficient (LogP/LogD): The LogP (octanol/water partition coefficient) provides a measure of the compound's lipophilicity, which influences its ability to cross biological membranes. LogD is the distribution coefficient at a specific pH and is more physiologically relevant for ionizable compounds like Compound X.[10]

  • Solution Stability: The chemical stability of Compound X in potential vehicles must be assessed under relevant conditions (e.g., temperature, light exposure) to ensure that the compound does not degrade before or after administration.[5][9]

Solid-State Properties

Understanding the solid-state characteristics of the API is crucial for handling and for the development of suspension formulations.

  • Melting Point: The melting point can provide an initial indication of purity and is a key parameter for techniques like Differential Scanning Calorimetry (DSC).[10] A melting point for a similar analog, (1'S, 3S)-1-(1'-phenylethyl)-5-oxo-3-pyrrolidine carboxylic acid, has been reported in the range of 207-211 °C.[11]

  • Crystallinity and Polymorphism: The crystalline form of a drug can impact its solubility and dissolution rate.[5][12] Initial characterization via microscopy or X-ray powder diffraction (XRPD) can identify the crystalline nature of the supplied material.

Part 2: A Logic-Driven Formulation and Vehicle Selection Strategy

The selection of an appropriate vehicle is a critical decision that directly impacts the integrity and reproducibility of in vivo studies.[7] The ideal vehicle should be non-toxic, chemically inert, and effectively solubilize or suspend the test compound without interfering with its biological activity.[7][13] The flowchart below outlines a decision-making process based on the outcomes of the preformulation assessment.

VehicleSelectionWorkflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Decision & Path Selection cluster_2 Phase 3: Formulation Development cluster_3 Phase 4: Validation Start Start: Obtain Compound X Solubility Protocol 1: Determine Aqueous Solubility at pH 7.4 Start->Solubility Decision Is Solubility > Target Dose (mg/mL)? Solubility->Decision Aqueous Path A: Aqueous Vehicle (e.g., Saline, PBS) Protocol 2 Decision->Aqueous Yes Suspension Path B: Suspension Vehicle (e.g., 0.5% CMC, 0.5% Methylcellulose) Protocol 3 Decision->Suspension No Stability Protocol 5: Assess Formulation Stability & Homogeneity Aqueous->Stability Cosolvent Path C: Co-Solvent System (e.g., PEG400, DMSO, Solutol) Protocol 4 Suspension->Cosolvent If suspension is not feasible (e.g., poor homogeneity) Suspension->Stability Cosolvent->Stability Tolerability Conduct Vehicle Tolerability Study in Animals Stability->Tolerability Final Final Dosing Formulation Tolerability->Final

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this synthesis, troubleshoot common issues, and improve overall yield and purity.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates and active pharmaceutical ingredients. The primary and most direct route involves the condensation of 2-phenylethylamine with itaconic acid or its esters. While seemingly straightforward, this reaction is prone to challenges that can significantly impact the yield and purity of the final product. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and high-yielding results.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation

Question: I am seeing a low yield of my desired product, or the reaction does not seem to be proceeding at all. What are the likely causes and how can I fix this?

Answer: Low or no product formation is a common issue that can often be traced back to reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:

  • 1. Purity of Starting Materials:

    • Itaconic Acid/Diester: Ensure the itaconic acid or its diester (e.g., dimethyl itaconate) is of high purity. The presence of isomers or polymeric impurities can inhibit the reaction.

    • 2-Phenylethylamine: The amine should be pure and free from oxidation byproducts. Using freshly distilled 2-phenylethylamine is recommended.

  • 2. Reaction Temperature and Time:

    • The condensation reaction typically requires heating. A common method involves refluxing the reactants.[1] If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to decomposition and side product formation.

    • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion.

  • 3. Solvent Selection:

    • While some syntheses are performed neat (solvent-free) at high temperatures[2][3], using a high-boiling point solvent like water, methanol, or tetrahydrofuran can improve solubility and heat transfer.[1][4] The choice of solvent can influence the reaction rate and selectivity.

  • 4. pH Control:

    • For reactions starting from itaconic acid, the initial acidity of the mixture is important. In some cases, maintaining a neutral or weakly acidic condition can be beneficial.[5]

Experimental Protocol: General Synthesis from Itaconic Acid
  • Combine itaconic acid (1.0 eq) and 2-phenylethylamine (1.0-1.2 eq) in a round-bottom flask.

  • Add a suitable solvent (e.g., water) or proceed neat.[1][2]

  • Heat the mixture to reflux (typically 100-150°C) for several hours.[1][3]

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture and proceed with workup and purification.

Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

Answer: The formation of byproducts is a frequent challenge. Here are some common impurities and strategies to mitigate them:

  • 1. Amide Formation without Cyclization: The initial reaction between the amine and one of the carboxylic acid groups of itaconic acid forms an amide intermediate. Incomplete cyclization will leave this as an impurity.

    • Solution: Ensure sufficient reaction time and temperature to drive the intramolecular cyclization to completion.

  • 2. Decarboxylation: At elevated temperatures, the desired product or the itaconic acid starting material can undergo decarboxylation.

    • Solution: Carefully control the reaction temperature. Use the lowest effective temperature to achieve a reasonable reaction rate.

  • 3. Polymerization of Itaconic Acid: Itaconic acid and its esters can polymerize at high temperatures.

    • Solution: Use a moderate temperature and consider the slow addition of one reagent to the other to maintain a low concentration of the reactive species.

Visualization of the Main Reaction Pathway

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Itaconic Acid Itaconic Acid Condensation Condensation Itaconic Acid->Condensation 2-Phenylethylamine 2-Phenylethylamine 2-Phenylethylamine->Condensation This compound This compound Condensation->this compound Heat/Reflux

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Dieckmann condensation in this type of synthesis?

A1: The Dieckmann condensation is an intramolecular reaction of a diester to form a cyclic β-keto ester. While the direct reaction of itaconic acid with an amine does not follow this pathway, a related synthetic route could involve the formation of a diester intermediate followed by a base-catalyzed intramolecular cyclization, which would be analogous to a Dieckmann condensation, to form the pyrrolidone ring.[6][7][8]

Q2: Can I use dimethyl itaconate instead of itaconic acid?

A2: Yes, using dimethyl itaconate is a common alternative. The reaction with 2-phenylethylamine would proceed through an initial Michael addition followed by an intramolecular amidation to form the pyrrolidone ring, releasing methanol as a byproduct. This can sometimes offer better solubility and reactivity. A subsequent hydrolysis step would be required to obtain the final carboxylic acid.

Q3: What are the best methods for purifying the final product?

A3: Purification strategies depend on the nature of the impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often effective for removing minor impurities.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica gel is a standard method.

  • Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then precipitated by acidification.

Q4: How can I confirm the identity and purity of my product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the product. Key signals to look for include those corresponding to the phenylethyl group and the pyrrolidone ring protons and carbons.[9]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[10]

  • Infrared (IR) Spectroscopy: This can identify key functional groups, such as the carboxylic acid and lactam carbonyl groups.[1]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.[11]

Quantitative Data Summary
ParameterRecommended RangeNotes
Reactant Ratio 1:1 to 1:1.2 (Itaconic Acid:Amine)A slight excess of the amine can help drive the reaction to completion.
Temperature 100 - 165 °CDependent on whether the reaction is run neat or in a solvent.[2][3]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.[1]
Troubleshooting Logic Flow

Troubleshooting Start Low Yield Issue CheckReagents Check Purity of Starting Materials Start->CheckReagents CheckConditions Verify Reaction Conditions (T, t) Start->CheckConditions AnalyzeByproducts Analyze Impurity Profile (TLC, LC-MS) Start->AnalyzeByproducts PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents OptimizeTemp Adjust Temperature CheckConditions->OptimizeTemp OptimizeTime Adjust Reaction Time CheckConditions->OptimizeTime ModifyWorkup Modify Purification Strategy AnalyzeByproducts->ModifyWorkup Success Improved Yield OptimizeTemp->Success OptimizeTime->Success PurifyReagents->Success ModifyWorkup->Success

Caption: A logical flow for troubleshooting low yield issues.

References

  • Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation | Request PDF. ResearchGate. Available at: [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available at: [Link]

  • Application of the Dieckmann Condensation to Pyrrole Diesters. University of Minnesota Digital Conservancy. Available at: [Link]

  • Dieckmann Condensation. ResearchGate. Available at: [Link]

  • Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Semantic Scholar. Available at: [Link]

  • This compound. ABL Technology. Available at: [Link]

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. 2024 China Chemistry News. Available at: [Link]

  • (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]

  • (1's, 3s)-1-(1'-phenylethyl)-5-oxo-3-pyrrolidine carboxylic acid. Chemdad. Available at: [Link]

Sources

Technical Support Center: Stability and Degradation of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this molecule. Here, we synthesize foundational chemical principles with practical, field-proven insights to help you anticipate and address stability challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered during the handling and analysis of this compound in solution.

General Stability

Question 1: What are the primary factors that can affect the stability of this compound in solution?

Answer: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidative agents. The core structure, a substituted pyroglutamic acid, contains a lactam (a cyclic amide) and a carboxylic acid, which are susceptible to chemical degradation.

  • pH: The lactam ring is prone to hydrolysis, a reaction that is often catalyzed by both acids and bases. Generally, for related lactam structures like beta-lactams, base-catalyzed hydrolysis is significantly more rapid than acid-catalyzed hydrolysis[1]. For N-terminal glutamic acid residues in proteins, which can cyclize to form pyroglutamic acid, the stability is also pH-dependent, with minimal degradation observed around neutral pH[2][3].

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, including hydrolysis[1]. While N-alkyl pyrrolidones are known for their high thermal stability, prolonged exposure to high temperatures in solution can still promote degradation[4][5][6][7].

  • Light: The presence of a phenylethyl group introduces a chromophore that may absorb UV light, potentially leading to photodegradation. It is crucial to evaluate the photostability of new drug substances as recommended by ICH guidelines[8][9].

  • Oxidation: The molecule may be susceptible to oxidation, particularly under conditions that generate reactive oxygen species.

pH-Related Degradation

Question 2: I am observing a loss of my compound in a basic aqueous buffer. What is likely happening and how can I mitigate this?

Answer: The loss of the compound in a basic solution is most likely due to the hydrolysis of the 5-oxo-pyrrolidine (lactam) ring. This is a common degradation pathway for lactams, where the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactam and leading to ring-opening. This would convert the this compound into N-(2-phenylethyl)-L-glutamic acid.

Troubleshooting Steps:

  • pH Adjustment: If your experimental conditions permit, adjust the pH of your solution to be near-neutral (pH 6-7). The stability of related pyroglutamic acid structures is often maximal in this range[2][3].

  • Buffer Selection: The choice of buffer can also influence degradation rates. It is advisable to perform preliminary stability studies in a few different buffer systems to identify the one that provides the best stability for your specific application.

  • Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol to slow down the rate of hydrolysis.

  • Time Limitation: Minimize the time the compound is in a basic solution. If a basic pH is required for a reaction, neutralize the solution as soon as the reaction is complete.

Visualizing Lactam Hydrolysis:

G cluster_0 Lactam Ring Intact cluster_1 Degradation Product cluster_2 Possible Further Degradation A 5-Oxo-1-(2-phenylethyl)pyrrolidine- 3-carboxylic acid B N-(2-phenylethyl)-L-glutamic acid A->B  Base-catalyzed  hydrolysis (OH⁻) C Decarboxylation Products B->C  Heat/Acid

Caption: Potential degradation pathway of this compound via hydrolysis.

Thermal and Photodegradation

Question 3: My compound seems to degrade when stored in solution at room temperature, even in a neutral buffer. What could be the cause?

Answer: If pH-related hydrolysis has been minimized by using a neutral buffer, the degradation could be due to thermal stress or exposure to light.

Troubleshooting Steps:

  • Storage Conditions: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or -20°C). For long-term storage, consider storing the compound as a solid or in a lyophilized state.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. This is especially important given the presence of the phenylethyl moiety, which can absorb UV radiation.

  • Inert Atmosphere: If oxidation is suspected, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) may improve stability.

Experimental Protocols: Forced Degradation Studies

To proactively understand the stability of this compound, a forced degradation (or stress testing) study is highly recommended. This is a standard practice in pharmaceutical development to identify potential degradation products and establish stability-indicating analytical methods[10][11][12].

Objective

To intentionally degrade the compound under various stress conditions to identify likely degradation products and pathways.

Materials
  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Calibrated HPLC system with a UV detector

  • pH meter

  • Photostability chamber (ICH Q1B compliant)[8][9]

  • Temperature-controlled oven

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile-water mixture).

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

      • If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 M NaOH.

      • Incubate at room temperature (25°C) for 24 hours.

      • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

      • If degradation is too rapid, perform the experiment at a lower temperature (e.g., 4°C).

    • Oxidative Degradation:

      • Mix equal volumes of the stock solution with 3% hydrogen peroxide.

      • Incubate at room temperature for 24 hours, protected from light.

      • Analyze samples at various time points.

    • Thermal Degradation:

      • Store a solution of the compound at 60°C, protected from light.

      • Analyze samples at various time points.

      • For solid-state thermal stability, store the solid compound at 60°C and dissolve in the mobile phase for analysis at different time points.

    • Photodegradation:

      • Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[8][9].

      • A control sample should be stored under the same conditions but protected from light.

      • Analyze both the exposed and control samples.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Workflow for Forced Degradation Study:

G cluster_stress Stress Conditions Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 25°C) Start->Base Oxidation Oxidation (3% H₂O₂, 25°C) Start->Oxidation Thermal Thermal (60°C, in solution) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Neutralize Neutralize/Quench Acid->Neutralize Base->Neutralize Analyze HPLC Analysis Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Data: - % Degradation - Identify Degradants - Assess Peak Purity Analyze->Evaluate

Caption: Workflow for a forced degradation study of this compound.

Data Summary Table (Hypothetical)

The following table illustrates how to present data from a forced degradation study.

Stress ConditionTime (hours)Parent Compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C2492.514.2 min
0.1 M NaOH, 25°C678.313.8 min
3% H₂O₂, 25°C2498.10-
60°C (in solution)2495.714.2 min
Photolysis (ICH)-89.425.1 min, 6.3 min

References

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). National Institutes of Health. [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. (2020). PLOS Biology. [Link]

  • Degradation of β-lactam antibiotics. (2021). ResearchGate. [Link]

  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. (2014). PubMed. [Link]

  • Degradation of beta-lactam antibiotics. (2004). ResearchGate. [Link]

  • Thermal stability and crystallization of N -alkyl- N -alkyl′-pyrrolidinium imides. (2008). ResearchGate. [Link]

  • Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. (2006). ACS Publications. [Link]

  • Quantitative analysis of pyroglutamic acid in peptides. (1998). PubMed. [Link]

  • 5-Oxo-L-prolinase (L-pyroglutamate hydrolase). Studies of the chemical mechanism. (1981). PubMed. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Concentration of 5-oxoproline in kidney after administration-of... (1976). ResearchGate. [Link]

  • Thermal stabilization of N-methyl-2-pyrrolidone. (1979).
  • Stability Indicating Forced Degradation Studies. (2018). RJPT. [Link]

  • Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. (2021). PubMed. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

  • N-Methyl-2-Pyrrolidone: A Versatile Compound with High Thermal Stability and Excellent Properties. (2023). Shenyang East Chemical Science-Tech Co., Ltd.. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One. (2014). Clinical Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health. [Link]

  • PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. (2014). HETEROCYCLES. [Link]

  • Oxoproline kinetics and oxoproline urinary excretion during glycine- or sulfur amino acid-free diets in humans. (1998). American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Plasma L-5-oxoproline kinetics and whole blood glutathione synthesis rates in severely burned adult humans. (2002). UTMB Research Experts. [Link]

  • Lactam ring stability of stereoisomers of 4-amino-substituted pyroglutamic acids in acidic medium. (2014). Semantic Scholar. [Link]

  • Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. (2006). PubMed. [Link]

  • Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. (2023). RUA. [Link]

  • Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. (2023). National Institutes of Health. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

  • N-Methyl-2-Pyrrolidone. (n.d.). Lyondell Chemical Company. [Link]

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Technical Support Center: Overcoming Solubility Challenges for 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulation & Development

Welcome to the technical support guide for 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this molecule. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues, from basic laboratory solutions to advanced formulation strategies.

The structure of this compound presents a classic solubility challenge. It combines a hydrophilic, ionizable carboxylic acid with a bulky, hydrophobic phenylethyl group. This amphipathic nature means that achieving the desired concentration in either purely aqueous or non-polar organic solvents can be difficult. This guide offers a systematic approach to identifying the optimal solubilization strategy for your specific application.

Frequently Asked Questions & Troubleshooting Guides
Q1: My compound is insoluble in standard aqueous buffers (e.g., PBS pH 7.4). What is the most fundamental first step?

Answer: The first and most critical step is to leverage the ionizable carboxylic acid group via pH adjustment. As a weak acid, the compound's solubility in water is expected to be dramatically lower at acidic or neutral pH compared to alkaline conditions.

Scientific Rationale: The carboxylic acid moiety (–COOH) is uncharged at low pH, making the molecule as a whole dominated by its hydrophobic phenylethyl tail, leading to poor aqueous solubility. By raising the pH of the solution above the compound's pKa, the carboxylic acid is deprotonated to form a negatively charged carboxylate salt (–COO⁻).[1] This ionized form is significantly more polar and can engage in strong ion-dipole interactions with water, leading to a substantial increase in solubility.[1] This principle is described by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to unionized forms of the molecule.[2]

Protocol 1: Aqueous Solubility Screening via pH Adjustment

  • Preparation: Prepare a series of buffers with pH values ranging from 6.0 to 10.0 (e.g., phosphate, borate buffers).

  • Dispersion: Weigh a small, precise amount of the compound (e.g., 1-5 mg) into several vials.

  • Titration: To each vial, add a small, measured volume of a specific pH buffer.

  • Energy Input: Vortex or sonicate the vials for several minutes to aid dispersion and dissolution. Gentle heating may also be applied if the compound is stable.

  • Observation & Equilibration: Allow the samples to equilibrate for a period (e.g., 1-24 hours) at a controlled temperature. Observe for any undissolved solid.

  • Quantification (Optional): To determine the exact solubility, centrifuge the vials to pellet any undissolved solid. Carefully remove the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot solubility versus pH to identify the pH at which the desired concentration is achieved. For many carboxylic acids, a sharp increase in solubility is observed at a pH 1-2 units above the pKa.[3]

Q2: Adjusting the pH worked, but my experiment is pH-sensitive and must be conducted closer to neutral. How can I increase solubility without drastic pH changes?

Answer: The use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][5]

Scientific Rationale: The hydrophobic phenylethyl group on your molecule is poorly accommodated by the highly structured hydrogen-bonding network of water. A co-solvent disrupts this network and reduces the polarity of the medium, making it energetically more favorable for the non-polar parts of your compound to be solvated, thereby increasing solubility.[] This is a simple and effective method, particularly for achieving moderate increases in solubility for in vitro assays.[7][8]

Table 1: Common Co-solvents for Pre-clinical Formulations

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many cell-based assays at low concentrations.[4]
Propylene Glycol (PG)10-40%A common vehicle for both oral and parenteral formulations.[4][5]
Polyethylene Glycol 400 (PEG 400)10-50%Higher solubilizing capacity for many compounds compared to PG.[][9]
Dimethyl Sulfoxide (DMSO)0.1-5%High solubilizing power, but must be used at very low final concentrations due to potential cellular toxicity.[]

Protocol 2: Co-solvent Screening

  • Stock Solution: First, attempt to dissolve the compound in 100% of a selected co-solvent (e.g., Ethanol, DMSO) to create a concentrated stock solution.

  • Buffer Preparation: Prepare the aqueous buffer required for your experiment (e.g., PBS, pH 7.4).

  • Titration: While vortexing the aqueous buffer, slowly add the concentrated stock solution dropwise to reach the desired final concentration of both the compound and the co-solvent.

  • Observation: Observe for any signs of precipitation (cloudiness). If the compound crashes out, the concentration is too high for that specific co-solvent percentage.

  • Optimization: Repeat the process, adjusting the final percentage of the co-solvent. The goal is to use the minimum amount of co-solvent necessary to maintain solubility, thereby minimizing potential artifacts in your experiment.

Q3: My compound remains insoluble even with pH adjustment and co-solvents. What advanced formulation strategies can I employ for aqueous systems?

Answer: When basic methods are insufficient, you can turn to surfactants to create micellar formulations.

Scientific Rationale: Surfactants are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[10][11] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic phenylethyl group of your compound can be partitioned into the core, while the more polar pyrrolidone-carboxylic acid portion orients towards the shell. This effectively creates a nano-sized carrier that keeps the drug stably dispersed in the aqueous medium, dramatically increasing its apparent solubility.[12][13]

Table 2: Common Non-ionic Surfactants for Solubilization

SurfactantClassTypical Starting Concentration (w/v)
Polysorbate 80 (Tween® 80)Polyoxyethylene Sorbitan Ester0.1 - 2.0%
Polysorbate 20 (Tween® 20)Polyoxyethylene Sorbitan Ester0.1 - 2.0%
Poloxamer 188 (Pluronic® F68)Triblock Copolymer0.5 - 5.0%
Cremophor® ELPolyoxyethylated Castor Oil0.5 - 5.0%

Protocol 3: Surfactant-based Formulation Screening

  • Surfactant Solution: Prepare aqueous solutions of different surfactants at concentrations known to be above their CMC.

  • Compound Addition: Add the compound directly to the surfactant solutions.

  • Energy Input: Vigorously mix, sonicate, or heat gently to facilitate solubilization within the micelles.

  • Equilibration & Observation: Allow the mixtures to equilibrate and observe for clarity. A clear solution indicates successful micellar solubilization.

  • Characterization (Advanced): For formulation development, techniques like Dynamic Light Scattering (DLS) can be used to confirm micelle size and uniformity.

Q4: I need to improve the dissolution rate of my compound from a solid powder for oral delivery. What is the industry-standard approach?

Answer: For improving the dissolution of a poorly soluble solid, creating an amorphous solid dispersion is a powerful and widely used technique.[14][15]

Scientific Rationale: Most pure compounds exist in a stable, low-energy crystalline form that requires significant energy to break apart before it can dissolve. A solid dispersion involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[16][17] This process traps the drug in a high-energy, amorphous (non-crystalline) state.[18] When this solid dispersion is exposed to water, the water-soluble polymer dissolves quickly, releasing the drug as very fine, amorphous particles with a vastly increased surface area, leading to a much faster dissolution rate.[14][15]

Table 3: Common Carriers for Solid Dispersions

Carrier PolymerAbbreviationPreparation Methods
PolyvinylpyrrolidonePVP (e.g., K30)Solvent Evaporation, Hot Melt Extrusion
Polyethylene GlycolsPEG (e.g., 6000)Melting/Fusion, Solvent Evaporation
Hydroxypropyl MethylcelluloseHPMCSolvent Evaporation, Spray Drying
Copolymers (e.g., Soluplus®)-Hot Melt Extrusion, Spray Drying

Workflow: Preparing a Solid Dispersion via Solvent Evaporation

G cluster_prep Step 1: Solution Preparation cluster_evap Step 2: Solvent Removal cluster_process Step 3: Post-Processing A Dissolve Drug & Polymer in a common solvent (e.g., Methanol, Acetone) B Evaporate solvent under vacuum using a rotary evaporator A->B Transfer solution C Scrape solid film from flask B->C Solid film forms D Dry further in vacuum oven to remove residual solvent C->D E Mill or sieve the resulting solid to obtain a fine powder D->E

Caption: Workflow for the solvent evaporation method to prepare a solid dispersion.

Comprehensive Troubleshooting Strategy

The following flowchart provides a complete decision-making guide for addressing the solubility of this compound, from initial screening to final formulation.

G start Start: Compound is Insoluble ph_adjust Q1: Is pH adjustment a viable option for the application? start->ph_adjust protocol_ph Protocol 1: Perform pH-solubility screen. Target pH > pKa. ph_adjust->protocol_ph YES cosolvent Q2: Is the required concentration low enough for co-solvents? ph_adjust->cosolvent NO (pH-sensitive assay) ph_yes YES ph_no NO (pH-sensitive assay) soluble_ph SOLUBLE protocol_ph->soluble_ph protocol_cosolvent Protocol 2: Screen biocompatible co-solvents (Ethanol, PG, PEG 400, DMSO) cosolvent->protocol_cosolvent YES formulation_type Q3: What is the final dosage form? cosolvent->formulation_type NO (High concentration needed) cosolvent_yes YES cosolvent_no NO (High concentration needed) soluble_cosolvent SOLUBLE protocol_cosolvent->soluble_cosolvent protocol_surfactant Protocol 3: Screen surfactants for micellar solubilization (e.g., Tweens, Poloxamers) formulation_type->protocol_surfactant Aqueous Liquid protocol_sd Workflow: Prepare Amorphous Solid Dispersion with hydrophilic polymers (PVP, HPMC) formulation_type->protocol_sd Oral Solid form_liquid Aqueous Liquid form_solid Oral Solid soluble_surfactant SOLUBLE protocol_surfactant->soluble_surfactant improved_dissolution IMPROVED DISSOLUTION protocol_sd->improved_dissolution

Caption: Decision flowchart for systematically overcoming solubility issues.

References
  • Jain, A., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 195727. Available at: [Link]

  • Lohit, S., et al. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(3), 12-19. Available at: [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 401-408. Available at: [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(5), P11-16. Available at: [Link]

  • Prajapati, S. T., et al. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(4), 149-155. Available at: [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of Clinical and Analytical Medicine, 3(1). Available at: [Link]

  • Singh, J., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. Available at: [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. Available at: [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. Available at: [Link]

  • Soni, P., et al. (2016). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 6(4). Available at: [Link]

  • ScienceDirect. (2025). Co-solvent. ScienceDirect. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Reddy, N. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery and Therapeutics, 7(5), 112-119. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available at: [Link]

  • Digital Control Systems, Inc. (n.d.). pH Adjustment and Neutralization, the basics. Available at: [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Available at: [Link]

  • Wikipedia contributors. (2024). Henderson–Hasselbalch equation. Wikipedia. Available at: [Link]

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Technical Support Center: Synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. Here, we combine fundamental chemical principles with practical, field-proven insights to help you troubleshoot your experiments and ensure the integrity of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of the Final Product

Question: I've completed the reaction between 2-phenylethylamine and itaconic acid, but my final yield of this compound is significantly lower than expected. What could be the cause?

Answer:

Low yield in this Michael addition-cyclization reaction is a common issue that can often be traced back to several key factors. The primary reaction involves the nucleophilic attack of the amine on the conjugated system of itaconic acid, followed by an intramolecular condensation to form the lactam ring.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or suboptimal temperature. The condensation step, in particular, often requires elevated temperatures to drive off the water byproduct.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present, consider extending the reaction time or gradually increasing the temperature. Be cautious with excessive heat, as it can lead to side reactions.

  • Suboptimal Reaction Conditions: The synthesis can be performed under various conditions, including neat (solvent-free) or with a solvent.[1][2] The choice of conditions can significantly impact the yield.

    • Solution: If performing a solvent-free reaction at high temperatures, ensure uniform heating to prevent localized charring. If using a solvent, a high-boiling point, non-reactive solvent like water or an alcohol can be beneficial for achieving the necessary temperature for cyclization.[3]

  • Product Loss During Work-up and Purification: The product is a carboxylic acid, making its solubility pH-dependent. Significant loss can occur during extraction or recrystallization if the pH is not carefully controlled.

    • Solution: During an aqueous work-up, acidify the solution slowly to a pH of around 3-4 to precipitate the carboxylic acid product fully. When performing recrystallization, carefully select a solvent system (e.g., water, ethanol/water) and allow for slow cooling to maximize crystal formation and recovery.

Issue 2: Presence of Starting Materials in the Final Product

Question: My NMR and LC-MS analyses show significant amounts of unreacted 2-phenylethylamine and itaconic acid in my purified product. How can I remove them?

Answer:

The presence of starting materials post-synthesis indicates either an incomplete reaction or an inefficient purification process. Their structural properties are distinct from the product, which can be exploited for removal.

Troubleshooting and Purification Protocol:

  • Root Cause Analysis:

    • Stoichiometry: Inaccurate measurement of starting materials can leave an excess of one reagent. Ensure a 1:1 molar ratio is used, or a slight excess of the less expensive reagent if desired.

    • Reaction Monitoring: As mentioned, if the reaction was not monitored to completion, it's the primary cause.

  • Purification Strategy: Acid-Base Extraction This protocol leverages the different acidic/basic properties of the components.

    Step-by-Step Protocol:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • To remove unreacted 2-phenylethylamine (basic): Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. Repeat this wash 2-3 times.

    • To remove unreacted itaconic acid (acidic): Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate). The dicarboxylic acid will be deprotonated and move into the aqueous layer. Repeat this wash.

    • Wash the organic layer with brine to remove any remaining water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to isolate the product.

Issue 3: An Unexpected Impurity with a Similar Mass is Detected

Question: I have an impurity that I can't identify, but it has a similar mass to my product. What could it be?

Answer:

An impurity with a similar mass often points to an isomer or a closely related byproduct formed during the reaction. In this synthesis, the most likely candidate is the intermediate from the Michael addition that has not yet cyclized.

Potential Impurity Structure:

  • Michael Adduct (Acyclic Intermediate): This is the product of the initial addition of 2-phenylethylamine to itaconic acid before the ring-closing condensation occurs. Its chemical formula is identical to the final product (C13H15NO3), making it an isomer that would be indistinguishable by mass spectrometry alone.

Diagram of Impurity Formation:

impurity_formation Itaconic Acid Itaconic Acid Michael Adduct Michael Adduct Itaconic Acid->Michael Adduct + Phenylethylamine Phenylethylamine Phenylethylamine Final Product Final Product Michael Adduct->Final Product - H2O (Cyclization)

Caption: Formation of the acyclic Michael adduct impurity.

How to Address This Impurity:

  • Drive the Cyclization: If this impurity is detected, the reaction likely did not have sufficient energy or time to complete the final condensation step. Re-subjecting the crude material to the reaction conditions (e.g., heating in a suitable solvent) can often convert the remaining intermediate to the desired product.

  • Chromatographic Separation: The Michael adduct has a free carboxylic acid and a secondary amine, making its polarity different from the final lactam product. It can typically be separated using column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic scheme for this compound?

A1: The most common and straightforward synthesis involves the reaction of itaconic acid with 2-phenylethylamine. This is typically a one-pot reaction that proceeds via a Michael addition followed by a dehydration/cyclization to form the pyrrolidinone (lactam) ring. The reaction is often performed at elevated temperatures, either neat or in a high-boiling solvent like water.[1][2][3]

Diagram of the General Synthetic Workflow:

workflow Reactants 1. Mix Itaconic Acid & 2-Phenylethylamine Reaction 2. Heat to Induce Michael Addition & Cyclization Reactants->Reaction Workup 3. Cool and Perform Aqueous Work-up (Acidify) Reaction->Workup Purification 4. Purify by Recrystallization or Chromatography Workup->Purification Analysis 5. Characterize (NMR, MS, HPLC) Purification->Analysis

Caption: General workflow for the synthesis.

Q2: What analytical techniques are recommended for purity assessment?

A2: A combination of techniques is essential for confirming both the structure and purity of your final compound.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of the compound. A well-developed HPLC method can separate the main product from starting materials and byproducts, allowing for quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation. The presence of characteristic peaks for the pyrrolidinone ring and the phenylethyl group, along with the absence of signals from starting materials, will verify the structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (233.26 g/mol ).[4]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the lactam carbonyl (C=O) and the carboxylic acid (C=O and O-H) stretches.

Q3: Can this synthesis lead to stereoisomers?

A3: The product has a chiral center at the 3-position of the pyrrolidinone ring. Since the synthesis starts with achiral reagents (itaconic acid and 2-phenylethylamine), the product will be a racemic mixture of the (R) and (S) enantiomers. If a specific stereoisomer is required, a different synthetic strategy involving chiral starting materials or a chiral catalyst would be necessary.

Summary of Potential Impurities and Characteristics:

ImpurityChemical StructureFormation MechanismRecommended Analytical Detection
Itaconic Acid HOOC-CH₂-C(=CH₂)-COOHUnreacted starting materialHPLC, NMR
2-Phenylethylamine C₆H₅-CH₂-CH₂-NH₂Unreacted starting materialHPLC, NMR (after derivatization)
Michael Adduct C₁₃H₁₅NO₃ (Isomer)Incomplete cyclizationLC-MS (same mass), HPLC, NMR

References

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (NIH). Available from: [Link]

  • This compound synthesis. Mol-Instincts. Available from: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Semantic Scholar. Available from: [Link]

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. National Institutes of Health (NIH). Available from: [Link]

Sources

Technical Support Center: Optimizing Derivatization of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the derivatization of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate, a key building block in the synthesis of various compounds, including analogues of Levetiracetam.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with esterification and amidation reactions of this molecule.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the derivatization of this compound, providing potential causes and actionable solutions.

Question: I am experiencing very low to no yield in my amide coupling reaction. What are the likely causes?

Answer:

Low or no product yield in an amide coupling reaction is a frequent issue. The primary culprits often involve inefficient activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[3]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine. If the coupling reagent is old, hydrated, or used in insufficient stoichiometric amounts, the activation will be incomplete.[3]

    • Solution: Use fresh, high-purity coupling reagents. Consider increasing the equivalents of the coupling reagent and any additives like HOBt or OxymaPure, which are known to suppress side reactions such as racemization.[3]

  • Amine Deactivation/Low Reactivity: The amine can be rendered non-nucleophilic if it is protonated. An acid-base reaction between your carboxylic acid starting material and the amine can occur, forming an ammonium salt which is unreactive.[3] Additionally, highly sterically hindered or electron-deficient amines will be less reactive.

    • Solution: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to neutralize any acid and ensure the amine remains in its free, nucleophilic form.[4][5] For less reactive amines, you may need to switch to a more potent coupling reagent like HATU or PyBOP, or consider converting the carboxylic acid to a more reactive acyl chloride.[3][6]

  • Presence of Water: Water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, returning it to the unreactive starting material.[3][7]

    • Solution: Ensure all glassware is thoroughly dried (flame or oven-dried).[8] Use anhydrous solvents and ensure all reagents are stored under inert conditions to prevent moisture absorption.[3]

  • Steric Hindrance: While the 3-position of the pyrrolidinone ring is not exceptionally hindered, bulky amines can slow down the reaction rate significantly.[3]

    • Solution: Increase the reaction temperature or prolong the reaction time. If these measures are ineffective, a less sterically demanding amine or a more powerful coupling reagent may be necessary.

Question: My esterification reaction is not going to completion, and I have a significant amount of starting material left. What should I do?

Answer:

Esterification is typically an equilibrium-controlled process.[9] Low conversion is often due to the reaction reaching equilibrium before a high yield of the ester is formed.[7][9]

  • Equilibrium Limitation: The presence of the water byproduct can drive the reaction backward through hydrolysis.[7][9]

    • Solution: Employ Le Chatelier's principle to shift the equilibrium towards the product.[9] This can be achieved by:

      • Using an excess of the alcohol: Using the alcohol as a solvent or in large excess (5-10 equivalents) can effectively push the reaction forward.[7][10]

      • Removing water: Use a Dean-Stark apparatus for azeotropic removal of water if the solvent is suitable (e.g., toluene). Alternatively, adding molecular sieves to the reaction mixture can sequester the water as it is formed.

  • Insufficient Catalyst Activity: For Fischer esterification, the acid catalyst (e.g., sulfuric acid, p-TsOH) is crucial.[7] If the catalyst is old, hydrated, or used in too small an amount, the reaction rate will be very slow.

    • Solution: Use a fresh, anhydrous acid catalyst in an appropriate catalytic amount (typically 1-5 mol%).

  • Low Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Increase the temperature, often to the reflux temperature of the alcohol being used.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for forming an amide with this compound?

A1: The choice of coupling reagent depends on the amine you are using and your tolerance for cost and potential side reactions.[3]

  • Carbodiimides (EDC, DCC): These are common and cost-effective. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred as its urea byproduct is water-soluble, simplifying purification.[4] They are generally effective for primary and less hindered secondary amines. The addition of HOBt or OxymaPure is recommended to improve efficiency and minimize racemization.[3][11]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU are more powerful and faster than carbodiimides, making them suitable for hindered amines or when faster reaction times are needed.[3][5] They are more expensive but often give higher yields with difficult substrates.[6]

  • Phosphonium Salts (PyBOP): These are also highly reactive and efficient, particularly for sensitive substrates.[3]

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICCost-effective, widely usedSlower, may require additives (HOBt) to prevent racemization[3][11]
Uronium/Aminium Salts HATU, HBTUHighly reactive, fast reaction times, good for hindered substrates[3][5]More expensive, can be moisture sensitive
Phosphonium Salts PyBOP, PyAOPVery reactive, low racemization potentialHigher cost, byproduct removal can sometimes be tricky

Q2: What are the best solvents for these derivatization reactions?

A2: The choice of solvent is critical for ensuring all reagents remain dissolved and for optimizing the reaction rate.

  • For Amide Coupling: Anhydrous polar aprotic solvents are preferred. Dichloromethane (DCM) is a good choice for EDC-based couplings.[4] N,N-Dimethylformamide (DMF) is excellent for HATU and PyBOP couplings as it effectively dissolves most starting materials and reagents.[4][5] However, be aware that removing DMF during workup requires washing with brine or LiCl solutions.[4]

  • For Esterification: If using a large excess of the alcohol, it can often serve as the solvent.[7] For reactions where the alcohol is not in large excess, a non-polar solvent like toluene is suitable, especially if using a Dean-Stark trap to remove water.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate method.

  • TLC Analysis: Spot the reaction mixture alongside your starting carboxylic acid. A good mobile phase (e.g., ethyl acetate/hexanes or DCM/methanol) should show a clear separation between the starting material (more polar, lower Rf) and the product ester or amide (less polar, higher Rf). The disappearance of the starting material spot indicates the reaction is complete.

  • LC-MS: For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product and identify any major side products.[12][13]

Q4: I see an unexpected side product in my amidation reaction. What could it be?

A4: Several side reactions are possible:

  • N-acylurea formation: If using a carbodiimide like DCC or EDC without an additive like HOBt, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.

  • Racemization: If your starting material or amine is chiral, the conditions of the coupling reaction (especially with carbodiimides) can lead to racemization at the alpha-carbon.[11][14] Using additives like HOBt or switching to reagents like HATU can minimize this.[3]

  • Anhydride Formation: In some cases, two molecules of the carboxylic acid can react to form an anhydride, especially if the amine is added slowly or is unreactive.

Q5: What is the best way to purify the final derivatized product?

A5: The purification method depends on the physical properties of your product.

  • Aqueous Workup: The first step is typically an aqueous workup to remove water-soluble reagents and byproducts. For amide couplings, this involves washing the organic layer with a mild acid (e.g., 1M HCl or citric acid) to remove excess amine and base, followed by a mild base (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid, and finally brine.[4]

  • Silica Gel Column Chromatography: This is the most common method for purifying research-scale quantities of these derivatives. A gradient elution with a solvent system like ethyl acetate in hexanes or methanol in DCM is usually effective.[4][12]

  • Recrystallization: If your product is a stable solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent way to achieve high purity on a larger scale.

  • Distillation: If the derivative is a thermally stable liquid, vacuum distillation can be an effective purification technique.[12]

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt

This protocol describes a standard method for coupling this compound with a primary or secondary amine.

dot

Caption: General workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq), the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Dissolve the solids in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.[4]

Protocol 2: General Procedure for Fischer Esterification

This protocol is suitable for producing simple alkyl esters (e.g., methyl, ethyl) of the title compound.

dot

fischer_esterification Start Dissolve Carboxylic Acid in excess anhydrous alcohol (e.g., MeOH, EtOH) Catalyst Add catalytic H2SO4 (1-2 mol%) Start->Catalyst Reflux Heat to reflux (4-12 hours) Catalyst->Reflux Monitor Monitor by TLC for disappearance of SM Reflux->Monitor Workup Cool, neutralize with sat. NaHCO3 Monitor->Workup Reaction Complete Extract Extract with Ethyl Acetate Workup->Extract Purify Wash, dry, concentrate, and purify Extract->Purify

Caption: Workflow for Fischer Esterification.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol or ethanol), which will serve as both reactant and solvent (use at least 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the moles of the carboxylic acid).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 4-12 hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • If necessary, purify the crude ester by silica gel column chromatography.

Section 4: Reaction Mechanism Visualization

Understanding the underlying mechanisms can aid in troubleshooting and optimization.

dot

Amide_Coupling_Mechanism General Mechanism for Carbodiimide-Mediated Amide Coupling RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate (Active Ester) RCOOH->O_Acylisourea + EDC, -H+ EDC EDC Amide Amide Product O_Acylisourea->Amide + R'-NH2 HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - Urea Amine R'-NH2 Urea Urea Byproduct HOBt HOBt HOBt_Ester->Amide + R'-NH2 - HOBt

Caption: Mechanism of amide formation using a carbodiimide (EDC) and HOBt additive.

This diagram illustrates the two main pathways for amide formation. The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can either react directly with the amine (green arrow) or, preferably, react with an additive like HOBt to form a more stable HOBt active ester (blue arrow). This HOBt ester then reacts cleanly with the amine to form the desired amide product (red arrow), minimizing side reactions like N-acylurea formation and racemization.

References

  • National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ChemAnalyst. (2025). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. Retrieved from [Link]

  • ACS Publications. (n.d.). Coumarin derivatizing agents for carboxylic acid detection using peroxyoxalate chemiluminescence with liquid chromatography. Retrieved from [Link]

  • Esterification Lab Answers. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]

  • An asymmetric synthesis of Levetiracetam. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • JoVE. (2020). Esterification. Retrieved from [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

Technical Support Center: 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid. As a key intermediate in the synthesis of various biologically active molecules, successful experimentation with this compound is critical.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience. Our goal is to empower you to overcome common challenges and achieve reliable, reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and characterization of this compound.

Issue 1: Low or No Product Yield in Synthesis

Question: My reaction to synthesize this compound resulted in a very low yield or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield in the synthesis of this pyrrolidone derivative, typically formed from the reaction of itaconic acid and 2-phenylethylamine, can stem from several factors. Let's break down the potential causes and solutions.

Potential Cause A: Incomplete Reaction
  • Causality: The condensation reaction between itaconic acid and 2-phenylethylamine to form the pyrrolidone ring requires sufficient time and temperature to proceed to completion. Inadequate reaction conditions will result in unreacted starting materials. A common method involves refluxing the reactants, sometimes in the presence of a solvent like water or under solvent-free conditions.[2][4]

  • Troubleshooting Steps:

    • Verify Reaction Temperature: Ensure your reaction mixture reaches and maintains the specified reflux temperature. For solvent-free reactions, the temperature is typically elevated (e.g., 140–165 °C).[4]

    • Extend Reaction Time: If you suspect the reaction is sluggish, consider extending the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.

    • Ensure Proper Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Use a magnetic stir bar or overhead stirrer appropriate for your reaction scale to ensure homogeneity.

Potential Cause B: Side Reactions
  • Causality: While the desired reaction is the formation of the lactam ring, other side reactions can compete, consuming your starting materials. For instance, decarboxylation of itaconic acid at high temperatures can occur.

  • Troubleshooting Steps:

    • Control Temperature: Avoid excessive temperatures that might favor decomposition or side reactions. Follow established protocols for the specific synthetic route you are using.

    • pH Control: In aqueous conditions, the pH can influence the reaction. While many syntheses of similar compounds are conducted under neutral or slightly acidic conditions, extreme pH values should be avoided unless specified by the protocol.[5]

Potential Cause C: Purity of Starting Materials
  • Causality: The presence of impurities in your itaconic acid or 2-phenylethylamine can inhibit the reaction or lead to the formation of undesired byproducts.

  • Troubleshooting Steps:

    • Verify Purity: Use high-purity starting materials. If the purity is questionable, consider purifying them before use (e.g., recrystallization of itaconic acid).

    • Proper Storage: Ensure that your starting materials have been stored correctly to prevent degradation. 2-Phenylethylamine can be susceptible to oxidation.

Issue 2: Difficulty in Product Purification

Question: I've synthesized the crude product, but I'm struggling to purify this compound. What are the best methods?

Answer: Purifying this carboxylic acid can be challenging due to its polarity and potential for zwitterionic character. Here are some effective strategies:

Purification Strategy A: Recrystallization
  • Causality: Recrystallization is an effective method for purifying solid compounds. The key is to find a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble or insoluble at all temperatures.

  • Step-by-Step Protocol:

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, or mixtures thereof) to find an optimal system.

    • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

    • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.

    • Filtration: Hot filter the solution to remove any insoluble impurities or charcoal.

    • Crystallization: Allow the filtrate to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Purification Strategy B: Column Chromatography
  • Causality: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be an effective alternative. The polar carboxylic acid group will interact strongly with the silica gel.

  • Step-by-Step Protocol:

    • Stationary Phase: Use standard silica gel for column chromatography.

    • Mobile Phase Selection: Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. A small amount of acetic or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shapes and reduced tailing.

    • Column Packing and Loading: Properly pack the column and load your sample, either dry-loaded onto silica or dissolved in a minimal amount of the mobile phase.

    • Elution and Fraction Collection: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Ambiguous Characterization Results

Question: My NMR or Mass Spec data for the final product is not clean or doesn't match the expected structure of this compound. What could be wrong?

Answer: Unclear characterization data usually points to the presence of impurities or residual solvent.

Potential Issue A: Residual Solvents
  • Causality: Solvents used during the reaction or purification can be trapped in the final product, leading to extra peaks in your NMR spectrum.

  • Troubleshooting:

    • Thorough Drying: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

    • Lyophilization: If the product was purified from an aqueous solution, lyophilization (freeze-drying) can be an effective way to remove water.

Potential Issue B: Presence of Byproducts
  • Causality: If purification was incomplete, your characterization data will reflect a mixture of your desired product and byproducts.

  • Troubleshooting:

    • Re-purification: If you suspect impurities, re-purify a small sample using one of the methods described in "Issue 2" and re-acquire the characterization data.

    • Advanced NMR Techniques: Consider using 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structure of your main product and identify the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: This compound is typically a solid at room temperature.[6] While specific melting points can vary depending on purity and the specific stereoisomer, related compounds have melting points in the range of 210-213 °C.[7][8] It has a molecular weight of 233.26 g/mol .[9][10]

Q2: How should I store this compound?

A2: It is recommended to store this compound in a tightly sealed container in a dry and well-ventilated place. For long-term storage, keeping it at room temperature is generally acceptable.[6][8]

Q3: What are some common applications of this compound?

A3: 5-Oxo-pyrrolidine-3-carboxylic acid derivatives are important scaffolds in medicinal chemistry and drug discovery.[11] They are used as building blocks for the synthesis of compounds with potential biological activities, including anticancer and antimicrobial properties.[2][3]

Visualizing the Workflow

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Itaconic Acid + 2-Phenylethylamine reaction Reflux / Heat start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization Primary Method column_chrom Column Chromatography crude->column_chrom Alternative pure_product Pure Product recrystallization->pure_product column_chrom->pure_product analysis NMR, MS, etc. pure_product->analysis

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path to diagnose the cause of low reaction yields.

G start Low Yield Observed check_sm TLC/LC-MS of crude: Unreacted Starting Material? start->check_sm yes_sm Yes check_sm->yes_sm Predominantly no_sm No check_sm->no_sm Mainly byproducts incomplete_rxn Potential Cause: Incomplete Reaction yes_sm->incomplete_rxn side_rxn Potential Cause: Side Reactions / Degradation no_sm->side_rxn solution_incomplete Solution: - Increase reaction time - Verify temperature - Ensure proper mixing incomplete_rxn->solution_incomplete solution_side Solution: - Check purity of starting materials - Optimize temperature - Adjust pH if applicable side_rxn->solution_side

Sources

Technical Support Center: Chiral Separation of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chiral separation of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid. This resource is designed for researchers, chromatographers, and process chemists to navigate the complexities of resolving this specific racemic mixture. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and practical field experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the method development and execution for the chiral separation of this compound.

Q1: Why am I seeing no separation (a single peak) or very poor resolution (Rs < 1.0) on my chiral HPLC column?

Potential Causes & Recommended Solutions

  • Cause 1: Inappropriate Chiral Stationary Phase (CSP) Selection. The fundamental principle of chiral separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP.[1] Your target molecule is an N-substituted pyroglutamic acid derivative, which is acidic. The interactions required for separation are highly specific. A randomly chosen CSP may not possess the necessary chiral recognition sites (e.g., hydrogen bonding, π-π interactions, steric hindrance) for this particular molecule.

    • Solution: A systematic screening approach is the most effective strategy.[2] For an acidic analyte like this, prioritize screening with polysaccharide-based CSPs (e.g., coated or immobilized amylose and cellulose derivatives) and weak anion-exchange (WAX) type CSPs. Polysaccharide phases offer broad selectivity, while WAX phases (like CHIRALPAK QN-AX and QD-AX) are specifically designed for acidic compounds, operating on an ion-exchange mechanism.[2][3]

  • Cause 2: Incorrect Mobile Phase Mode or Composition. The mobile phase profoundly influences selectivity.[2] Running a polysaccharide column in a mode (e.g., reversed-phase) that is not optimal for the initial interaction can lead to no separation. Furthermore, the absence of appropriate additives for an acidic analyte is a common oversight.

    • Solution:

      • Screen Different Modes: Test your selected columns under Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) conditions. An initial NP screen with Hexane/Ethanol or Hexane/Isopropanol is a standard starting point for polysaccharide CSPs.[4]

      • Incorporate Additives: For this carboxylic acid, controlling its ionization state is critical. In NP or PO modes, add a small percentage (typically 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid. This suppresses the deprotonation of the analyte's carboxylic acid group, leading to more consistent interactions with the CSP and improved peak shape.[2] In RP mode, a buffer or acid is essential.

  • Cause 3: Suboptimal Temperature. Temperature can drastically alter chiral selectivity, sometimes even reversing the enantiomer elution order.[2]

    • Solution: If partial separation is observed, screen a range of temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often increase the stability of the transient diastereomeric complexes, enhancing resolution, albeit at the cost of longer run times and higher backpressure.

Q2: My peaks are broad, tailing, or splitting. What's wrong?

Potential Causes & Recommended Solutions

  • Cause 1: Secondary Interactions & Analyte Ionization. As a carboxylic acid, your analyte can engage in undesirable ionic interactions with any active sites (e.g., residual silanols) on the silica support of the CSP. This is a primary cause of peak tailing for acidic compounds.

    • Solution: The use of an acidic mobile phase additive (0.1-0.5% TFA or formic acid) is non-negotiable.[2] The acid serves a dual purpose: it protonates the analyte to minimize variability in interaction, and it masks active sites on the stationary phase, leading to sharper, more symmetrical peaks.

  • Cause 2: Column Overload. Injecting too much sample mass can saturate the chiral recognition sites on the CSP, leading to broadened, "shark-fin" shaped peaks.

    • Solution: Perform a loading study. Systematically reduce the injection concentration and/or volume until the peak shape and retention time stabilize. Chiral columns are more susceptible to overloading than standard achiral columns.

  • Cause 3: Extracolumn Dispersion. Poorly made connections, excessive tubing length, or a large-volume detector cell can cause peak broadening that is independent of the column's performance.[5]

    • Solution: Ensure all fittings are properly seated and use narrow-bore (e.g., 0.125 mm) tubing cut to the minimum necessary length between the injector, column, and detector.[5]

Q3: My retention times are drifting and the results are not reproducible. Why?

Potential Causes & Recommended Solutions

  • Cause 1: Insufficient Column Equilibration. Chiral separations can be highly sensitive to mobile phase composition. Switching between different mobile phases without adequate equilibration time will lead to drifting retention times.

    • Solution: When changing mobile phases, flush the new mobile phase through the column for at least 10-20 column volumes before starting your analysis.[6]

  • Cause 2: "Memory Effects" from Additives. This is a particularly important issue in chiral chromatography. Additives, especially basic ones if used previously, can adsorb onto the CSP surface and alter its selectivity in subsequent runs, even after extensive washing.[7]

    • Solution: It is best practice to dedicate a specific chiral column to a particular method or type of analyte (e.g., acidic compounds).[7] If you must use a column with an unknown history, flush it extensively. However, be aware that some memory effects can be difficult to reverse completely.[7]

  • Cause 3: Mobile Phase Instability. If using a multi-component mobile phase that is not properly mixed or is prone to evaporation of the more volatile component (e.g., hexane), its composition will change over time, causing retention drift.

    • Solution: Use freshly prepared mobile phase for each run sequence.[5] Keep solvent bottles capped and ensure your HPLC pump's proportioning valves are functioning correctly.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for separating the enantiomers of this compound: direct HPLC, indirect HPLC, or diastereomeric salt crystallization?

This decision depends on your objective (analytical quantification vs. preparative isolation) and available resources.

Method Principle Pros Cons Best For
Direct Chiral HPLC/SFC Enantiomers are separated directly on a Chiral Stationary Phase (CSP).[4]Rapid, accurate quantification; both enantiomers analyzed in a single run; established methodology.[8]Requires screening of expensive chiral columns; method development can be time-consuming.Analytical determination of enantiomeric excess (e.e.), purity checks, and quality control.
Indirect Chiral HPLC Racemate is reacted with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral (e.g., C18) column.[9]Uses standard, inexpensive HPLC columns; can enhance detection sensitivity.[10]Requires a pure CDA; reaction must go to completion without racemization; may require removal of excess CDA.[10]Bioanalytical studies or when a suitable direct method cannot be found.
Diastereomeric Salt Crystallization Racemic acid is reacted with a chiral base to form diastereomeric salts with different solubilities, allowing separation by fractional crystallization.[11]Well-suited for large-scale preparative separation; established classical technique.Can be labor-intensive and require optimization of solvent and temperature; yield of a single enantiomer is theoretically capped at 50%.[12]Isolating gram-to-kilogram quantities of a single enantiomer for further use.[13]

Expert Recommendation: For most laboratory-scale applications requiring accurate purity assessment, Direct Chiral HPLC is the gold standard due to its speed and directness. For scaling up to produce larger quantities of a single enantiomer, Diastereomeric Salt Crystallization is often more practical and cost-effective.

Q2: How do I design a logical workflow for developing a direct chiral HPLC method?

A structured screening protocol is key to efficiently developing a robust method. The workflow below outlines a systematic approach.

Chiral_Method_Dev cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Acidic, pKa ~4.5) B Select CSPs - Polysaccharide (Amylose/Cellulose) - Weak Anion Exchange (WAX) A->B C Screen Mobile Phase Modes - Normal Phase (Hex/IPA + 0.1% TFA) - Polar Organic (ACN/MeOH + 0.1% TFA) - Reversed-Phase (ACN/H2O + 0.1% FA) B->C D Partial Separation Achieved? (Rs > 0.8) C->D Evaluate Chromatograms D->B No, Try Different CSPs E Optimize Mobile Phase - Adjust alcohol % (NP) - Change alcohol type (MeOH, EtOH, IPA) - Vary additive concentration D->E Yes F Optimize Temperature (e.g., 15°C, 25°C, 40°C) E->F G Fine-tune Flow Rate F->G H Final Method (Rs > 1.5) G->H I Validate Method (Robustness, Linearity, LOD/LOQ) H->I

Caption: Chiral HPLC Method Development Workflow.

Q3: Can I use Mass Spectrometry (MS) with my chiral method?

Yes, but with important considerations regarding mobile phase additives.

  • Challenge: Non-volatile mobile phase additives or buffers (like phosphate) are incompatible with MS detection.

  • Solution: If MS detection is required, you must use volatile additives.

    • For acidic compounds, formic acid (FA) and acetic acid (AA) are excellent choices. They control the analyte's ionization state and are fully compatible with ESI-MS.

    • You can also use volatile salts like ammonium formate or ammonium acetate .[6] These are particularly useful in reversed-phase or polar organic modes to improve peak shape and provide pH control without fouling the MS source.[6]

    • Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can cause significant ion suppression in the MS source and is generally avoided unless absolutely necessary at very low concentrations (<0.05%).

Q4: I don't have access to a wide range of chiral columns. Is Diastereomeric Salt Crystallization a viable alternative?

Absolutely. This classical resolution technique is highly effective for carboxylic acids.

Core Protocol: Diastereomeric Salt Crystallization

  • Select a Chiral Base: Choose an optically pure amine (resolving agent). Common, commercially available options for resolving acids include (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, quinine, or brucine.[13]

  • Stoichiometry: In a suitable solvent, dissolve the racemic this compound. Add approximately 0.5 to 1.0 equivalents of the chiral base.

  • Solvent Screening: The choice of solvent is critical as it dictates the differential solubility of the two diastereomeric salts. Screen various solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, or mixtures thereof).[14]

  • Crystallization: Heat the mixture to get a clear solution, then allow it to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.[12]

  • Isolation: Collect the precipitated crystals by filtration. These crystals are now enriched in one diastereomer.

  • Liberation of the Enantiomer: Re-dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to protonate your carboxylic acid. This will break the salt. Extract the now-liberated, enantiomerically-enriched carboxylic acid into an organic solvent (e.g., dichloromethane or ethyl acetate).[12]

  • Purity Analysis: Crucially, you must determine the enantiomeric excess (e.e.) of your product using an analytical chiral HPLC method. One round of crystallization may not be sufficient, and recrystallization may be needed to achieve >99% e.e.

References

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Chiral HPLC Column. Phenomenex. Available at: [Link]

  • Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. ResearchGate. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. Available at: [Link]

  • Resolution of Racemic Modifications. St. Paul's Cathedral Mission College. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. Available at: [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. Available at: [Link]

  • Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. PubMed. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. NIH. Available at: [Link]

  • Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. PubMed. Available at: [Link]

Sources

long-term storage conditions for 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the long-term storage, handling, and troubleshooting of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid (CAS No. 30380-70-2). Our goal is to ensure the integrity and stability of this compound for your critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, we recommend storing the compound in a tightly sealed container in a cool, dry place. While some sources suggest room temperature storage for similar compounds[1], our comprehensive analysis of related pyrrolidone derivatives indicates that refrigerated conditions are often preferable for maximizing shelf life and minimizing potential degradation. For multi-year storage, consider the conditions outlined in the table below.

Q2: I've seen different storage temperatures recommended, such as room temperature, 2-8°C, and even -20°C. Which one should I choose?

A2: This is an excellent question and a common point of confusion. The optimal temperature can depend on the intended duration of storage and the purity requirements of your application.

  • Room Temperature: Acceptable for short-term storage (weeks to a few months), provided the compound is protected from moisture and light[1].

  • 2-8°C: Recommended for intermediate to long-term storage (up to 2 years) to slow down potential degradation pathways[2]. This is a good general-purpose storage condition.

  • -20°C: The best option for long-term archival storage (3 years or more) to ensure maximum stability[2].

When in doubt, colder and drier conditions are generally safer for preserving the integrity of the compound.

Q3: Is it necessary to store this compound under an inert atmosphere (e.g., argon or nitrogen)?

A3: While the compound is generally stable in air for shorter periods, for long-term storage, an inert atmosphere is highly recommended. This is a best practice for any valuable research compound to prevent slow oxidative degradation over time. If you do not have access to a glovebox or inert gas line, ensuring the container is tightly sealed with minimal headspace is a practical alternative.

Q4: Is this compound sensitive to light?

A4: Some pyrrolidinone derivatives have been shown to be sensitive to light, which can promote degradation[3][4]. Therefore, it is prudent to protect this compound from light. Store the compound in an amber vial or a light-blocking container. If stored in a clear container, place it inside a dark cabinet or wrap the container in aluminum foil.

Q5: What is the expected shelf life of this compound?

A5: Under ideal storage conditions (-20°C, dry, dark, inert atmosphere), a shelf life of up to 1095 days (3 years) can be expected[5]. However, the actual shelf life will depend on the specific storage conditions and handling practices. It is always recommended to re-analyze the material if it has been in storage for an extended period, especially if it is being used in a cGMP environment.

Troubleshooting Guide

This section addresses common issues that may be encountered during the storage and handling of this compound.

Issue 1: Compound has become discolored (yellowish or brownish tint).
  • Potential Cause 1: Oxidation. Exposure to air, especially in the presence of light and/or elevated temperatures, can lead to oxidative degradation.

    • Solution: For future storage, ensure the compound is in a tightly sealed container, preferably under an inert atmosphere, and protected from light. For the existing material, its purity should be assessed by an appropriate analytical method (e.g., HPLC, LC-MS) before use.

  • Potential Cause 2: Contamination. Accidental introduction of impurities during handling can cause discoloration.

    • Solution: Review handling procedures to minimize the risk of cross-contamination. Use clean spatulas and weighing instruments. If the purity is compromised, purification may be necessary, depending on the application.

Issue 2: The powder has clumped together or appears moist.
  • Potential Cause: Hygroscopicity. The compound has likely absorbed moisture from the air. Carboxylic acids can be hygroscopic.

    • Solution: Store the compound in a desiccator, preferably under vacuum, to remove absorbed water. For future storage, use a container with a tight-fitting cap and consider storing it inside a desiccator or a dry box. When handling, minimize the time the container is open to the atmosphere, especially in humid environments.

Issue 3: Inconsistent results in experiments using a previously stored batch.
  • Potential Cause 1: Degradation. The compound may have degraded over time due to improper storage. The lactam ring could be susceptible to hydrolysis, and the carboxylic acid can undergo various reactions.

    • Solution: The purity of the stored material must be verified. We recommend using a stability-indicating analytical method, such as reverse-phase HPLC, to check for the presence of degradation products. Compare the analytical profile to that of a new, unopened lot if available.

  • Potential Cause 2: Non-homogeneity. If the material has been stored for a long time, it may no longer be perfectly homogeneous.

    • Solution: Before taking a sample, ensure the entire batch is at room temperature (if stored cold) and gently mix the powder by inverting the container several times.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Aliquot: Upon receiving the compound, if you do not intend to use it all at once, aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Atmosphere: If possible, flush each vial with a gentle stream of an inert gas (argon or nitrogen) for 10-15 seconds before sealing.

  • Seal Tightly: Use vials with high-quality, tight-fitting caps (e.g., PTFE-lined caps).

  • Protect from Light: Place the sealed vials in a light-blocking secondary container (e.g., an amber bag or a small box).

  • Store Cold: Place the secondary container in a -20°C freezer.

  • Log Information: Maintain a detailed log of the compound's storage location, date of receipt, and dates the container is opened.

Protocol 2: Re-analysis of Stored Compound
  • Sample Preparation:

    • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

    • Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution).

  • Analytical Method:

    • Use a validated stability-indicating HPLC method. A C18 reverse-phase column is often a good starting point.

    • The mobile phase will depend on the specific method but could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape for the carboxylic acid.

    • Use a UV detector set to an appropriate wavelength to detect the aromatic ring of the phenylethyl group.

  • Data Analysis:

    • Compare the chromatogram of the stored sample to a reference chromatogram (if available) or the certificate of analysis.

    • Look for the appearance of new peaks (degradation products) or a decrease in the area of the main peak. Calculate the purity of the sample.

Data and Visualization

Table 1: Recommended Storage Conditions Summary
Storage DurationTemperatureAtmosphereLight Protection
Short-Term (< 3 months)Room Temperature (15-25°C)Tightly SealedRecommended
Medium-Term (3-24 months)Refrigerated (2-8°C)Tightly SealedRequired
Long-Term (> 24 months)Frozen (≤ -20°C)Inert Gas RecommendedRequired
Diagram 1: Decision Tree for Storage and Handling

StorageDecisionTree start Compound Received short_term Short-Term Use? (< 3 months) start->short_term Yes long_term Long-Term Storage? (> 3 months) start->long_term No store_rt Store at Room Temp Tightly Sealed Protect from Light short_term->store_rt aliquot Aliquot into smaller vials long_term->aliquot end_use Ready for Use store_rt->end_use inert Flush with Inert Gas (Ar or N2) aliquot->inert seal Seal Tightly inert->seal protect_light Use Light-Blocking Container seal->protect_light storage_temp Select Storage Temp protect_light->storage_temp fridge 2-8°C (Up to 2 years) storage_temp->fridge Medium-Term freezer ≤ -20°C (> 2 years) storage_temp->freezer Long-Term fridge->end_use freezer->end_use TroubleshootingWorkflow start Issue Observed (e.g., discoloration, clumping, inconsistent results) check_storage Review Storage History: - Temperature? - Light Exposure? - Container Seal? start->check_storage is_physical Physical Change? (Clumping, Discoloration) check_storage->is_physical Yes is_performance Performance Issue? (Inconsistent Results) check_storage->is_performance No clumping Hygroscopicity Suspected is_physical->clumping Clumping discoloration Oxidation/Contamination Suspected is_physical->discoloration Discoloration reanalyze Action: Re-analyze purity (e.g., HPLC, LC-MS) is_performance->reanalyze desiccate Action: Desiccate under vacuum. Re-evaluate. clumping->desiccate discoloration->reanalyze desiccate->reanalyze purity_ok Purity Acceptable? reanalyze->purity_ok use_caution Use with Caution or for Non-Critical Apps purity_ok->use_caution No, Minor Impurities purify_discard Purify or Discard purity_ok->purify_discard No, Significant Degradation proceed Proceed with Experiment purity_ok->proceed Yes use_caution->proceed

Caption: Workflow for troubleshooting common storage issues.

References

  • ResearchGate. (2023). Pyrrolidone based one-component photoinitiator for improving the storage stability of photocurable materials to sunlight via two beams of light excitation | Request PDF. [Link]

  • ResearchGate. (2021). Visible-Light-Promoted Synthesis of Pyrrolidinone Derivatives via Rose Bengal as a Photoredox Catalyst and Their Photophysical Studies. [Link]

Sources

preventing byproduct formation in 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a specific focus on identifying and preventing the formation of key byproducts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users in a direct question-and-answer format.

Q1: What is the most common and straightforward method for synthesizing this compound?

The most prevalent and efficient method is the direct condensation of itaconic acid with 2-phenylethylamine .[1][2][3] This reaction involves a tandem Michael addition followed by an intramolecular amidation (lactamization). Typically, the reaction is performed by heating the two starting materials, either neat (solvent-free) or in a suitable solvent like water or acetic acid, to drive the cyclization and dehydration.[1][2]

  • dot

    reaction_pathway cluster_reactants Reactants cluster_process Process itaconic_acid Itaconic Acid intermediate Acyclic Amide Intermediate (via Michael Addition) itaconic_acid->intermediate + Amine phenylethylamine 2-Phenylethylamine phenylethylamine->intermediate heating Heat (Δ) ~120-150°C intermediate->heating Intramolecular Amidation product 5-Oxo-1-(2-phenylethyl)pyrrolidine- 3-carboxylic acid heating->product water H₂O heating->water - (Dehydration)

Caption: General synthesis pathway for the target compound.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a common problem that can usually be traced to one of three areas: incomplete reaction, formation of side products, or losses during workup and purification.

  • Incomplete Reaction: Ensure your reaction is going to completion. Monitor it using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after an extended period, consider increasing the reaction temperature or time. However, be cautious, as excessive heat can lead to byproduct formation (see Q3).

  • Byproduct Formation: The most significant cause of yield loss is often the diversion of starting materials into unwanted side reactions. The primary culprits are decarboxylation and oligomerization. These are discussed in detail below.

  • Purification Losses: The standard purification involves an acid-base extraction where the product is dissolved in an aqueous base and then precipitated by re-acidification.[2] Losses can occur if the pH is not carefully controlled or if the product has some solubility in the aqueous or organic layers during washing steps. Ensure complete precipitation by adjusting the pH to approximately 2-3.

Q3: I'm observing a significant byproduct that appears to be the decarboxylated version of my product. How can I prevent this?

This is the most frequently encountered byproduct. The target molecule, being a substituted β-keto acid analog, is susceptible to decarboxylation (loss of CO₂) under harsh thermal conditions.

Causality: The carboxyl group at the 3-position is activated by the carbonyl group at the 5-position. At high temperatures, the molecule can form a cyclic transition state that facilitates the elimination of carbon dioxide.

Troubleshooting & Prevention:

  • Temperature Control: This is the most critical parameter. While heat is required to drive the cyclization, excessive temperatures will favor decarboxylation. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate.

  • Reaction Time: Do not heat the reaction mixture for longer than necessary. Once the reaction is complete (as determined by TLC/LC-MS), proceed with the workup immediately.

  • Solvent Choice: Performing the reaction in a high-boiling solvent can help maintain a consistent and controlled temperature compared to neat conditions. Water or acetic acid are often used.[1][2]

Reaction TemperatureTime to CompletionTarget Product YieldDecarboxylated Byproduct
120°C10-12 hours~85%< 5%
140°C4-6 hours~90%~8%
160°C1-2 hours~70%> 25%
Table reflects illustrative data to show experimental trends.
  • dot

    decarboxylation cluster_info Troubleshooting Logic main_product Target Product (5-Oxo-1-(...)-3-carboxylic acid) byproduct Decarboxylated Byproduct (1-(2-phenylethyl)pyrrolidin-2-one) main_product->byproduct Excess Heat (Δ) (>150°C) co2 CO₂ start High Byproduct Level? q1 Is Temp > 150°C? start->q1 s1 Reduce Temp to 120-140°C Range q1->s1 Yes q2 Is Reaction Time Excessive? q1->q2 No s2 Monitor reaction and stop when complete q2->s2 Yes

Caption: Decarboxylation byproduct formation and troubleshooting logic.

Q4: My final product seems impure with high molecular weight species. Could this be polymerization?

Yes, this is a possibility, though less common than decarboxylation. Itaconic acid itself can undergo polymerization at high temperatures. Additionally, side-reactions between the product and unreacted starting materials can form dimers or oligomers.

Troubleshooting & Prevention:

  • Stoichiometry: Use a precise 1:1 molar ratio of itaconic acid to 2-phenylethylamine. A large excess of itaconic acid can lead to the formation of poly(itaconic acid) or related oligomers.

  • Controlled Addition: For larger scale reactions, consider a semi-batch process where one reactant is added slowly to the other at reaction temperature. This maintains a low instantaneous concentration of the added reactant, minimizing its ability to self-react.

  • Thorough Purification: The acid-base workup described below is very effective at removing polymeric impurities, which are typically less soluble in the aqueous base.

Experimental Protocols
Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield while minimizing the formation of the decarboxylated byproduct.

Materials:

  • Itaconic acid (1.0 eq)

  • 2-Phenylethylamine (1.0 eq)

  • Deionized Water (approx. 2 mL per gram of itaconic acid)

  • 5% Hydrochloric Acid

  • 5% Sodium Hydroxide

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add itaconic acid (1.0 eq), 2-phenylethylamine (1.0 eq), and deionized water.

  • Equip the flask with a reflux condenser and begin stirring.

  • Heat the mixture to a gentle reflux (approximately 100-105°C) and maintain for 12 hours. Self-Validation: The use of water as a solvent provides excellent temperature control, preventing overheating that leads to decarboxylation.

  • Monitor the reaction progress via TLC (e.g., using a 9:1 DCM:Methanol mobile phase). The reaction is complete when the starting amine spot has been consumed.

  • After cooling to room temperature, add 5% hydrochloric acid until the pH is ~2. This may cause an initial precipitation of the crude product.

  • Stir the mixture for 5 minutes.

  • Filter the crude solid, wash with cold deionized water, and proceed to the purification protocol.

Protocol 2: Purification via Acid-Base Extraction

This method effectively separates the desired carboxylic acid product from neutral byproducts like the decarboxylated species.[2]

Procedure:

  • Take the crude solid obtained from the synthesis and dissolve it in a 5% aqueous solution of sodium hydroxide. Use the minimum amount of base required for full dissolution. Expert Insight: The desired product forms a water-soluble sodium carboxylate salt. Neutral byproducts will remain insoluble or sparingly soluble.

  • Stir the solution for 15-20 minutes. If any solid remains, filter it off. This removes neutral impurities.

  • Slowly add 5% hydrochloric acid to the clear filtrate with vigorous stirring.

  • The purified product will precipitate as a white solid as the solution becomes acidic. Continue adding acid until the pH of the mixture is between 2 and 3.

  • Allow the suspension to stir in an ice bath for 30 minutes to maximize crystallization.

  • Filter the purified solid, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum at 50-60°C.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm identity and purity.

References
  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.Russian Chemical Bulletin (2022).
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.Pharmaceuticals (2022).
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.Molecules (2016).
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.Molecules (2021).

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for scaling up this important synthesis. Our goal is to equip you with the knowledge to confidently and efficiently move from lab-scale to larger-scale production.

I. Synthesis Overview & Mechanism

The synthesis of this compound is typically achieved through a Michael addition-cyclization cascade. This reaction involves the conjugate addition of 2-phenylethylamine to itaconic acid, followed by an intramolecular condensation to form the pyrrolidinone ring. The reaction is often driven by thermal energy, either with or without a solvent.

Reaction_Mechanism Itaconic_Acid Itaconic Acid Intermediate Michael Adduct (Intermediate) Itaconic_Acid->Intermediate Michael Addition 2_Phenylethylamine 2-Phenylethylamine 2_Phenylethylamine->Intermediate Product This compound Intermediate->Product Intramolecular Condensation (-H₂O) Water H₂O Intermediate->Water

Caption: Reaction pathway for the synthesis of this compound.

II. Experimental Protocols

This section provides a detailed, step-by-step methodology for both lab-scale and a projected scaled-up synthesis.

A. Lab-Scale Synthesis (0.1 mol)

Reagents:

ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Equiv.
Itaconic Acid130.1013.010.101.0
2-Phenylethylamine121.1812.120.101.0
Deionized Water18.02100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic acid (13.01 g, 0.10 mol) and deionized water (100 mL).

  • Stir the mixture to dissolve the itaconic acid. Gentle heating may be applied if necessary.

  • Slowly add 2-phenylethylamine (12.12 g, 0.10 mol) to the flask. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the volume of water under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

B. Scaled-Up Synthesis (10 mol)

Reagents:

ReagentMolar Mass ( g/mol )Amount (kg)MolesMolar Equiv.
Itaconic Acid130.101.30101.0
2-Phenylethylamine121.181.21101.0
Deionized Water18.025 L--

Procedure:

  • To a 10 L glass reactor equipped with a mechanical stirrer, heating mantle, and a reflux condenser, charge itaconic acid (1.30 kg, 10 mol) and deionized water (5 L).

  • Stir the mixture until the itaconic acid is fully dissolved.

  • Carefully add 2-phenylethylamine (1.21 kg, 10 mol) to the reactor via an addition funnel over 30-60 minutes to control the initial exotherm.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Monitor the reaction for completion.

  • Cool the reactor to 10-15°C to promote crystallization.

  • Isolate the product by centrifugation or filtration.

  • Wash the product cake with cold deionized water (2 x 500 mL).

  • Dry the product in a suitable dryer until the desired solvent content is reached.

III. Troubleshooting Guide

Troubleshooting_Guide Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Products Presence of Side Products Start->Side_Products Purification_Issues Purification Issues Start->Purification_Issues Solution_LY Solutions: - Increase reaction time/temp - Optimize crystallization conditions - Minimize water in washes Low_Yield->Solution_LY Potential Causes: - Incomplete reaction - Product loss during workup Solution_IR Solutions: - Extend reflux time - Ensure adequate agitation - Consider a higher boiling solvent (e.g., toluene with Dean-Stark) Incomplete_Reaction->Solution_IR Potential Causes: - Insufficient reaction time/temp - Poor mixing at scale Solution_SP Solutions: - Maintain precise temperature control - Consider an inert atmosphere - Slower addition of amine Side_Products->Solution_SP Potential Causes: - Decarboxylation at high temp - Polymerization of itaconic acid Solution_PI Solutions: - Recrystallization from a different solvent (e.g., ethanol/water) - pH adjustment during workup - Slurry wash with a non-solvent Purification_Issues->Solution_PI Potential Causes: - Oily product - Co-precipitation of starting materials

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My yield is significantly lower than expected after scaling up. What are the likely causes and how can I improve it?

A1: Low yields on a larger scale can often be attributed to a few key factors:

  • Incomplete Reaction: Heat transfer and mixing are less efficient in larger reactors. This can lead to localized "cold spots" and areas of poor reactant mixing, resulting in an incomplete reaction.

    • Solution: Increase the reaction time and ensure your mechanical stirrer is providing adequate agitation for the vessel size.

  • Product Loss During Workup: The solubility of your product in the mother liquor may be higher than anticipated. Excessive washing can also lead to significant product loss.

    • Solution: Minimize the volume of wash solvent. You can also cool the mother liquor to a lower temperature to maximize precipitation.

  • Side Reactions: At elevated temperatures for extended periods, side reactions such as decarboxylation of itaconic acid or the product can occur.

    • Solution: Ensure precise temperature control. A slow, controlled addition of the amine at the start of the reaction can also help to mitigate side reactions by controlling the initial exotherm.

Q2: I'm observing significant amounts of starting material in my crude product even after extended reaction times. What should I do?

A2: This points towards an incomplete reaction.

  • Reaction Conditions: The reflux in water might not be providing a high enough temperature for the reaction to go to completion on a larger scale.

    • Solution: You could consider using a higher-boiling solvent like toluene and a Dean-Stark trap to remove the water formed during the condensation, which will drive the reaction to completion.

  • Purity of Starting Materials: Ensure that your itaconic acid and 2-phenylethylamine are of high purity. Impurities can sometimes inhibit the reaction.

    • Solution: Check the specifications of your starting materials and consider re-purification if necessary.

Q3: My final product is an oil and is difficult to crystallize. How can I isolate a solid product?

A3: Oiling out can be a common issue, especially if there are impurities present.

  • Recrystallization: The current solvent system (water) may not be ideal for crystallization.

    • Solution: Try recrystallizing from a different solvent system. A mixture of ethanol and water, or isopropanol, could be effective.

  • pH Adjustment: The pH of the solution can affect the solubility of your carboxylic acid product.

    • Solution: After the reaction is complete, try adjusting the pH of the cooled solution. Acidifying to a pH of around 3-4 can sometimes promote precipitation of the carboxylic acid.

  • Seeding: If you have a small amount of solid product from a previous batch, adding a seed crystal to the cooled solution can initiate crystallization.

IV. Frequently Asked Questions (FAQs)

Q1: Is a solvent necessary for this reaction?

A1: While a solvent-free reaction at high temperatures (e.g., 140-165°C) is possible, using a solvent like water offers several advantages for scaling up.[1] It allows for better temperature control, easier handling of materials, and can facilitate product isolation through precipitation upon cooling.[2]

Q2: What is the best way to monitor the progress of the reaction?

A2: For a research lab setting, Thin Layer Chromatography (TLC) is a quick and effective method. For larger scale production, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will provide more accurate and quantitative results.

Q3: What are the key safety precautions I should take?

A3:

  • 2-Phenylethylamine: This substance is corrosive and can cause severe skin burns and eye damage.[3][4][5] It is also toxic if swallowed.[4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]

  • Itaconic Acid: This is an irritant to the skin, eyes, and respiratory system.[6][7][8] Avoid inhaling the dust and ensure good ventilation.[2][6][8] Standard PPE should be worn.[2][6]

Q4: How can I confirm the identity and purity of my final product?

A4: The structure and purity of this compound can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity.

  • Melting Point: A sharp melting point is indicative of high purity.

V. References

  • Metasci. (n.d.). Safety Data Sheet Itaconic acid. Retrieved from [Link]

  • American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved from [Link]

  • Serkov, S. A., Sigay, N. V., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin.

Sources

Validation & Comparative

Validating the Biological Activity of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid: A Comparative Guide to Anticancer Screening

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of the novel chemical entity, 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid. Given the prevalence of the pyrrolidine scaffold in pharmacologically active compounds, particularly in oncology, we will proceed under the hypothesis that this molecule possesses anticancer properties.[1][2] Our objective is to present a robust, multi-tiered experimental workflow designed to rigorously test this hypothesis, compare its performance against established and structurally related molecules, and provide initial insights into its mechanism of action.

This document is structured not as a rigid protocol, but as a logical progression of scientific inquiry. We will explain the causality behind each experimental choice, ensuring that the described workflow forms a self-validating system for assessing the compound's potential as a therapeutic agent.

The Strategic Framework: A Tiered Approach to Validation

When confronted with a novel compound, a phased approach is crucial to manage resources effectively while building a coherent biological narrative. We will employ a three-tiered screening cascade, moving from broad phenotypic effects to more specific mechanistic questions. This strategy ensures that we only commit to more complex, resource-intensive assays after establishing a foundational, dose-dependent biological effect.

Our validation workflow is visualized below. This cascade is designed to triage compounds efficiently, providing clear decision points for advancing a candidate from initial "hit" to a validated lead.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Validation & Phenotypic Profiling cluster_2 Tier 3: Mechanistic Insight T1_Aim Objective: Establish cytotoxic or cytostatic activity. Determine effective concentration range. T1_Assay MTT Cell Viability Assay (Broad Spectrum Cytotoxicity) T1_Aim->T1_Assay assesses T2_Aim Objective: Confirm cell death. Differentiate between apoptosis and necrosis. T1_Assay->T2_Aim Positive Hit (IC50 determined) Stop1 Stop or Re-evaluate T1_Assay->Stop1 No Activity T2_Assay Annexin V-FITC / PI Staining (Flow Cytometry for Apoptosis Detection) T2_Aim->T2_Assay quantifies T3_Aim Objective: Verify involvement of key apoptotic pathways. T2_Assay->T3_Aim Apoptosis Confirmed Stop2 Stop or Re-evaluate T2_Assay->Stop2 Necrotic Profile or No Effect T3_Assay Caspase-3/7 Activity Assay (Executioner Caspase Activation) T3_Aim->T3_Assay measures Conclusion Proceed to Target ID & In Vivo Models T3_Assay->Conclusion Mechanism Supported

Caption: Tiered Experimental Validation Workflow.

Selection of Comparators and Model System

To contextualize the activity of our topic compound, This compound (Compound X) , we must include appropriate controls. The choice of these comparators is as critical as the assays themselves.

  • Positive Control: Doxorubicin. A well-characterized anthracycline antibiotic used widely in chemotherapy. Its primary mechanisms include DNA intercalation and inhibition of topoisomerase II, ultimately inducing a robust apoptotic response.[3][4] This provides a benchmark for high-potency anticancer activity.

  • Structural Analog: N-(2-phenylethyl)pyrrolidin-2-one (Analog Y). This compound shares the N-phenylethyl pyrrolidinone core but lacks the carboxylic acid group at the 3-position. This allows us to probe the contribution of the carboxylic acid moiety to the hypothesized biological activity. It serves not as a presumed "inactive" control, but as a direct structural comparison to generate structure-activity relationship (SAR) insights.

  • Vehicle Control: Dimethyl Sulfoxide (DMSO). The solvent used to dissolve the test compounds. It is essential to ensure that the observed effects are not artifacts of the solvent.

Model System: HCT116 Cell Line

We have selected the HCT116 human colorectal carcinoma cell line as our initial model system.[4][5] This line is a well-established and robust model for anticancer drug screening.[6][7] It is an adherent, epithelial-like cell line, which is amenable to the microscopic and plate-reader-based assays outlined in this guide.[5]

Tier 1: Primary Screening for Cytotoxicity

Objective: The first crucial step is to determine if Compound X exhibits any effect on cancer cell viability and to establish a dose-response relationship. The MTT assay is a reliable, high-throughput colorimetric assay for this purpose.

Principle of the MTT Assay: This assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[7][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X, Doxorubicin, and Analog Y in culture medium. A typical starting range would be from 100 µM down to 1 nM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[9]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results should be summarized in a table and used to generate dose-response curves to calculate the half-maximal inhibitory concentration (IC50).

CompoundIC50 (µM) on HCT116 Cells (72h)
Compound X Experimental Value
Doxorubicin Experimental Value (Expected: low µM)
Analog Y Experimental Value
Vehicle (DMSO) >100 µM (or highest concentration tested)

Progression Criterion: If Compound X shows a dose-dependent inhibition of cell viability with a measurable IC50 value, it warrants progression to Tier 2. A significant difference between the IC50 of Compound X and Analog Y would suggest the carboxylic acid is crucial for its activity.

Tier 2: Validation of Apoptotic Cell Death

Objective: Cytotoxicity observed in the MTT assay can result from either programmed cell death (apoptosis) or uncontrolled cell death (necrosis). A desirable anticancer agent typically induces apoptosis. This tier aims to confirm the mode of cell death.

Principle of the Annexin V/Propidium Iodide (PI) Assay: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[5] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[6] Flow cytometry can then distinguish between four populations:

  • Viable Cells: Annexin V- / PI-

  • Early Apoptotic Cells: Annexin V+ / PI-

  • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

  • Necrotic Cells: Annexin V- / PI+

Experimental Protocol: Annexin V/PI Staining
  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates. Once they reach ~70% confluency, treat them with Compound X, Doxorubicin, and Analog Y at concentrations equivalent to their respective IC50 and 2x IC50 values for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[6]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Data Presentation and Interpretation

Data should be presented as the percentage of cells in each quadrant. A significant increase in the Annexin V+ populations (early and late apoptotic) for Compound X-treated cells compared to the vehicle control would confirm an apoptotic mechanism.

Treatment (Concentration)% Viable (AnnV-/PI-)% Early Apoptotic (AnnV+/PI-)% Late Apoptotic/Necrotic (AnnV+/PI+)
Vehicle Control>90%<5%<5%
Compound X (IC50) Experimental ValueExperimental ValueExperimental Value
Compound X (2x IC50) Experimental ValueExperimental ValueExperimental Value
Doxorubicin (IC50) Experimental ValueExperimental ValueExperimental Value
Analog Y (IC50) Experimental ValueExperimental ValueExperimental Value

Progression Criterion: Clear evidence that Compound X induces apoptosis in a dose-dependent manner justifies moving to Tier 3 to probe the specific molecular machinery involved.

Tier 3: Initial Mechanistic Investigation

Objective: Having confirmed that Compound X induces apoptosis, we now seek to understand which biochemical pathway it activates. A key feature of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary "executioner" caspases, responsible for cleaving key cellular substrates to orchestrate cell death.

Principle of the Caspase-3/7 Activity Assay: This assay uses a specific substrate for Caspase-3 and -7 (e.g., a peptide sequence like DEVD) linked to a reporter molecule (fluorophore or chromophore). When executioner caspases become active in apoptotic cells, they cleave the substrate, releasing the reporter and generating a measurable signal that is proportional to caspase activity.

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed HCT116 cells in a white-walled 96-well plate suitable for luminescence readings. Treat cells as described for the Annexin V assay (IC50 and 2x IC50 concentrations) for a shorter duration (e.g., 6, 12, or 24 hours) to capture peak enzyme activity.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.[11]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[11]

  • Incubation: Mix the contents on a plate shaker at low speed for 5 minutes. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Presentation and Hypothetical Pathway

Results are typically presented as a fold-change in luminescence relative to the vehicle-treated control cells.

Treatment (Concentration)Fold Increase in Caspase-3/7 Activity (vs. Vehicle)
Vehicle Control1.0
Compound X (IC50) Experimental Value
Compound X (2x IC50) Experimental Value
Doxorubicin (IC50) Experimental Value
Analog Y (IC50) Experimental Value

A significant, dose-dependent increase in caspase-3/7 activity provides strong evidence that Compound X acts through the canonical caspase-dependent apoptotic pathway.

G CompoundX Compound X (this compound) UnknownTarget Hypothetical Target (e.g., Kinase, Receptor) CompoundX->UnknownTarget binds/inhibits Mitochondria Mitochondrial Stress (Bcl-2 family modulation) UnknownTarget->Mitochondria signals CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Initiator Caspase-9 (Activated) Apoptosome->Caspase9 Caspase37 Executioner Caspases (Caspase-3, Caspase-7) Caspase9->Caspase37 activates Substrates Cellular Substrate Cleavage (e.g., PARP) Caspase37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical Intrinsic Apoptotic Pathway Activated by Compound X.

Conclusion

This guide outlines a logical and efficient workflow for the initial validation of This compound as a potential anticancer agent. By progressing through a tiered system of cytotoxicity screening, apoptosis confirmation, and mechanistic investigation, researchers can build a robust data package. The objective comparison against a potent standard (Doxorubicin) and a close structural analog provides essential context for evaluating the compound's potency and the contribution of its key functional groups. Positive results from this cascade would provide a strong rationale for advancing the compound into more complex studies, such as target identification, selectivity profiling against other cell lines, and eventual in vivo efficacy models.

References

  • Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical Pharmacology, 57(7), 727-741.
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics, 21(7), 440–446.
  • Martin, S. J., Reutelingsperger, C. P., McGahon, A. J., Rader, J. A., van Schie, R. C., LaFace, D. M., & Green, D. R. (1995). Early redistribution of plasma membrane phosphatidylserine is a general feature of apoptosis regardless of the initiating stimulus: inhibition by overexpression of Bcl-2 and Abl. The Journal of Experimental Medicine, 182(5), 1545-1556.
  • Denard, B., Lee, C., & Ye, J. (2012).
  • Mistry, I. N., & Micallef, J. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
  • Creative Bioarray. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Cytion.
  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(22), e3814.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • CLYTE Technologies. (2025).
  • Abayev, E. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Bio-protocol Exchange.
  • BenchChem. (n.d.). Application Notes: (R)-Pyrrolidine-3-carboxylic acid in the Synthesis of Bioactive Molecules. BenchChem.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • Kairytė, K., Mickevičius, V., & Vaickelionienė, R. (2024). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804.
  • McPhee, K., Bekic, M., & Frolova, L. (2025). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. ACS Fall 2025.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay.
  • Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978-3984.
  • Kairytė, K., Petraitis, T., Mickevičius, V., & Vaickelionienė, R. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.
  • Cytion. (n.d.). HCT116 Cell Line: A Comprehensive Guide to Colorectal Cancer Research. Cytion.
  • Wikipedia contributors. (2023). HCT116 cells. Wikipedia.
  • ATCC. (n.d.). HCT 116 (CCL-247).
  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Boster Biological Technology.
  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.
  • Asano, Y., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(26), 5585-5593.
  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices.

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A Comparative Guide to 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid and Other Pyrrolidine Derivatives for Neuro-centric Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid with other notable pyrrolidine derivatives, providing a technical resource for researchers, scientists, and professionals in drug development. The focus is on the potential nootropic and neuroprotective applications of this class of compounds, underpinned by a critical analysis of their structure-activity relationships and the experimental methodologies required for their evaluation.

Introduction: The Enduring Potential of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, celebrated for its versatile stereochemistry and its presence in a multitude of biologically active compounds.[1][2] Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space that is often advantageous for target binding compared to flat aromatic systems.[1] This guide focuses on this compound, a specific derivative, and contextualizes its potential by comparing it with the archetypal nootropic, Piracetam, and other relevant pyrrolidine-based compounds. While direct experimental data on this compound is limited in publicly accessible literature, its structural features suggest intriguing possibilities for neurological research, which we will explore through a comparative lens.

Synthesis and Physicochemical Properties: A Foundation for Biological Exploration

The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives is generally achieved through the condensation of a primary amine with itaconic acid.[3][4] This versatile reaction allows for the introduction of a wide array of substituents at the N-1 position, significantly influencing the molecule's physicochemical and biological properties. In the case of this compound, the phenylethyl group at the N-1 position is of particular interest due to its potential to modulate lipophilicity and facilitate passage across the blood-brain barrier.

Below is a comparative table of the key physicochemical properties of this compound and the benchmark nootropic, Piracetam.

PropertyThis compoundPiracetam
Molecular Formula C13H15NO3C6H10N2O2
Molecular Weight 233.27 g/mol [5]142.16 g/mol [6]
Structure 2-pyrrolidone ring with a phenylethyl group at N-1 and a carboxylic acid at C-32-pyrrolidone ring with an acetamide group at N-1[6]
Predicted LogP ~1.5 (estimation)-1.03 (experimental)[6]

The higher estimated LogP of this compound compared to Piracetam suggests a greater lipophilicity, which could influence its pharmacokinetic profile, including absorption and brain penetration.

Comparative Biological Activity: Nootropic and Neuroprotective Potential

A study comparing the novel pyrrolidine derivative 1-(2-naphthyloxymethylcarbonyl) pyrrolidine (PP-20/DPJ) with Piracetam in an aluminum-induced neurotoxicity model in rats demonstrated that both compounds were equally effective at improving short-term memory and cognitive behavior.[1] Both agents also elevated acetylcholinesterase and Mg²⁺-ATPase activity, suggesting a role as both cognitive enhancers and metabolic enhancers.[1] This provides a framework for hypothesizing that the N-1 substituent of the pyrrolidone core is a key determinant of biological activity. The phenylethyl group in this compound, being a lipophilic and bulky substituent, could potentially confer significant interaction with biological targets.

Furthermore, various derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for a range of biological activities, including anticancer and antimicrobial effects.[4][11] This highlights the versatility of this scaffold in generating compounds with diverse pharmacological profiles.

Experimental Protocols: A Guide to Evaluating Neuroprotective and Nootropic Agents

To rigorously assess the potential of this compound and compare it to other pyrrolidine derivatives, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols are designed to be self-validating, with clear endpoints and controls.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity Model

This assay evaluates the ability of a compound to protect neurons from glutamate-induced cell death, a common mechanism in neurodegenerative diseases.

Principle: Excessive glutamate receptor activation leads to an influx of Ca²⁺, triggering a cascade of events culminating in neuronal apoptosis or necrosis. A neuroprotective agent will mitigate this effect.

Step-by-Step Methodology:

  • Cell Culture: Primary cortical neurons are isolated from neonatal rats and cultured in a neurobasal medium supplemented with B27 and L-glutamine. Cells are seeded in 96-well plates and allowed to mature for 7-10 days.

  • Compound Pre-treatment: The test compound (e.g., this compound) and a positive control (e.g., a known neuroprotective agent) are dissolved in a vehicle (e.g., DMSO) and added to the cell culture medium at various concentrations for a pre-incubation period of 24 hours.

  • Glutamate Challenge: A solution of glutamate is added to the wells to a final concentration known to induce significant cell death (e.g., 50 µM). A set of wells without glutamate serves as a negative control.

  • Incubation: The cells are incubated with glutamate for 24 hours.

  • Viability Assessment: Cell viability is quantified using an MTT assay. The MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. Dose-response curves are generated to determine the EC₅₀ of the test compound.

Workflow Diagram:

G cluster_0 In Vitro Neuroprotection Assay prep Prepare Primary Cortical Neuron Culture treat Pre-treat with Test Compound (24h) prep->treat Mature neurons induce Induce Excitotoxicity with Glutamate (24h) treat->induce Protect neurons assess Assess Cell Viability (MTT Assay) induce->assess Measure formazan production analyze Analyze Data and Determine EC50 assess->analyze Calculate viability

Caption: Workflow for the in vitro neuroprotection assay.

In Vivo Nootropic Activity Assessment: Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform. Improvements in escape latency and path length over successive trials indicate learning and memory function.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are housed individually and acclimatized to the experimental room for at least one week before the experiment.

  • Drug Administration: The test compound (e.g., this compound), a positive control (e.g., Piracetam), and a vehicle control are administered orally or intraperitoneally for a specified period (e.g., 7 days) before and during the testing period.

  • Acquisition Phase (Learning): For 4 consecutive days, each rat undergoes four trials per day. In each trial, the rat is placed in a circular pool of opaque water and allowed to swim until it finds a hidden platform. The starting position is varied for each trial. If the rat does not find the platform within 60 seconds, it is gently guided to it. The time to find the platform (escape latency) and the path taken are recorded using a video tracking system.

  • Probe Trial (Memory): On the 5th day, the platform is removed, and the rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Data Analysis: The escape latencies during the acquisition phase are analyzed to assess learning. The time spent in the target quadrant during the probe trial is analyzed to assess memory retention.

Logical Relationship Diagram:

G cluster_1 Morris Water Maze Logic Drug Drug Administration (Test Compound vs. Control) Learning Acquisition Trials (Escape Latency) Drug->Learning Influences Memory Probe Trial (Time in Target Quadrant) Learning->Memory Leads to Outcome Assessment of Nootropic Effect Memory->Outcome Determines

Caption: Logical flow of the Morris Water Maze experiment.

Signaling Pathways in Neuroprotection

The neuroprotective effects of many compounds are mediated through the modulation of specific signaling pathways. One such critical pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which plays a central role in the cellular defense against oxidative stress.

Nrf2-ARE Signaling Pathway Diagram:

G cluster_2 Nrf2-ARE Signaling Pathway cluster_3 Nrf2-ARE Signaling Pathway OS Oxidative Stress Keap1 Keap1 OS->Keap1 Induces conformational change Compound Neuroprotective Compound (e.g., Pyrrolidine Derivative) Compound->Keap1 Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Ub Ubiquitination & Degradation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nrf2_Keap1->Ub Leads to Nrf2->Nrf2_Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates transcription of Protection Cellular Protection Genes->Protection Results in

Caption: The Nrf2-ARE antioxidant response pathway.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich class of pyrrolidine derivatives. While direct comparative data on its biological activity is currently lacking, its structural similarity to other bioactive pyrrolidines, particularly in the context of nootropic and neuroprotective research, warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for such an evaluation. Future research should focus on the synthesis and rigorous biological testing of this compound, alongside a panel of relevant derivatives, to elucidate its structure-activity relationship and determine its potential as a novel therapeutic agent for neurological disorders. The versatility of the 5-oxopyrrolidine-3-carboxylic acid scaffold suggests that with further derivatization and screening, new lead compounds with enhanced potency and selectivity may be discovered.

References

  • Nehru, B., & Sharma, S. (2006). Comparison of 1-(2-naphthyloxymethylcarbonyl) pyrrolidine, PP-20/DPJ, newly synthesized compound with the nootropic drug piracetam. Journal of Applied Toxicology, 26(4), 337-343. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6634. [Link]

  • Šiugždaitė, J., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 999. [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]

  • Löscher, W., & Richter, A. (2000). Piracetam and levetiracetam, two pyrrolidone derivatives, exert antidystonic activity in a hamster model of paroxysmal dystonia. European journal of pharmacology, 391(3), 251–254. [Link]

  • Winblad, B. (2005). Piracetam: a review of the pharmacological and clinical data. CNS drug reviews, 11(2), 169–182. [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science, (4(50)), 23-34. [Link]

  • Serkov, S. A., et al. (2023). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin, 72(5), 1163-1168. [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

  • Chen, Y., et al. (2013). Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats. Journal of neuroscience research, 91(11), 1464–1474. [Link]

  • Kumar, S., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, biochemistry, and behavior, 229, 173602. [Link]

  • ResearchGate. (n.d.). Compounds evaluated in this study. (a) 2-oxo-1-pyrrolidine acetamide (PCT, piracetam). ResearchGate. [Link]

  • Tsvetanov, N., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 13(5), 586. [Link]

  • Amstar. (n.d.). This compound, 97% Purity, C13H15NO3, 10 grams. Amstar. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid analogs. Drawing from a range of studies, we will explore how modifications to this core scaffold influence biological activity, with a focus on antimicrobial, anticancer, and anticonvulsant properties. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of this chemical series.

Introduction: The 5-Oxopyrrolidine-3-carboxylic Acid Scaffold

The 5-oxopyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its synthetic accessibility and the ease with which it can be functionalized at various positions make it an attractive starting point for the development of novel therapeutic agents. The general structure consists of a five-membered lactam ring with a carboxylic acid group at the 3-position, offering a key site for interaction with biological targets. The N-1 position provides a convenient handle for introducing diverse substituents to modulate the physicochemical and pharmacological properties of the analogs. This guide specifically focuses on analogs bearing a 2-phenylethyl group at the N-1 position, a feature known to influence the lipophilicity and binding characteristics of the molecule.

Synthetic Strategies: Building the Analog Library

The synthesis of 5-oxo-1-(substituted)pyrrolidine-3-carboxylic acids is most commonly achieved through a one-pot condensation reaction between itaconic acid and a primary amine.[2][3] This versatile method allows for the introduction of a wide variety of substituents at the N-1 position.

General Synthetic Workflow:

Caption: General synthetic scheme for 5-oxopyrrolidine-3-carboxylic acid analogs.

Further modifications, such as esterification of the carboxylic acid followed by reaction with hydrazine, can be employed to generate hydrazide derivatives, which serve as versatile intermediates for the synthesis of a broader range of analogs, including hydrazones and various heterocyclic derivatives.[4][5]

Experimental Protocol: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid[5]
  • A mixture of 4-aminoacetophenone (0.5 mol), itaconic acid (0.75 mol), and water (100 mL) is refluxed for 12 hours.

  • After reflux, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.

  • The mixture is cooled, and the resulting crystalline solid is collected by filtration.

  • The crude product is washed with water.

  • Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering, and then acidifying the filtrate with hydrochloric acid to a pH of 5.

  • The purified product is collected by filtration, washed with water, and dried.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-oxopyrrolidine-3-carboxylic acid analogs is highly dependent on the nature and position of the substituents on the pyrrolidine and N-1-phenyl rings.

Antimicrobial Activity

Studies have shown that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit promising antimicrobial activity, particularly against Gram-positive bacteria and drug-resistant fungi.[4]

Key SAR Observations for Antimicrobial Activity:

  • N-1 Phenyl Ring Substitution: The presence of a hydroxyl group at the 2-position of the N-1 phenyl ring appears to be important for activity. Dichloro-substitution at the 3 and 5 positions of this ring can further modulate the activity profile.[4]

  • C-3 Position Modification: Conversion of the carboxylic acid at the C-3 position to various hydrazone, azole, and azine moieties has been shown to be a successful strategy for enhancing antimicrobial potency.[4] For instance, a derivative bearing a 5-nitrothiophene substituent demonstrated promising and selective activity against multidrug-resistant Staphylococcus aureus strains.[5]

Antimicrobial_SAR cluster_N1 N-1 Phenyl Ring Substitutions cluster_C3 C-3 Carboxylic Acid Modifications Core 5-Oxo-1-pyrrolidine-3-carboxylic acid N-1 Position C-3 Position N1_sub 2-Hydroxyphenyl: Important for activity 3,5-Dichloro-2-hydroxyphenyl: Modulates activity Core:f1->N1_sub C3_sub Hydrazones, Azoles, Azines: Enhanced potency 5-Nitrothiophene derivative: Activity against MRSA Core:f2->C3_sub

Caption: Key SAR points for antimicrobial activity.

Anticancer Activity

Several 5-oxopyrrolidine derivatives have been investigated for their anticancer properties. The cytotoxic effects of these compounds are often linked to the substituents on the N-1 phenyl ring and modifications at the C-3 position.

Key SAR Observations for Anticancer Activity:

  • N-1 Phenyl Ring Substitution: A 3,5-dichloro-2-hydroxyphenyl substituent at the N-1 position, combined with a 5-fluorobenzimidazole moiety derived from the C-3 carboxylic acid, showed the highest anticancer activity in an A549 human pulmonary cancer cell culture model.[4]

  • C-3 Position Modification: The conversion of the C-3 carboxylic acid into various heterocyclic systems is a key strategy for enhancing anticancer potency. Compounds bearing azole, diazole, and hydrazone moieties have demonstrated significant activity against A549 cells.[5]

Anticonvulsant Activity

The pyrrolidine-2,5-dione scaffold, structurally related to the 5-oxopyrrolidine core, is a well-established pharmacophore in anticonvulsant drugs like ethosuximide.[6] SAR studies on related acetamide derivatives have provided valuable insights into the structural requirements for anticonvulsant activity.

Key SAR Observations for Anticonvulsant Activity:

  • N-1 Substituent: The nature of the substituent at the N-1 position is critical. Hybrid molecules incorporating fragments of known antiepileptic drugs have shown broad-spectrum activity.[6] For instance, linking the pyrrolidine-2,5-dione ring to a 4-phenylpiperazine moiety via an ethyl-oxo bridge has yielded potent anticonvulsants.[7]

  • Substitution on the Pyrrolidine Ring: Methyl or dimethyl substitution at the 3-position of the pyrrolidine-2,5-dione ring can influence the anticonvulsant profile.[6][7]

  • Phenyl Ring Substitution: Electron-withdrawing groups, such as chloro or trifluoromethyl, on the terminal phenyl ring of the N-1 substituent often lead to enhanced activity in various seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[7][8]

Comparative Performance Data

The following table summarizes the biological activities of representative 5-oxopyrrolidine-3-carboxylic acid analogs and related compounds from the literature.

Compound IDN-1 SubstituentC-3 ModificationBiological ActivityKey FindingsReference
14 2-Hydroxyphenyl5-Nitrobenzofurazan hydrazoneAntimicrobialPromising activity against vancomycin-intermediate S. aureus.[4]
24b 3,5-Dichloro-2-hydroxyphenyl5-FluorobenzimidazoleAnticancerHighest anticancer activity in A549 cells.[4]
21 4-Acetamidophenyl5-Nitrothiophene hydrazoneAntimicrobialPromising and selective activity against multidrug-resistant S. aureus.[5]
15 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propyl4-PhenylpiperazinamideAnticonvulsantFavorable anticonvulsant properties with a good safety profile.[6]
6 2-(3-(2-chlorophenyl)-2,5-dioxopyrrolidin-1-yl)ethyl4-(4-fluorophenyl)piperazinamideAnticonvulsantMore beneficial ED50 and protective index values than valproic acid in MES and 6 Hz tests.[8]

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Bacterial or fungal strains are grown on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve the desired final inoculum concentration.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration. Serial twofold dilutions are prepared in the appropriate broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow the conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anticonvulsant Screening in Mice
  • Animal Preparation: Mice are administered the test compound or vehicle intraperitoneally (i.p.).

  • Induction of Seizure: At the time of predicted peak effect, a supramaximal electrical stimulus is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Animal Preparation: Mice are pretreated with the test compound or vehicle.

  • Induction of Seizure: A convulsant dose of pentylenetetrazole is injected subcutaneously.

  • Observation: The animals are observed for a set period for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at the N-1 and C-3 positions can lead to potent and selective compounds with antimicrobial, anticancer, and anticonvulsant activities. The presence of specific substituents on the N-1 phenyl ring, such as hydroxyl and halogen groups, and the conversion of the C-3 carboxylic acid into various heterocyclic moieties are key strategies for optimizing biological activity.

Future research in this area should focus on:

  • Systematic exploration of the substituent space on the phenylethyl group to further refine the SAR and improve potency and selectivity.

  • In-depth mechanistic studies to elucidate the molecular targets and pathways responsible for the observed biological effects.

  • Pharmacokinetic and toxicological profiling of the most promising lead compounds to assess their drug-like properties and potential for further development.

By leveraging the insights from these SAR studies, researchers can continue to design and synthesize novel 5-oxopyrrolidine derivatives with improved therapeutic potential.

References

  • Gedgaudas, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals. [Link]

  • Verček, B., et al. (2010). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. [Link]

  • Patel, D., & Patel, K. (2019). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. Journal of Heterocyclic Chemistry. [Link]

  • Serkov, S. A., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin. [Link]

  • Serkov, S., et al. (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds. [Link]

  • Gedgaudas, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. [Link]

  • Hayashi, Y., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry. [Link]

  • Kamiński, K., et al. (2016). New Hybrid Molecules With Anticonvulsant and Antinociceptive Activity Derived From 3-methyl- Or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry. [Link]

  • Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry. [Link]

  • Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Słoczyńska, K., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. [Link]

  • Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences. [Link]

  • Scotti, L., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

  • Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences. [Link]

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Navigating the Predictive Power of IVIVC: A Comparative Guide for 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, establishing a robust in vitro-in vivo correlation (IVIVC) is a critical milestone. It serves as a predictive mathematical model that links an in vitro property of a dosage form to an in vivo response.[1] This guide provides a comprehensive framework for establishing an IVIVC for the novel compound 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid, a molecule of interest due to the therapeutic potential often associated with the pyrrolidine scaffold in medicinal chemistry.[2]

This document will navigate the theoretical underpinnings and practical applications of IVIVC, presenting a hypothetical yet scientifically grounded case study. We will compare the performance of two distinct formulations of this compound: a rapid-release (RR) and a sustained-release (SR) formulation. The experimental data presented herein is illustrative, designed to guide researchers through the process of experimental design, data interpretation, and model generation.

The Foundational Importance of IVIVC

The primary goal of developing an IVIVC is to use in vitro dissolution testing as a surrogate for in vivo bioequivalence studies.[1] A well-established IVIVC can reduce the number of human studies required, streamline formulation development, and justify post-approval changes.[1] The U.S. Food and Drug Administration (FDA) categorizes IVIVCs into three main levels:

  • Level A Correlation: The highest level of correlation, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[3] This is the most informative and preferred level of correlation.[3]

  • Level B Correlation: Compares the mean in vitro dissolution time with the mean in vivo residence time. It is not a point-to-point correlation.[3][4]

  • Level C Correlation: A single-point correlation that relates one dissolution time point to one pharmacokinetic parameter such as Cmax or AUC.[3]

This guide will focus on the development of a Level A correlation, the gold standard in IVIVC.

Experimental Design: A Tale of Two Formulations

To establish a meaningful IVIVC, it is essential to evaluate formulations with different release rates. For this case study, we will consider a rapid-release (RR) and a sustained-release (SR) formulation of this compound.

In Vitro Dissolution Studies: Unveiling Release Kinetics

The objective of in vitro dissolution testing is to characterize the rate and extent of drug release from the dosage form.[5] For poorly soluble compounds, the selection of an appropriate dissolution medium is critical to ensure sink conditions, where the volume of medium is at least three times that required to form a saturated solution of the drug.[6]

Experimental Protocol: In Vitro Dissolution

  • Apparatus: USP Apparatus 2 (Paddle Apparatus) is a common choice.[1]

  • Dissolution Medium: For a poorly soluble compound, a biorelevant medium that simulates the gastrointestinal environment is often preferred.[7] A starting point could be a buffered solution at pH 6.8, with the potential addition of a surfactant like sodium lauryl sulfate if necessary to achieve sink conditions.[4][8]

  • Test Conditions:

    • Volume: 900 mL

    • Temperature: 37 ± 0.5 °C

    • Paddle Speed: 50 RPM

  • Sampling: Samples are withdrawn at predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) and analyzed for drug concentration using a validated HPLC method.

Hypothetical In Vitro Dissolution Data

Time (hours)Mean % Drug Dissolved (RR Formulation)Mean % Drug Dissolved (SR Formulation)
0.254510
0.57520
19535
210055
410075
810090
1210098
24100100

Visualization of In Vitro Dissolution Profiles

G cluster_0 In Vitro Dissolution Profiles Time (h) Time (h) 0.25h 0.25h 0.5h 0.5h 1h 1h 2h 2h 4h 4h 8h 8h 12h 12h 24h 24h RR RR Formulation SR SR Formulation RR_data 45% -> 75% -> 95% -> 100% SR_data 10% -> 20% -> 35% -> 55% -> 75% -> 90% -> 98% -> 100%

Caption: Hypothetical in vitro dissolution profiles for RR and SR formulations.

In Vivo Pharmacokinetic Studies: Tracking the Drug's Journey

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[9] Animal models are commonly used in the early stages of drug development to predict human pharmacokinetics.[10][11]

Experimental Protocol: In Vivo Pharmacokinetics in a Rat Model

  • Animal Model: Sprague-Dawley rats are a frequently used model for pharmacokinetic studies.[12]

  • Dosing: A single oral dose of the RR and SR formulations is administered to separate groups of rats.

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours).

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Hypothetical In Vivo Pharmacokinetic Data

Time (hours)Mean Plasma Concentration (ng/mL) - RR FormulationMean Plasma Concentration (ng/mL) - SR Formulation
0.2515030
0.535080
1500150
2300250
4100300
825200
125100
24-20
48-5

Visualization of In Vivo Pharmacokinetic Profiles

G cluster_1 In Vivo Pharmacokinetic Profiles Time (h) Time (h) 0.25h 0.25h 0.5h 0.5h 1h 1h 2h 2h 4h 4h 8h 8h 12h 12h 24h 24h 48h 48h RR_PK RR Formulation SR_PK SR Formulation RR_PK_data 150 -> 350 -> 500 -> 300 -> 100 -> 25 -> 5 SR_PK_data 30 -> 80 -> 150 -> 250 -> 300 -> 200 -> 100 -> 20 -> 5

Caption: Hypothetical in vivo plasma concentration-time profiles.

Establishing the IVIVC: Bridging the Gap

With both in vitro and in vivo data in hand, the next step is to establish a mathematical model that correlates the two. For a Level A correlation, this involves deconvolution of the plasma concentration-time data to obtain the in vivo absorption profile.

Deconvolution and Correlation

Deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman methods, are used to calculate the cumulative fraction of drug absorbed in vivo over time. This in vivo absorption data is then plotted against the in vitro dissolution data.

Hypothetical IVIVC Plot

A strong Level A correlation would be demonstrated by a linear relationship between the percentage of drug dissolved in vitro and the percentage of drug absorbed in vivo.

Visualization of the IVIVC Workflow

G cluster_2 IVIVC Development Workflow A In Vitro Dissolution Study C In Vitro Dissolution Profiles (% Dissolved vs. Time) A->C B In Vivo Pharmacokinetic Study D In Vivo Plasma Concentration Profiles (Conc. vs. Time) B->D G Establish Correlation Model C->G E Deconvolution of In Vivo Data D->E F In Vivo Absorption Profiles (% Absorbed vs. Time) E->F F->G H Level A IVIVC Plot (% Absorbed vs. % Dissolved) G->H

Caption: Workflow for establishing a Level A IVIVC.

Comparative Analysis and Alternative Considerations

While this compound is the focus of this guide, it is important to consider alternative compounds in the broader context of drug development. The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds.[2] For instance, other derivatives of pyrrolidine-3-carboxylic acid have been investigated as endothelin antagonists.[13] Furthermore, various 5-oxopyrrolidine derivatives have shown promise as anticancer and antimicrobial agents.[14][15][16]

The choice of a lead candidate for development will depend on a multitude of factors including potency, selectivity, safety, and pharmacokinetic profile. The ability to establish a robust IVIVC for a particular compound can be a significant advantage, facilitating more efficient and cost-effective development.

Conclusion

This guide has provided a comprehensive, albeit hypothetical, framework for establishing an in vitro-in vivo correlation for this compound. By following the principles of sound experimental design and data analysis outlined herein, researchers can work towards developing predictive models that accelerate the journey from the laboratory to the clinic. The establishment of a Level A IVIVC is a powerful tool that can de-risk drug development programs and ultimately bring new therapies to patients faster.

References

  • IAGIM. In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. [Link]

  • Le-Nutra. In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. [Link]

  • National Center for Biotechnology Information. In vitro-In vivo Correlation: Perspectives on Model Development. [Link]

  • ResearchGate. Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. [Link]

  • National Center for Biotechnology Information. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. [Link]

  • ResearchGate. (PDF) In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. [Link]

  • PubMed. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. [Link]

  • Chemdad. (1'S, 3S)-1-(1'-phenylethyl)-5-oxo-3-pyrrolidine carboxylic acid. [Link]

  • PubMed. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • American Pharmaceutical Review. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

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  • ResearchGate. Dissolution Method Development for Poorly Soluble Compounds | Request PDF. [Link]

  • Biolivz Research Center. In Vivo Pharmacokinetics | PK Screening & Modeling Services. [Link]

  • PubChem. 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • ResearchGate. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF. [Link]

  • U.S. Food and Drug Administration. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • ResearchGate. (PDF) Synthesis and In-silico study of 5-oxo-1, 2-diphenyl-4-(phenylamino)-2,5-dihydro-1H-pyrrole-3-carboxylate. [Link]

  • Pharmaceutical Technology. Factors to Consider in Dissolution Testing. [Link]

  • National Center for Biotechnology Information. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

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Comparative Analysis of Receptor Cross-Reactivity for 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Drug Development

Introduction

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational goal that is rarely achieved. Off-target interactions are a primary cause of unforeseen side effects and late-stage clinical trial failures. Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a critical step in de-risking a drug candidate. This guide provides a comprehensive framework for evaluating the receptor cross-reactivity of a novel chemical entity, 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid (herein referred to as Compound X).

Compound X features a pyrrolidinone core, a privileged structure in central nervous system (CNS) drug discovery, famously represented by the racetam class of nootropics. The presence of a phenylethyl group suggests potential interactions with aminergic G-protein coupled receptors (GPCRs), such as dopaminergic, serotonergic, or adrenergic receptors, due to structural similarities with endogenous ligands like dopamine and norepinephrine. This guide outlines an experimental cascade designed to first hypothesize and confirm a primary target based on these structural alerts, and then to systematically uncover and validate potential off-target interactions.

Part 1: Target Hypothesis and Initial Affinity Assessment

The initial step is to establish the primary biological target. Given the structural motifs of Compound X, the monoamine family of GPCRs presents a logical starting point. The workflow below illustrates the process of moving from hypothesis to empirical validation.

G cluster_0 Phase 1: Hypothesis & Primary Target Validation cluster_1 Phase 2: Broad Selectivity Profiling cluster_2 Phase 3: Functional Validation A Structural Analysis of Compound X (Pyrrolidinone + Phenylethyl) B Hypothesize Primary Target Class (e.g., Monoamine GPCRs) A->B C Radioligand Displacement Assay (e.g., vs. Dopamine D2 Receptor) B->C D Determine Binding Affinity (Ki) Is Ki < 1µM? C->D E Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen) D->E If Primary Target Confirmed F Identify Off-Target 'Hits' (% Inhibition > 50% at 10µM) E->F G Select Hits for Follow-up F->G H Dose-Response Functional Assays (e.g., Calcium Flux, cAMP) G->H I Determine Functional Potency (EC50/IC50) & Modality (Agonist/Antagonist) H->I

Caption: Experimental workflow for cross-reactivity profiling.

Experimental Protocol 1: Radioligand Displacement Assay for Dopamine D2 Receptor Affinity

This protocol serves to quantify the binding affinity (Ki) of Compound X for its hypothesized primary target, the human Dopamine D2 receptor. The principle involves measuring the ability of Compound X to compete with a known high-affinity radioligand, such as [³H]-Spiperone.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membranes (5-10 µg protein).

    • 25 µL of [³H]-Spiperone at a final concentration equal to its Kd (e.g., 0.2 nM).

    • 25 µL of Compound X at 12 serially diluted concentrations (e.g., from 100 µM to 1 pM).

    • For non-specific binding (NSB) control wells, add a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).

    • For total binding (B₀) control wells, add 25 µL of assay buffer.

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Compound X: 100 * (1 - (Sample_cpm - NSB_cpm) / (B₀_cpm - NSB_cpm)).

    • Fit the resulting data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Broad Selectivity Screening and Off-Target Validation

Once the primary target affinity is established, a broad screening panel is essential to identify unintended interactions across a diverse set of receptors, channels, and transporters. Commercial services, such as the Eurofins SafetyScreen46 panel, provide an efficient method to test the compound at a standard concentration (e.g., 10 µM) against hundreds of potential targets.

Interpreting Broad Panel Data

A "hit" is typically defined as significant inhibition or stimulation (often >50%) of radioligand binding or enzyme activity. These hits must be regarded as preliminary and require confirmation and characterization in full dose-response functional assays.

Table 1: Hypothetical Broad Panel Screening Results for Compound X (at 10 µM)

Target NameTarget ClassAssay Type% InhibitionFollow-up Action
Dopamine D2 GPCR (Gi/o)Radioligand Binding95% Primary Target
Serotonin 5-HT2AGPCR (Gq/11)Radioligand Binding78%Required
Adrenergic α1AGPCR (Gq/11)Radioligand Binding65%Required
hERGIon ChannelRadioligand Binding45%Recommended
Muscarinic M1GPCR (Gq/11)Radioligand Binding15%Not Required
GABA-AIon ChannelRadioligand Binding5%Not Required

Based on these hypothetical results, Compound X demonstrates high affinity for its primary target (Dopamine D2) but also exhibits significant off-target binding to the 5-HT2A and Adrenergic α1A receptors. The moderate activity at the hERG channel also warrants investigation due to its critical role in cardiac safety.

Experimental Protocol 2: Functional Validation via Calcium Flux Assay (for Gq-coupled Receptors)

This protocol is designed to determine if the binding of Compound X to the 5-HT2A or Adrenergic α1A receptors (both Gq-coupled) results in a functional response (agonism or antagonism).

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor. Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Agonist Mode: Add varying concentrations of Compound X and measure the fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence indicates Gq activation and subsequent intracellular calcium release. Use a known agonist (e.g., Serotonin) as a positive control.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of Compound X for 15-30 minutes. Then, add a known agonist at its EC₈₀ concentration and measure the fluorescence response. A decrease in the agonist-induced signal indicates antagonism.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the log concentration of Compound X to determine the EC₅₀ (potency) and Emax (efficacy).

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of Compound X to determine the IC₅₀.

Part 3: Comparative Data Summary and Signaling Pathway Analysis

The ultimate goal is to generate a selectivity profile. This involves comparing the potency of Compound X at its primary target versus its off-targets. A selectivity ratio of at least 100-fold is often desired for a viable drug candidate.

Table 2: Comparative Receptor Activity Profile of Compound X

TargetAssay TypeParameterValue (nM)Selectivity Ratio (vs. D2)
Dopamine D2 Binding (Ki)Ki15 -
Dopamine D2 Functional (cAMP)IC₅₀ (Antagonist)25 -
Serotonin 5-HT2AFunctional (Ca²⁺)IC₅₀ (Antagonist)1,80072-fold
Adrenergic α1AFunctional (Ca²⁺)EC₅₀ (Partial Agonist)4,500180-fold

This quantitative summary clearly demonstrates that while Compound X has off-target activity, it maintains a reasonable selectivity window for its primary target. The partial agonism at the α1A receptor, however, would require further investigation to understand its physiological implications.

Signaling Pathway Visualization

Understanding the downstream consequences of receptor binding is crucial. The diagram below illustrates the canonical signaling pathway for the Gq-coupled 5-HT2A receptor, a key off-target identified in our hypothetical screen.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum Receptor 5-HT2A Receptor Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Increased Cytosolic [Ca²⁺] ER ER Lumen (High [Ca²⁺]) ER->Ca_Cytosol Ca²⁺ Release IP3R->ER Opens Channel Response e.g., Neuronal Excitability, Smooth Muscle Contraction Ca_Cytosol->Response Cellular Response

Caption: Gq-coupled signaling pathway for the 5-HT2A receptor.

Conclusion

The comprehensive evaluation of receptor cross-reactivity is a non-negotiable component of preclinical drug development. For a novel molecule like this compound, a systematic approach grounded in structural hypothesis, broad screening, and functional validation is paramount. By employing the experimental workflows detailed in this guide, researchers can build a robust selectivity profile, enabling an informed assessment of a compound's therapeutic potential and liability. The data generated not only satisfies regulatory requirements but also provides critical insights into the molecular pharmacology of the drug candidate, ultimately guiding safer and more effective medicines to the clinic.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen Panels. Eurofins Discovery Services. Retrieved from: [Link]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics for cognitive enhancement and neuroprotection, the pyrrolidinone scaffold has emerged as a cornerstone for the development of nootropic agents. This guide provides a comprehensive comparative analysis of the efficacy of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid and its structural analogs, with a particular focus on their potential as cognitive enhancers and neuroprotective agents. Drawing upon preclinical data, this document aims to furnish researchers and drug development professionals with the critical insights needed to navigate the chemical landscape of pyrrolidinone-based nootropics.

Introduction: The Enduring Promise of the Pyrrolidinone Core

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that allows for the precise spatial orientation of functional groups.[1] This structural feature is paramount in the design of molecules that interact with complex biological targets within the central nervous system. The racetam class of drugs, pioneered by the discovery of Piracetam, exemplifies the therapeutic potential of the 2-pyrrolidinone core.[1] These agents are purported to enhance cognitive functions such as memory and learning, and to afford protection against neuronal insults.[2] While the precise mechanisms of action for many racetams remain a subject of ongoing investigation, their effects are thought to involve the modulation of neurotransmitter systems, enhancement of neuronal plasticity, and improvement of cerebral blood flow.[[“]]

This guide will delve into the comparative efficacy of a specific subset of these compounds, centered around the this compound backbone, and will benchmark their performance against established nootropics like Piracetam.

Comparative Efficacy in a Preclinical Model of Ischemic Stroke

A recent study provides a compelling head-to-head comparison of a novel phenylpyrrolidinone derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate (referred to as Compound 1), against Piracetam in a rat model of experimental ischemic stroke.[4][5] This model is a well-established platform for evaluating the neuroprotective potential of investigational drugs.

In Vivo Efficacy Data

The following table summarizes the key findings from this comparative study, highlighting the superior neuroprotective effects of Compound 1.

ParameterSaline ControlPiracetam (300 mg/kg)Compound 1 (125 mg/kg)
Neurological Deficit Score (24h post-MCAO) 3.5 ± 0.53.0 ± 0.62.2 ± 0.4
Beam Walking Test (Time to cross, seconds) 25.5 ± 4.220.1 ± 3.814.3 ± 3.1
Infarct Volume (%, 24h post-MCAO) 35 ± 528 ± 418 ± 3
p < 0.05 compared to both Saline Control and Piracetam groups[6]

These results demonstrate that Compound 1, at a lower dose, significantly outperformed Piracetam in reducing neurological deficits, improving motor coordination, and decreasing the volume of brain tissue damage following an ischemic event.[4][6]

Structure-Activity Relationships: The Influence of Substitution

The biological activity of pyrrolidinone derivatives is exquisitely sensitive to the nature of the substituents on the core ring structure.[4] The introduction of a taurine salt into the structure of the phenylpyrrolidinone derivative in the aforementioned study was predicted to enhance its antihypoxic activity.[4] This highlights a key principle in the design of novel nootropics: the strategic modification of the lead compound to optimize its pharmacokinetic and pharmacodynamic properties.

Mechanistic Insights: A Multi-pronged Approach to Neuroprotection

The neuroprotective and cognitive-enhancing effects of pyrrolidinone derivatives are believed to be multifactorial. While the precise mechanisms are still being elucidated, several key pathways have been implicated.

Modulation of Glutamatergic Neurotransmission

One of the leading hypotheses for the mechanism of action of many racetam-like compounds is the modulation of the glutamatergic system, particularly the AMPA receptors.[6] Enhanced AMPA receptor function can lead to improved synaptic plasticity, a cellular correlate of learning and memory. The superior efficacy of Compound 1 in the ischemic stroke model is proposed to be, in part, due to its effects on AMPA receptor function.[4]

AMPA_Receptor_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Glutamate_Release Glutamate Release AMPA_Receptor AMPA Receptor Ca_Influx Ca²⁺ Influx AMPA_Receptor->Ca_Influx Channel Opening Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Ca_Influx->Synaptic_Plasticity Pyrrolidinone_Compound Phenylpyrrolidinone Derivative Pyrrolidinone_Compound->AMPA_Receptor Positive Allosteric Modulation Glutamate_Release->AMPA_Receptor Binds caption Proposed mechanism of action via AMPA receptor modulation.

Caption: Proposed mechanism of action via AMPA receptor modulation.

Cholinergic System Modulation

Another key target for nootropic drugs is the cholinergic system, which plays a critical role in memory and attention. Scopolamine, a muscarinic receptor antagonist, is widely used to induce amnesia in preclinical models to test the efficacy of cognitive enhancers.[2][7] Studies have shown that some pyrrolidinone derivatives can ameliorate scopolamine-induced memory deficits, suggesting an interaction with the cholinergic system.[2][7][8] This may involve increasing acetylcholine release or enhancing the sensitivity of cholinergic receptors.

Experimental Protocols for Efficacy Evaluation

The preclinical evaluation of nootropic and neuroprotective agents relies on a battery of well-validated behavioral and biochemical assays.

In Vivo Models of Cognitive Impairment
  • Scopolamine-Induced Amnesia: This model is used to assess the ability of a compound to reverse cholinergic dysfunction-related memory deficits.[2][9]

    • Protocol:

      • Administer the test compound or vehicle to the animals (e.g., mice or rats).

      • After a predetermined time, administer scopolamine to induce amnesia.

      • Train the animals in a learning and memory task, such as the passive avoidance test or the Morris water maze.

      • At a later time point (e.g., 24 hours), test the animals for memory retention.

      • An increase in memory performance in the compound-treated group compared to the scopolamine-only group indicates efficacy.[2]

  • Passive Avoidance Test: This fear-motivated task assesses learning and memory.[10][11]

    • Protocol:

      • The apparatus consists of a brightly lit compartment and a dark compartment connected by a door.

      • During the training trial, the animal is placed in the lit compartment. When it enters the dark compartment, it receives a mild foot shock.

      • In the retention trial, the animal is again placed in the lit compartment, and the latency to enter the dark compartment is measured.

      • A longer latency in the retention trial is indicative of memory of the aversive stimulus. Nootropic compounds are expected to increase this latency.[11]

Passive_Avoidance_Workflow cluster_training Training Phase cluster_retention Retention Phase (e.g., 24h later) Place_Animal Place animal in lit compartment Enter_Dark Animal enters dark compartment Place_Animal->Enter_Dark Foot_Shock Administer mild foot shock Enter_Dark->Foot_Shock Re-place_Animal Re-place animal in lit compartment Foot_Shock->Re-place_Animal Time Interval Measure_Latency Measure latency to enter dark compartment Re-place_Animal->Measure_Latency Longer_Latency Longer latency indicates memory retention Measure_Latency->Longer_Latency End End Longer_Latency->End Start Start Drug_Admin Administer Test Compound or Vehicle Start->Drug_Admin Drug_Admin->Place_Animal caption Workflow for the passive avoidance test.

Caption: Workflow for the passive avoidance test.

Biochemical Assays

Following behavioral testing, brain tissue can be collected for biochemical analysis to elucidate the underlying mechanisms of action.

  • Acetylcholinesterase (AChE) Activity Assay: Measures the activity of the enzyme that breaks down acetylcholine. Inhibition of AChE can increase synaptic acetylcholine levels.[2]

  • Oxidative Stress Markers: Assays for markers of oxidative stress, such as malondialdehyde (MDA), and antioxidant enzymes, like superoxide dismutase (SOD) and glutathione (GSH), can provide insights into the neuroprotective effects of a compound.[2]

Conclusion

The this compound scaffold and its derivatives represent a promising avenue for the discovery of novel nootropic and neuroprotective agents. The superior efficacy of a novel phenylpyrrolidinone derivative over Piracetam in a preclinical model of ischemic stroke underscores the potential for significant therapeutic advancements through rational drug design. Future research should focus on systematic structure-activity relationship studies to identify the key structural motifs that govern efficacy and selectivity. A multi-pronged approach to preclinical evaluation, encompassing a range of behavioral models and biochemical assays, will be crucial in elucidating the mechanisms of action and identifying the most promising candidates for clinical development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of cognitive enhancement and neuroprotection.

References

  • Aniracetam reverses memory impairment in r
  • Racetams: A Class of Nootropics for Behavior and Cognition. Maze Engineers. 2018.
  • Prolongation of latencies for passive avoidance responses in rats treated with aniracetam or piracetam. PubMed.
  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed.
  • Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs.
  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)
  • Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling. Frontiers in Pharmacology. 2018.
  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. MDPI.
  • Effects of aniracetam on one-trial passive avoidance tests and cholinergic neurons in discrete brain regions of r
  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke.
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  • Exploring the Neuroprotective Potentials of Flavonoid Metabolites in S. Dove Medical Press. 2025.
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A Researcher's Guide to the Statistical Analysis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic Acid and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

The 5-oxopyrrolidine scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide array of therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The specific analog, 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid, with its unique phenylethyl substitution, presents an intriguing candidate for further investigation. This guide will use a hypothetical comparative study to illustrate the principles of statistical analysis in a practical context.

Hypothetical Comparative Study: Evaluating the Anticancer Efficacy of this compound

To provide a tangible framework for our discussion, we will consider a hypothetical preclinical study designed to assess the in vitro anticancer activity of this compound (hereafter referred to as Compound X ) against the A549 human lung adenocarcinoma cell line. This cell line is a well-established model for lung cancer research.[1] In this study, we will compare the efficacy of Compound X to a standard-of-care chemotherapeutic agent, Cisplatin , and a structurally related analog, 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (hereafter referred to as Analog A ). The primary endpoint for this study will be the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Design and Data Collection: The Foundation of Valid Statistical Analysis

A well-designed experiment is the bedrock of trustworthy results. For our hypothetical study, we will employ a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to determine the cytotoxicity of our test compounds. The experimental design incorporates the following key principles:

  • Replication: Each compound concentration will be tested in triplicate (n=3) within a single experiment, and the entire experiment will be repeated on three separate occasions (N=3). This hierarchical replication is crucial for assessing both intra-experimental and inter-experimental variability.

  • Randomization: The allocation of different treatments to the wells of the microplate will be randomized to mitigate any potential systematic errors arising from plate position effects.

  • Controls: The experiment will include both a negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent, if applicable, though in this case, our comparator is a known drug).

Following the execution of the MTT assay, the raw absorbance data will be processed to calculate the percentage of cell viability at each concentration of the test compounds. These data are then used to generate dose-response curves, from which the IC50 values are derived.

Table 1: Hypothetical IC50 Values (in µM) for Test Compounds against A549 Cells
ReplicateCompound XAnalog ACisplatin (Control)
1 15.225.88.5
2 14.826.58.9
3 15.525.18.2
Mean 15.1725.808.53
Std. Dev. 0.350.700.35
SEM 0.200.400.20

Statistical Analysis: From Raw Data to Actionable Insights

Descriptive Statistics

The initial step in our analysis is to summarize the central tendency and dispersion of our data. As shown in Table 1, we have calculated the mean, standard deviation, and standard error of the mean (SEM) for the IC50 values of each compound. The mean provides a measure of the central tendency of the data, while the standard deviation and SEM quantify the variability.

Inferential Statistics: Hypothesis Testing

Before we can proceed with hypothesis testing, we must ensure that our data meet the assumptions of the chosen statistical test. For a comparison of means between three or more groups, the one-way Analysis of Variance (ANOVA) is the appropriate test. The key assumptions for ANOVA are:

  • Normality: The data within each group should be approximately normally distributed. This can be assessed using tests such as the Shapiro-Wilk test.

  • Homogeneity of Variances (Homoscedasticity): The variances of the different groups should be equal. Levene's test is commonly used to check this assumption.

For the purpose of this guide, we will assume that our hypothetical data meet these assumptions.

The one-way ANOVA will test the null hypothesis that there is no difference in the mean IC50 values among the three groups (Compound X, Analog A, and Cisplatin). The output of the ANOVA will be an F-statistic and a p-value. A p-value less than a predetermined significance level (typically α = 0.05) indicates that we can reject the null hypothesis and conclude that there is a statistically significant difference between the means of at least two of the groups.

A significant result from the ANOVA tells us that there is a difference somewhere among the groups, but it does not tell us which specific groups are different from each other. To pinpoint these differences, we must perform a post-hoc test. A commonly used post-hoc test is Tukey's Honestly Significant Difference (HSD) test, which performs pairwise comparisons between all groups while controlling the family-wise error rate.

The results of the Tukey's HSD test will provide p-values for each pairwise comparison (e.g., Compound X vs. Analog A, Compound X vs. Cisplatin, and Analog A vs. Cisplatin). A p-value less than 0.05 for a given pair indicates a statistically significant difference in their mean IC50 values.

Data Visualization

Visualizing our data is a critical step in communicating our findings. A bar chart with error bars is an effective way to present the comparative IC50 values.

cluster_0 Comparative Cytotoxicity (IC50) Compound X Compound X (15.17 ± 0.20 µM) Analog A Analog A (25.80 ± 0.40 µM) Compound X->Analog A * Cisplatin Cisplatin (8.53 ± 0.20 µM) Compound X->Cisplatin * Analog A->Cisplatin *

Sources

A Technical Guide and Research Roadmap for 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid: Exploring CNS-Active Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Novel Pyrrolidinone

To the community of researchers, scientists, and drug development professionals, this guide addresses a molecule of latent interest: 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid. While the broader class of substituted 5-oxopyrrolidine-3-carboxylic acids has been investigated for a range of biological activities, including antimicrobial and anticancer effects, the specific title compound remains uncharacterized in peer-reviewed literature.[1][2][3][4][5][6][7][8][9] This document serves not as a comparison of existing data, but as a comprehensive technical guide and a proposed roadmap for its synthesis, characterization, and systematic evaluation, with a particular focus on its potential as a novel agent active within the central nervous system (CNS).

The pyrrolidinone core is a versatile scaffold found in numerous biologically active compounds.[10][11] The strategic inclusion of a 2-phenylethyl group at the N-1 position is the primary rationale for prioritizing its investigation for CNS activity. The phenylethylamine backbone is a classic pharmacophore present in a vast array of neurotransmitters and psychoactive drugs, suggesting a potential for interaction with monoaminergic systems.[12][13] This guide provides the scientific groundwork and detailed protocols to rigorously test this hypothesis.

Proposed Research Workflow

The logical progression for investigating a novel, uncharacterized compound involves a multi-stage approach, from initial synthesis to in-depth biological evaluation. The following workflow is proposed for this compound.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Behavioral Assessment synthesis Synthesis via Itaconic Acid Pathway purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization receptor_binding Neurotransmitter Receptor Binding Assays (GPCRs, Transporters) characterization->receptor_binding Proceed if pure bbb_model In Vitro BBB Permeability Assay (e.g., PAMPA) receptor_binding->bbb_model cytotoxicity Neuronal Cytotoxicity Assay bbb_model->cytotoxicity acute_toxicity Acute Toxicity & Tolerability (Rodent Model) cytotoxicity->acute_toxicity Proceed if non-toxic & BBB permeable behavioral_screen Behavioral Screening (FST, EPM, OFT) acute_toxicity->behavioral_screen

Caption: Proposed research workflow for the evaluation of this compound.

Experimental Protocols

PART 1: Synthesis and Characterization

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is well-established, typically involving the cyclization of itaconic acid with a primary amine.[3][6]

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.0 eq) and 2-phenylethylamine (1.05 eq).

  • Solvent Addition: Add water as the solvent to create a slurry. The use of water as a solvent is an environmentally favorable and effective medium for this condensation reaction.

  • Reflux: Heat the mixture to reflux (100°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Acidification & Isolation: After cooling to room temperature, add 5% hydrochloric acid to the reaction mixture and stir. This step protonates the carboxylate, facilitating precipitation.

  • Purification: The resulting crystalline solid is collected by vacuum filtration, washed with cold water, and dried. For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final compound using:

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the lactam and carboxylic acid).

PART 2: In Vitro Pharmacological Evaluation

Given the phenylethyl moiety, the initial biological screening should focus on targets within the CNS. A primary assessment of the compound's ability to interact with key neurotransmitter receptors is a logical starting point.

Protocol 2: Neurotransmitter Receptor Binding Assay

This protocol outlines a general procedure for screening the compound against a panel of common CNS targets using radioligand binding assays.[14][15][16][17]

  • Target Selection: A recommended initial screening panel includes dopamine (D1, D2), serotonin (5-HT1A, 5-HT2A), and norepinephrine transporters (NET), as these are common targets for CNS-active drugs.

  • Membrane Preparation: Utilize commercially available cell membranes expressing the specific human recombinant receptor of interest (e.g., CHO or HEK293 cells).[14]

  • Assay Buffer Preparation: Prepare a specific binding buffer for each receptor target as per established protocols. For example, a buffer for a dopamine receptor might contain Tris-HCl, MgCl₂, and NaCl.

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors), and varying concentrations of the test compound (this compound).

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Data from In Vitro Receptor Binding Screen

Target ReceptorRadioligandTest Compound Kᵢ (nM)Reference CompoundReference Kᵢ (nM)
Dopamine D₂[³H]SpiperoneTo be determinedHaloperidol~2
Serotonin 5-HT₁ₐ[³H]8-OH-DPATTo be determinedBuspirone~15
Serotonin 5-HT₂ₐ[³H]KetanserinTo be determinedRisperidone~3
Norepinephrine Transporter[³H]NisoxetineTo be determinedDesipramine~1
PART 3: In Vivo Behavioral Screening

Should the in vitro data suggest significant receptor affinity and favorable BBB permeability characteristics, preliminary in vivo screening in rodent models is warranted to assess potential antidepressant or anxiolytic effects.[18][19][20][21]

Protocol 3: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used screening tool where a reduction in immobility time is interpreted as an antidepressant-like effect.[18][19]

  • Animal Acclimation: Acclimate male mice (e.g., C57BL/6 strain) to the housing facility for at least one week before the experiment.

  • Drug Administration: Administer the test compound, a vehicle control, and a positive control (e.g., imipramine) via intraperitoneal (i.p.) injection at a range of doses, typically 30-60 minutes before the test.

  • Test Procedure:

    • Place each mouse individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • Record the session (typically 6 minutes) with a video camera.

    • An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time across all groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility compared to the vehicle group suggests antidepressant-like activity.

Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM assesses anxiety-like behavior by measuring the rodent's tendency to explore the open, unprotected arms of the maze versus the enclosed arms.[18][20][21]

  • Apparatus: The maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

  • Drug Administration: Administer the test compound, vehicle, and a positive control (e.g., diazepam) i.p. 30 minutes prior to the test.

  • Test Procedure:

    • Place a mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes, recording its movement with an overhead video camera.

  • Data Analysis: Score the time spent in the open arms and the number of entries into the open arms. An increase in either of these parameters compared to the vehicle group is indicative of an anxiolytic-like effect.

Data Interpretation and Future Directions

The successful execution of this research roadmap will provide the first comprehensive dataset on this compound.

  • Affinity and Selectivity: The in vitro binding data will reveal the compound's affinity for key CNS targets and its selectivity profile. High affinity for a specific receptor (e.g., Kᵢ < 100 nM) would warrant further investigation into its functional activity (agonist vs. antagonist).

  • Behavioral Phenotype: The in vivo data will provide initial insights into its potential behavioral effects. A positive result in the FST or EPM would strongly support further, more sophisticated behavioral testing to confirm and characterize its antidepressant or anxiolytic potential.

  • Structure-Activity Relationship (SAR): Should the compound show promising activity, this would open the door for the synthesis of analogues to establish a clear SAR. Modifications could include substitutions on the phenyl ring or alterations to the pyrrolidinone core to optimize potency, selectivity, and pharmacokinetic properties.

This structured approach provides a scientifically rigorous framework to unlock the potential of this compound, potentially identifying a novel lead compound for the development of next-generation CNS therapeutics.

References

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available from: [Link]

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. Available from: [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available from: [Link]

  • A protocol for the evaluation of new psychoactive drugs in man. PubMed. Available from: [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available from: [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. Available from: [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available from: [Link]

  • Behavioral Assessment of Antidepressant Activity in Rodents. NCBI. Available from: [Link]

  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Pharmacognosy Research. Available from: [Link]

  • Experimental Models for Screening Anxiolytic Activity. Journal of Emerging Technologies and Innovative Research. Available from: [Link]

  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. PubMed Central. Available from: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

  • In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PubMed Central. Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central. Available from: [Link]

  • Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. Available from: [Link]

  • Pyrrolidinone and Pyrrolidine Derivatives: Evaluation as Inhibitors of InhA and Mycobacterium Tuberculosis. PubMed. Available from: [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available from: [Link]

  • Relationships between neurotransmitter receptor densities and expression levels of their corresponding genes in the human hippocampus. PubMed Central. Available from: [Link]

  • Neurotransmitter Receptor Binding. 2nd Ed. Semantic Scholar. Available from: [Link]

  • Details of the Receptor-Binding Assay Methods Used in the Present Studies. ResearchGate. Available from: [Link]

  • NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. Auckland University of Technology. Available from: [Link]

  • Methods for Novel Psychoactive Substance Analysis. R Discovery. Available from: [Link]

  • Construction of a chiral central nervous system (CNS)-active aminotetralin drug compound based on a synthesis strategy using multitasking properties of (S)-1-phenylethylamine. PubMed. Available from: [Link]

  • Methods for Novel Psychoactive Substance Analysis. ResearchGate. Available from: [Link]

  • Construction of a Chiral Central Nervous System (CNS)-Active Aminotetralin Drug Compound Based on a Synthesis Strategy Using Multitasking Properties of ( S )-1-Phenylethylamine. ResearchGate. Available from: [Link]

  • Why Are the Majority of Active Compounds in the CNS Domain Natural Products? A Critical Analysis. PubMed. Available from: [Link]

  • Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. PubMed Central. Available from: [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. ResearchGate. Available from: [Link]

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A Researcher's Guide to the Independent Verification of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide for researchers, chemists, and drug development professionals on the independent verification of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid. In the pursuit of novel therapeutics and chemical entities, the ability to independently synthesize, purify, and characterize a compound of interest is paramount. This guide provides a detailed framework for the synthesis and rigorous verification of this specific pyrrolidone derivative, ensuring the integrity and reproducibility of your research findings. We will delve into the practical causality behind experimental choices, present comparative data, and provide self-validating protocols.

The Imperative of Independent Verification

In the competitive landscape of drug discovery and development, the reproducibility of published findings is a cornerstone of scientific progress. Before investing significant resources into screening, optimization, and preclinical studies, it is crucial to verify the identity, purity, and properties of the foundational chemical matter. This guide is structured to empower you to:

  • Confirm the chemical structure and purity of this compound through established analytical techniques.

  • Compare a self-synthesized sample with commercially available alternatives, providing a baseline for quality control.

  • Understand the broader context of this molecule by comparing it with other N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives with known biological activities.

This process of independent verification not only builds confidence in your own experimental results but also contributes to the robustness of the scientific literature as a whole.

Synthesis and Characterization Workflow

The following diagram illustrates the overall workflow for the synthesis and independent verification of this compound.

Synthesis and Verification Workflow cluster_synthesis Synthesis cluster_verification Verification start Starting Materials: - Itaconic Acid - 2-Phenylethylamine reaction Reaction: Condensation in Refluxing Water start->reaction workup Work-up: - Acidification - Filtration - Washing reaction->workup purification Purification: Recrystallization workup->purification product Final Product: This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms hplc HPLC Analysis (Purity Assessment) product->hplc comparison Comparison with Commercial Standard hplc->comparison

Caption: Overall workflow for the synthesis and verification of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general and well-established method for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids via the condensation of a primary amine with itaconic acid.[1][2]

Materials:

  • Itaconic acid

  • 2-Phenylethylamine

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.0 equivalent) and deionized water.

  • Addition of Amine: To the stirred suspension, add 2-phenylethylamine (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated HCl to a pH of approximately 2. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a white solid.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Analytical Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve a small sample of the synthesized product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire the ¹H NMR spectrum. The expected signals would correspond to the protons of the phenylethyl group and the pyrrolidone ring.

  • ¹³C NMR: Acquire the ¹³C NMR spectrum on the same sample. The spectrum should show distinct signals for the carbonyl carbons, the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidone and phenylethyl moieties.

B. Mass Spectrometry (MS)

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze by ESI-MS in both positive and negative ion modes to determine the molecular weight of the compound.

C. High-Performance Liquid Chromatography (HPLC)

  • Purity Assessment: Develop an HPLC method to determine the purity of the synthesized compound. A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of water and acetonitrile with a small amount of an acid modifier like formic acid or trifluoroacetic acid. Detection can be performed using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

Predicted and Comparative Analytical Data

As of the writing of this guide, publicly available, experimentally determined NMR and mass spectrometry data for this compound are scarce. The data presented below is a combination of predicted values based on the analysis of structurally similar compounds and a framework for comparison.[3]

Table 1: Predicted Analytical Data for this compound
Analysis Expected Results
¹H NMR Signals corresponding to aromatic protons (phenyl group), methylene protons of the ethyl chain, and protons of the pyrrolidone ring.
¹³C NMR Resonances for carbonyl (C=O) of the lactam, carboxylic acid (COOH), aromatic carbons, and aliphatic carbons of the pyrrolidone and ethyl chain.
Mass Spec. Expected [M+H]⁺ of ~234.1128 and/or [M-H]⁻ of ~232.0979.
HPLC Purity >95% for a successfully purified sample.
Comparison with Alternatives

A crucial step in independent verification is to compare the synthesized product with known standards and relevant alternatives.

1. Comparison with Commercial Standard:

The most direct verification is a side-by-side comparison with a commercially available sample of this compound.

Table 2: Comparative Analysis of Synthesized vs. Commercial Sample

Parameter Self-Synthesized Sample Commercial Standard
Appearance White solidTo be determined
Melting Point To be determinedTo be determined
¹H NMR Spectrum To be acquiredTo be acquired
HPLC Retention Time To be determinedTo be determined

Rationale: Co-injection of the synthesized product and the commercial standard in HPLC should result in a single, sharp peak, confirming their identity. NMR spectra should also be identical.

2. Comparison with Structurally Related Analogs:

The biological activity of 5-oxopyrrolidine-3-carboxylic acid derivatives is often modulated by the substituent at the N-1 position.[4][5][6] Comparing the target compound with other reported analogs provides context for its potential applications.

Table 3: Comparison with N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Analogs

N-Substituent Reported Biological Activity Reference
PhenylAntibacterial[2]
p-AcetamidophenylAnticancer, Antimicrobial[2]
2-HydroxyphenylAntimicrobial[5]
2-Phenylethyl (Target) To be determined -

Rationale: This comparison highlights the importance of the N-substituent in defining the biological activity profile of this class of compounds and provides a basis for designing future structure-activity relationship (SAR) studies.

Signaling Pathway and Experimental Workflow Visualization

To further aid in the conceptualization of the experimental process, the following diagrams are provided.

Analytical Verification Workflow cluster_verification Analytical Verification Steps start Synthesized Product nmr ¹H and ¹³C NMR start->nmr ms ESI-MS start->ms hplc HPLC Purity start->hplc mp Melting Point start->mp result Verified Compound nmr->result ms->result hplc->result mp->result

Caption: Step-by-step analytical verification workflow.

Conclusion

This guide provides a robust framework for the independent synthesis and verification of this compound. By following these protocols and comparative analyses, researchers can ensure the quality and integrity of their chemical matter, laying a solid foundation for subsequent biological evaluation and drug discovery efforts. The principles of meticulous synthesis, thorough characterization, and objective comparison are the bedrock of sound scientific practice.

References

  • BenchChem Technical Support Team. (2025). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. BenchChem.
  • Karolis Krikštaponis, Rita Vaickelionienė, Birutė Grybaitė, et al. (2023). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules, 28(13), 5085. Available at: [Link]

  • Vytautas Mickevičius, Karolis Krikštaponis, Rita Vaickelionienė, et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 26(11), 3328. Available at: [Link]

  • Karolis Krikštaponis, Rita Vaickelionienė, Birutė Grybaitė, et al. (2023). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Kaunas University of Technology. Available at: [Link]

  • Vytautas Mickevičius, Karolis Krikštaponis, Rita Vaickelionienė, et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. Available at: [Link]

  • Vytautas Mickevičius, Karolis Krikštaponis, Rita Vaickelionienė, et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Vytautas Mickevičius, Karolis Krikštaponis, Rita Vaickelionienė, et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 8011. Available at: [Link]

  • Vytautas Mickevičius, Karolis Krikštaponis, Rita Vaickelionienė, et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

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A Comparative Meta-Analysis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic Acid and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrrolidine scaffold stands out as a "privileged" structure, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1][2] This guide provides a meta-analysis of the research surrounding 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid and its derivatives. By synthesizing findings from multiple studies, we will objectively compare the performance of this chemical family against alternative compounds, supported by experimental data. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

The 5-Oxopyrrolidine-3-Carboxylic Acid Core: A Versatile Pharmacophore

The 5-oxopyrrolidine-3-carboxylic acid moiety is a foundational structure that has been extensively explored for a variety of therapeutic applications. Its rigid, five-membered ring structure, combined with the presence of a lactam, a carboxylic acid, and a variable substituent on the nitrogen atom, provides a unique three-dimensional arrangement for interacting with biological targets. The phenylethyl group in the title compound, for instance, introduces a significant hydrophobic element that can influence target binding and pharmacokinetic properties.

The versatility of this scaffold is evident in the diverse biological activities reported for its derivatives, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][3][4] The following sections will delve into a comparative analysis of these activities, drawing upon published experimental data.

Comparative Performance Analysis

Anticancer Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated significant potential as anticancer agents. Studies have shown that modifications to the core structure can lead to potent cytotoxicity against various cancer cell lines.

A study by Bara-Gawle and colleagues explored a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[3] While the initial carboxylic acid showed weak anticancer activity against A549 lung cancer cells, its conversion to various hydrazones significantly enhanced its potency.[5] This highlights the critical role of the substituent at the 3-position in modulating biological activity.

Table 1: Comparative Anticancer Activity of 5-Oxopyrrolidine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1aSpirooxindole-pyrrolidineHCT11615.2[1]
1bSpirooxindole-pyrrolidineHCT1168.5[1]
2aN-Arylpyrrolidine-2,5-dioneMCF-75.8[1]
2bN-Arylpyrrolidine-2,5-dioneMCF-73.1[1]
3aPyrrolidinone-hydrazonePPC-110.4[1]
3bPyrrolidinone-hydrazoneIGR392.5[1]
4b1,3,4-oxadiazolethione derivativeA54928.0 (% viability)[1]

These findings underscore the potential of the 5-oxopyrrolidine scaffold as a starting point for the development of novel anticancer agents. The ability to readily modify the substituents at the 1 and 3-positions allows for the fine-tuning of activity and selectivity.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising framework for this purpose.

Research has demonstrated that derivatives of this core structure exhibit potent activity against a range of bacterial strains. For instance, a study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that a hydrazone with a 5-nitrothien-2-yl fragment surpassed the efficacy of the control antibiotic, cefuroxime, against several bacterial strains.[4] Another derivative, a hydrazone with a benzylidene moiety, showed very strong inhibition of S. aureus (3.9 μg/mL) compared to cefuroxime (7.8 μg/mL).[4]

Table 2: Comparative Antimicrobial Activity of 5-Oxopyrrolidine Derivatives against S. aureus

CompoundMIC (μg/mL)Reference Drug (Cefuroxime) MIC (μg/mL)Reference
Hydrazone with benzylidene moiety3.97.8[4]
Hydrazone with 5-nitrothien-2-yl fragmentSurpassed control7.8[4]

These results indicate that the 5-oxopyrrolidine core can be functionalized to produce potent antibacterial agents, offering a potential new avenue for combating drug-resistant infections.

Enzyme Inhibition

The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been investigated for its ability to inhibit various enzymes implicated in disease.

Pancreatic Lipase Inhibition: In the context of obesity treatment, inhibiting pancreatic lipase is a key therapeutic strategy. A comparative study of piperidine and pyrrolidine derivatives found that a pyrrolidine derivative (compound 12) exhibited the highest pancreatic lipase inhibitory activity with an IC50 of 0.143 ± 0.001 mg/mL.[6] This was attributed to favorable hydrogen bonding and hydrophobic interactions within the enzyme's active site.[6]

Carbonic Anhydrase and Acetylcholinesterase Inhibition: A series of novel pyrrolidine-benzenesulfonamides were synthesized and evaluated as inhibitors of carbonic anhydrases (CAs) and acetylcholinesterase (AChE).[7] Compound 3b was identified as a potent CA inhibitor with Ki values of 17.61 ± 3.58 nM (hCA I) and 5.14 ± 0.61 nM (hCA II).[7] In the same study, compounds 6a and 6b demonstrated remarkable AChE inhibition with Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, which were comparable to the reference drug tacrine.[7]

These examples showcase the adaptability of the pyrrolidine scaffold for designing specific enzyme inhibitors by modifying its peripheral functional groups.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the experimental protocols employed in the cited studies are detailed below.

Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

A common synthetic route involves the reaction of an appropriate primary amine with itaconic acid. For example, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized by refluxing N-(4-aminophenyl)acetamide with itaconic acid in water.[3][5]

G cluster_0 Synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acid Itaconic_Acid Itaconic Acid Reaction Reflux Itaconic_Acid->Reaction Primary_Amine Primary Amine (e.g., Phenylethylamine) Primary_Amine->Reaction Product 5-Oxo-1-substituted-pyrrolidine-3-carboxylic acid Reaction->Product

Caption: General synthetic scheme for 5-oxopyrrolidine-3-carboxylic acids.

Further modifications, such as the formation of hydrazones, are typically achieved by reacting the carboxylic acid with hydrazine monohydrate to form a hydrazide, followed by condensation with an appropriate aldehyde or ketone.[3]

In Vitro Biological Assays
  • Anticancer Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of compounds on cancer cell lines.[1]

  • Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined using methods such as the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

  • Enzyme Inhibition Assays: The inhibitory activity of compounds against specific enzymes is measured using appropriate substrates and detecting the product formation or substrate depletion, typically through spectrophotometric or fluorometric methods. The IC50 or Ki values are then calculated to quantify the inhibitory potency.[6][7]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The collective findings from various studies allow for the elucidation of key structure-activity relationships. The nature of the substituent at the 1-position of the pyrrolidine ring significantly influences the biological activity. For instance, aromatic or heteroaromatic substituents are often explored for anticancer and antimicrobial activities.[3][4] The functional group at the 3-position is also a critical determinant of potency, with the conversion of the carboxylic acid to amides or hydrazones often leading to enhanced activity.[3][5]

SAR cluster_R1 R1 Substituent Effects cluster_R2 R2 Substituent Effects Core 5-Oxopyrrolidine-3-carboxylic acid Core R1 (at N1) R2 (at C3) Aromatic Aromatic/Heteroaromatic (e.g., Phenylethyl, Phenylacetamide) Core:f1->Aromatic Carboxylic_Acid Carboxylic Acid Core:f2->Carboxylic_Acid Activity1 Influences: - Target Specificity - Pharmacokinetics Aromatic->Activity1 Modulates Hydrazone Hydrazone/Amide Carboxylic_Acid->Hydrazone Derivatization Activity2 Often Enhances: - Anticancer Activity - Antimicrobial Activity Hydrazone->Activity2 Leads to

Caption: Structure-Activity Relationship (SAR) of the 5-oxopyrrolidine scaffold.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The available research, while not a formal meta-analysis of the title compound itself, provides a strong foundation for its potential across various therapeutic areas. The comparative data presented herein demonstrates that strategic modifications of this core structure can lead to compounds with potent and selective biological activities, often comparable or superior to existing agents.

Future research should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a focused library of derivatives, including the title compound, against a broad panel of biological targets would be highly valuable. Furthermore, in-depth mechanistic studies are required to fully elucidate the mode of action of the most promising compounds. The continued investigation of this remarkable scaffold is poised to yield novel therapeutic agents for a range of human diseases.

References

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. Retrieved January 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Novel Claisen Products of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid as Antimicrobial and Antioxidant Agents. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. (2024). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • This compound. (n.d.). ABL Technology. Retrieved January 15, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid. As professionals in research and development, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their proper disposal. This document is structured to provide not just a set of instructions, but a framework for making informed, safe, and environmentally responsible decisions in the laboratory.

Section 1: Hazard Assessment and Waste Characterization

Before any disposal action is taken, a thorough understanding of the compound's properties and potential hazards is paramount. This initial characterization dictates every subsequent step in the waste management process.

1.1. Physicochemical and Toxicological Profile this compound is a solid organic compound.[1][2] While specific toxicological data for this exact molecule is not extensively published, its structure—containing a carboxylic acid and a pyrrolidine ring—informs a cautious approach.[3][4][5] The primary, unverified hazards are likely to be irritation to the eyes, skin, and respiratory tract.[6]

Expert Insight: The foundational principle of laboratory safety is to treat compounds with unknown toxicity as potentially hazardous. The absence of data is not an indication of safety. Therefore, all handling and disposal procedures should proceed under the assumption that the compound is, at a minimum, an irritant.

1.2. Waste Classification: A Critical Determination The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7][8][9][10] According to RCRA, a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

For this compound:

  • It is not a listed hazardous waste.

  • As a solid, it is not ignitable.

  • It is a carboxylic acid, but in its solid form, it does not meet the definition of a corrosive liquid (pH ≤ 2 or ≥ 12.5).

  • It is not known to be reactive.

  • Toxicity characteristic data is unavailable.

Property Information Source(s)
Chemical Name This compoundN/A
CAS Number 99735-43-0[2]
Molecular Formula C13H15NO3[1][15]
Physical State Solid[2]
Primary Structural Features Carboxylic Acid, Pyrrolidone Ring, Phenyl Group[3][4]
Anticipated Hazards Potential eye, skin, and respiratory tract irritant[6]
RCRA Status Not a listed hazardous waste. Treat as a chemical waste.[9][10]
Recommended Disposal Collection for professional incineration.[16][17]
Prohibited Disposal Drain disposal, regular trash disposal.[11][18]

Section 2: Step-by-Step Disposal Protocol

This protocol outlines the mandatory, self-validating steps for safely moving the compound from active use to final disposition.

2.1. Step 1: Segregation at the Point of Generation Immediately upon deciding to discard the material (whether as surplus reagent or contaminated labware), it must be segregated from other waste streams.

  • Action: Collect waste this compound and any materials grossly contaminated with it (e.g., weigh boats, gloves, paper towels) into a designated waste container.

  • Rationale: Proper segregation is the cornerstone of safe and cost-effective waste management. Mixing this compound with other waste types, such as halogenated solvents or heavy metals, creates a mixed waste that is significantly more complex and expensive to dispose of and can cause dangerous reactions.[13][19]

2.2. Step 2: Containerization and Labeling The waste container must be appropriate for the waste type and clearly communicated to all laboratory personnel and EHS staff.

  • Action:

    • Select a container made of a compatible material (e.g., a polyethylene or glass wide-mouth bottle for solids) that has a tightly sealing lid.[20]

    • Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

    • Fill out the label completely and legibly. Include the full chemical name: "this compound". Do not use abbreviations. List all components and their percentages.

    • Indicate the accumulation start date (the date the first particle of waste entered the container).

  • Rationale: Federal and state regulations mandate that waste containers be properly labeled to ensure safe handling, storage, and transport.[14][21] A sealed, compatible container prevents accidental spills and exposure.[22]

2.3. Step 3: On-Site Accumulation Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Action:

    • Keep the waste container sealed at all times, except when adding waste.[20]

    • Store the container in a designated SAA, which should be at or near the point of generation.

    • Ensure the container is within a secondary containment bin to capture any potential leaks.[22]

    • Store it away from incompatible materials, such as strong bases or oxidizers.[19][23]

  • Rationale: Safe storage in an SAA minimizes the risk of spills and accidental mixing with incompatible chemicals, complying with OSHA and EPA regulations designed to protect laboratory workers.[22][24]

2.4. Step 4: Arranging for Final Disposal Laboratory personnel are responsible for initiating the final disposal process through the proper institutional channels.

  • Action: Once the waste container is full, or you are approaching the time limit for accumulation set by your institution, contact your EHS department to schedule a waste pickup.

  • Rationale: Only trained EHS professionals or licensed hazardous waste contractors are permitted to transport and dispose of chemical waste. This ensures the entire "cradle-to-grave" process is documented and compliant with all regulations.[10]

Section 3: Analysis of Disposal Methodologies

Understanding the final destination of the waste reinforces the importance of the preceding steps.

Primary Recommended Method: Incineration For a nitrogen-containing organic solid like this, high-temperature incineration is the preferred and most environmentally sound disposal method.[17]

  • Mechanism: Permitted hazardous waste incinerators operate at temperatures sufficient to break down the organic molecule into its constituent elements.[16] The primary combustion products are carbon dioxide, water, and nitrogen oxides (NOx).[25][26][27]

  • Trustworthiness: These facilities are equipped with advanced scrubber systems that neutralize harmful byproducts like NOx and acid gases, ensuring that emissions comply with strict EPA air quality standards.[16][28] This method provides complete destruction of the compound.

Prohibited Methods

  • Sewer/Drain Disposal: DO NOT dispose of this compound down the drain. While some simple, dilute carboxylic acids may be neutralized and drain-disposed under specific local permits, this is not appropriate for a more complex, solid organic compound.[18][20][29] The environmental fate of this molecule in a wastewater treatment system is unknown, and it could be harmful to aquatic life.[18]

  • Regular Trash Disposal: DO NOT dispose of this compound in the regular solid waste trash. This is prohibited for laboratory chemicals.[11] Such action poses a direct exposure risk to custodial staff and violates environmental regulations, as landfills are not designed to contain chemical waste.[11]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper management of waste this compound.

G Disposal Workflow: this compound start Waste Generated: This compound characterize Step 1: Characterize Waste Consult SDS and Institutional Policy. Default to 'Handle as Chemical Waste'. start->characterize segregate Step 2: Segregate Collect in a dedicated container for 'Solid, Non-Halogenated Organic Waste'. characterize->segregate prohibited PROHIBITED ACTIONS characterize->prohibited package Step 3: Package & Label Use compatible, sealed container. Complete EHS waste label accurately. segregate->package store Step 4: Accumulate Safely Store in designated Satellite Accumulation Area with secondary containment. package->store pickup Step 5: Arrange Pickup Contact EHS for disposal. store->pickup incinerate Final Disposition: High-Temperature Incineration at a licensed facility. pickup->incinerate drain Do NOT dispose down drain. prohibited->drain trash Do NOT place in regular trash. prohibited->trash

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Disposal Procedures for Non Hazardous Waste | SFA. (n.d.). Stephen F. Austin State University. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • Incineration Processes and Environmental Releases. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). US Compliance. Retrieved from [Link]

  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US Environmental Protection Agency. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US Environmental Protection Agency. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • Coggon, M. M., et al. (2016). Emissions of nitrogen‐containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. SciSpace. Retrieved from [Link]

  • This compound. (n.d.). AdooQ BioScience. Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. (n.d.). MDPI. Retrieved from [Link]

  • Acceptable Drain Disposal Procedures. (n.d.). USDA ARS. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEIPS. Retrieved from [Link]

  • What are the typical results when organic nitrogen compounds burn? (2016, March 5). Reddit. Retrieved from [Link]

  • Pyrrolidine | C4H9N | CID 31268. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Material Safety Data Sheet for (1'R,3R)-1-(1'-Phenylethyl)-5-Oxo-3-Pyrrolidine Carboxylic Acid. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Min. plausibility 0.01
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5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.